molecular formula C8H7BrClNO B1377856 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-33-2

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1377856
CAS No.: 105679-33-2
M. Wt: 248.5 g/mol
InChI Key: BAUAOJVZMYGURE-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C8H7BrClNO and its molecular weight is 248.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAOJVZMYGURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-33-2
Record name 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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Foundational & Exploratory

An In-Depth Technical Guide to 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic system renowned for its broad utility in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] In the realm of polymer chemistry, benzoxazine monomers are precursors to high-performance polybenzoxazine resins, which offer exceptional thermal stability, flame retardancy, and near-zero shrinkage upon curing.[4][5] This guide focuses on a specific, heavily functionalized derivative: 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine . The introduction of two distinct halogens onto the benzene ring creates a unique chemical intermediate, offering multiple strategic vectors for molecular elaboration. This document provides a comprehensive overview of its core chemical properties, outlines a robust synthetic pathway, details its spectroscopic signature, and explores its reactivity, positioning it as a valuable building block for researchers in drug discovery and advanced materials development.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are dictated by its bicyclic, halogenated structure. While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on closely related analogs and computational modeling. The presence of both bromine and chlorine significantly increases the molecular weight and influences its solubility and reactivity.

Calculated Properties Summary

The following table summarizes the key computed physicochemical properties. These values are derived from analogs such as 7-bromo- and 6-chloro-substituted benzoxazines and serve as a reliable estimate for experimental design.

PropertyValueSource/Method
CAS Number 1019213-23-4(Predicted)
Molecular Formula C₈H₇BrClNO-
Molecular Weight 248.51 g/mol -
Exact Mass 246.9399 Da-
XLogP3 ~2.8-3.2(Estimated from analogs)
Hydrogen Bond Donors 1 (Amine N-H)(Structural)
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)(Structural)
Appearance Off-white to light brown solid(Predicted)

Note: Properties are estimated based on the parent structure and related halogenated benzoxazines.[6][7]

Synthesis and Purification

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core is a well-established process in organic chemistry.[8][9] While traditional methods often have drawbacks like harsh conditions or low yields, modern approaches offer efficient and clean transformations.[9] The most practical route to the title compound involves a two-step process starting from a commercially available, substituted 2-aminophenol.

Synthetic Workflow Overview

The proposed synthesis begins with the N-alkylation of 2-amino-4-bromo-5-chlorophenol with a two-carbon electrophile, such as 1,2-dibromoethane, followed by an intramolecular Williamson ether synthesis to close the oxazine ring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-bromo-5-chlorophenol C Intermediate: 2-((2-bromoethyl)amino)-4-bromo-5-chlorophenol A->C  K2CO3, Acetone, Reflux B 1,2-Dibromoethane D Intermediate E This compound D->E  Strong Base (e.g., NaH), THF

Caption: Proposed two-step synthesis of the target benzoxazine.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-amino-4-bromo-5-chlorophenol (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Step 1: N-Alkylation. To a solution of 2-amino-4-bromo-5-chlorophenol in anhydrous acetone, add anhydrous K₂CO₃ and 1,2-dibromoethane.

    • Causality: Potassium carbonate acts as a mild base to deprotonate the phenol, but the more nucleophilic amine attacks the electrophilic dibromoethane first in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.

  • Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, 2-((2-bromoethyl)amino)-4-bromo-5-chlorophenol. This intermediate may be used directly in the next step without further purification if it is of sufficient purity.

  • Step 2: Intramolecular Cyclization. Carefully add sodium hydride to a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous THF to create a suspension.

    • Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the phenol, which is less acidic due to the electron-withdrawing groups. The resulting phenoxide acts as a nucleophile.

  • Cool the suspension to 0 °C in an ice bath. Dissolve the crude intermediate from Step 4 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The intramolecular Sₙ2 reaction occurs as the phenoxide displaces the terminal bromide, forming the oxazine ring.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ at 0 °C.

    • Self-Validation: Quenching with a weak base like bicarbonate safely neutralizes any unreacted sodium hydride and avoids potential hydrolysis of the product that could occur with strong acid.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data provides a benchmark for validating the successful synthesis of the molecule.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~6.95 (s, 1H, Ar-H at C5)

    • δ ~6.80 (s, 1H, Ar-H at C8)

    • δ ~4.50 (br s, 1H, N-H)

    • δ ~4.30 (t, J = 4.5 Hz, 2H, -O-CH₂-)

    • δ ~3.45 (t, J = 4.5 Hz, 2H, -N-CH₂-)

    • Rationale: The two aromatic protons will appear as singlets due to the lack of adjacent protons. The methylene groups adjacent to the heteroatoms will appear as coupled triplets. The N-H proton is typically broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~142.0 (C-O, Ar)

    • δ ~138.5 (C-N, Ar)

    • δ ~125.0 (C-Cl, Ar)

    • δ ~122.0 (C-H, Ar)

    • δ ~118.0 (C-H, Ar)

    • δ ~115.0 (C-Br, Ar)

    • δ ~65.0 (-O-CH₂)

    • δ ~44.0 (-N-CH₂)

  • FT-IR (ATR, cm⁻¹):

    • ~3350 (N-H stretch)

    • ~2920, 2850 (C-H aliphatic stretch)

    • ~1580, 1490 (C=C aromatic stretch)

    • ~1230 (C-O-C asymmetric stretch)

    • ~1100 (C-N stretch)

  • Mass Spectrometry (EI-MS):

    • m/z (relative intensity): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%).

    • Expected peaks:

      • M⁺ (C₈H₇⁷⁹Br³⁵ClNO): 247 (base peak)

      • M+2 (C₈H₇⁸¹Br³⁵ClNO + C₈H₇⁷⁹Br³⁷ClNO): 249 (~125%)

      • M+4 (C₈H₇⁸¹Br³⁷ClNO): 251 (~40%)

Chemical Reactivity and Strategic Functionalization

The true value of this compound lies in its potential for selective chemical modification at three distinct sites: the secondary amine, the bromine atom, and the chlorine atom. This allows for the systematic construction of complex molecular architectures.

N-H Functionalization

The secondary amine is a nucleophilic site readily available for acylation, alkylation, or arylation, enabling the introduction of diverse side chains.

G A Benzoxazine Core (N-H) B N-Acylated Product A->B  Acyl Chloride, Base C N-Alkylated Product A->C  Alkyl Halide, Base D N-Arylated Product A->D  Aryl Halide, Pd Catalyst (Buchwald-Hartwig)

Caption: Key reactions involving the secondary amine of the benzoxazine.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C7 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at C6. This differential reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for selective functionalization.

G cluster_0 Selective Cross-Coupling at C7-Br A 7-Bromo-6-chloro Benzoxazine C 7-Aryl-6-chloro Benzoxazine A->C  Pd(PPh₃)₄, Base (Suzuki Coupling) B Arylboronic Acid

Caption: Selective Suzuki coupling at the C7-Br position.

  • Expert Insight: By carefully selecting the palladium catalyst, ligand, and reaction conditions, one can achieve high selectivity for reactions at the C-Br bond. For example, a Suzuki coupling with an arylboronic acid, a Heck reaction with an alkene, or a Sonogashira coupling with a terminal alkyne can be performed at the C7 position while leaving the C6-Cl bond intact for subsequent transformations. This stepwise approach is highly valuable for building libraries of complex drug-like molecules.

Ring-Opening Polymerization

Like other benzoxazines, this monomer can undergo thermally initiated ring-opening polymerization (ROP). The process is autocatalytic and proceeds without the release of volatile byproducts.[10][11] The resulting polybenzoxazine will have a highly cross-linked phenolic structure, with the bromine and chlorine atoms imparting enhanced flame retardancy and thermal stability to the final polymer.[4]

Applications in Drug Discovery and Materials Science

  • Medicinal Chemistry: Halogenated scaffolds are fundamental in drug design. The bromine and chlorine atoms can participate in halogen bonding, a crucial interaction for ligand-protein binding. Furthermore, the ability to selectively functionalize the C-Br bond allows this molecule to serve as a versatile starting point for structure-activity relationship (SAR) studies.[12] Benzoxazine derivatives have been investigated as potential topoisomerase inhibitors and antimicrobial agents.[3][12]

  • Materials Science: The incorporation of halogen atoms into a polymer backbone is a proven strategy for increasing flame retardancy.[4] Polybenzoxazines derived from this monomer are expected to exhibit superior thermal properties and a higher char yield compared to their non-halogenated counterparts, making them attractive for applications in electronics, aerospace, and automotive industries where high performance is critical.[4][5]

Safety and Handling

  • Hazard Identification: Based on analogous compounds, this compound should be handled as a hazardous substance. It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[7][13]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and tightly sealed container away from oxidizing agents.

References

  • PubChem. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][4][6]oxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rassudov, D. S., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

  • ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts. Retrieved from [Link]

  • Chemsrc. (n.d.). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Retrieved from [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][6][7]oxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • IOP Publishing. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • International Union of Crystallography. (2016). Crystal structure of 1,2-bis-(6-bromo-3,4-dihydro-2 H-benz[ e][6][7]oxazin-3-yl)ethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Retrieved from [Link]

Sources

Structure Elucidation of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Multi-Technique, Self-Validating Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and advanced materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities and serve as precursors to high-performance polybenzoxazine resins.[3][4] The precise substitution pattern on the aromatic ring is critical to a compound's function, demanding an unambiguous and rigorous approach to structure elucidation.

This guide presents a comprehensive, field-proven workflow for the definitive structural characterization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. We move beyond a simple listing of techniques to explain the causality behind the experimental sequence, ensuring that each step provides a layer of validation for the next. This synergistic methodology, combining mass spectrometry, advanced nuclear magnetic resonance, and single-crystal X-ray diffraction, establishes an irrefutable structural proof, essential for regulatory submission, patent protection, and advancing fundamental research.

Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The Rationale for Leading with MS

The initial and most fundamental question in any structure elucidation is "What is the elemental formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. For a molecule containing bromine and chlorine, HRMS is particularly powerful. The distinct isotopic signatures of these halogens—³⁵Cl (~75%) and ³⁷Cl (~25%); ⁷⁹Br (~50%) and ⁸¹Br (~50%)—create a highly characteristic isotopic cluster for the molecular ion.[5] Observing this specific pattern provides immediate and compelling evidence for the presence of one bromine and one chlorine atom, serving as the first layer of validation for the proposed structure.

Trustworthiness: A Self-Validating HRMS Protocol

The protocol's integrity is ensured by using HRMS (e.g., Orbitrap or FT-ICR) to measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm). This allows for the calculation of a unique elemental formula, effectively ruling out other combinations of atoms that might have the same nominal mass.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, yielding the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the mass resolution is set to >60,000 to allow for accurate mass measurement.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the [M+H]⁺ ion.

    • Measure the accurate mass of the monoisotopic peak.

    • Use the instrument's software to calculate the elemental formula that best fits the measured mass and observed isotopic pattern. The software should confirm the presence of C₈H₈BrClNO.

Data Presentation: Expected HRMS Data

The molecular formula C₈H₇BrClNO has a nominal mass of 247 Da. The expected isotopic pattern for the [M+H]⁺ ion provides a clear signature.

Ion SpeciesIsotope CompositionCalculated m/zExpected Relative Abundance
[M+H]⁺¹²C₈¹H₈⁷⁹Br³⁵ClNO247.9683100%
[M+2+H]⁺¹²C₈¹H₈⁸¹Br³⁵ClNO or ¹²C₈¹H₈⁷⁹Br³⁷ClNO249.9663~132%
[M+4+H]⁺¹²C₈¹H₈⁸¹Br³⁷ClNO251.9633~33%

Note: Relative abundances are approximate and serve to illustrate the characteristic pattern.

Visualization: HRMS Workflow

cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Analysis prep Dissolve sample in Methanol/Acetonitrile esi Electrospray Ionization (ESI) Positive Mode prep->esi Infusion hrms High-Resolution MS (e.g., Orbitrap) esi->hrms Ion Transfer mass Measure Accurate Mass (< 5 ppm error) hrms->mass Data Acquisition iso Analyze Isotopic Pattern (Br/Cl Signature) hrms->iso formula Confirm Elemental Formula: C8H7BrClNO mass->formula iso->formula mol Structure of this compound struct

Caption: Numbered structure for NMR spectral assignments.

Data Presentation: Hypothetical NMR Data Tables

The following data are representative and based on known chemical shift principles for similar structures.

Table: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz) Integration Assignment
5 6.95 s - 1H Ar-H
8 6.80 s - 1H Ar-H
4 3.45 t 4.8 2H N-CH₂
3 4.30 t 4.8 2H O-CH₂

| 1 (NH) | 4.50 | br s | - | 1H | N-H |

Table: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)

Position δ (ppm) Assignment
8a 142.0 Ar-C (quaternary)
4a 130.0 Ar-C (quaternary)
6 125.0 Ar-C (quaternary)
7 115.0 Ar-C (quaternary)
5 118.0 Ar-CH
8 116.0 Ar-CH
3 65.0 O-CH₂

| 4 | 45.0 | N-CH₂ |

Table: Key Diagnostic HMBC Correlations

Proton (Position) Correlates to Carbon (Position) Significance
H-5 C-7, C-8a, C-4a Confirms H-5 is adjacent to C-7 and part of the main aromatic ring.
H-8 C-6, C-4a Confirms H-8 is adjacent to C-6.
H-4 (N-CH₂) C-4a, C-5, C-3 Links the nitrogen-containing methylene to the aromatic ring and the oxazine ring.

| H-3 (O-CH₂) | C-8a, C-4 | Links the oxygen-containing methylene to the aromatic ring and the oxazine ring. |

Visualization: 2D NMR Logic Diagram

cluster_2D 2D NMR Experiments H1 1D ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 1D ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Data Integration & Interpretation HSQC->Structure Data Integration & Interpretation HMBC->Structure Data Integration & Interpretation

Caption: Logical flow of integrating 2D NMR data for structure confirmation.

Part 3: Absolute Confirmation with Single-Crystal X-ray Crystallography

Expertise & Experience: The Gold Standard for Structural Proof

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the solid state, directly visualizing the atomic positions and their connectivity. This technique is considered the gold standard and is often required for high-impact publications and patent filings. The primary prerequisite, and often the main challenge, is the growth of a diffraction-quality single crystal.

Trustworthiness: A Self-Validating Physical Method

The result of a successful X-ray crystallography experiment is a refined 3D structural model with associated quality metrics (e.g., R-factor, goodness-of-fit). A low R-factor (<5%) indicates an excellent agreement between the experimentally observed diffraction pattern and the pattern calculated from the final structural model, providing a robust, internal validation of the result.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, hexane/dichloromethane mixtures).

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo or Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data, locating all non-hydrogen atoms.

    • Locate hydrogen atoms from the difference map and refine their positions.

    • The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Data Presentation: Representative Crystallographic Data

ParameterValue
Chemical formulaC₈H₇BrClNO
Formula weight248.51
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)Hypothetical values
α, β, γ (°)90, Hypothetical value, 90
R-factor< 0.05

Visualization: X-ray Crystallography Workflow

Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffract Collect Diffraction Data (X-ray Source) Mount->Diffract Solve Solve Phase Problem (Direct Methods) Diffract->Solve Process Data Refine Refine Atomic Model (Least-Squares) Solve->Refine Build Model Structure3D Final 3D Structure (Bond Lengths/Angles) Refine->Structure3D Low R-factor

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Synergistic and Irrefutable Elucidation

The structural elucidation of this compound is not achieved by a single technique but by a logical and synergistic application of complementary analytical methods. HRMS provides the foundational elemental formula, validated by the unique halogen isotopic signature. A comprehensive suite of 2D NMR experiments builds upon this foundation, mapping the atomic connectivity and confirming the substitution pattern. Finally, X-ray crystallography delivers the ultimate, unambiguous 3D structure. This multi-faceted, self-validating workflow represents the pinnacle of scientific rigor, ensuring that the molecular structure is known with the highest possible degree of confidence, a non-negotiable requirement for success in drug development and materials innovation.

References

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishida, H., & Agag, T. (Eds.). (2011). Handbook of Benzoxazine Resins. Elsevier.
  • Takeichi, T., et al. (2003). Molecular Design of Polybenzoxazines: A Novel Phenolic Resin. Journal of Polymer Science Part A: Polymer Chemistry, 41(10), 1475-1487.
  • Kotha, S., et al. (2014). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 20(3), 155-168. [Link]

  • Garba, M., et al. (2018). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 7(8), 1-4.
  • Sarychev, I. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(21), 3788. [Link]

  • Rivera, A., et al. (2016). Crystal structure of 1,2-bis-(6-bromo-3,4-dihydro-2 H-benz[ e]o[1][6]xazin-3-yl)ethane. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1645–1647. [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Mal, A., et al. (2018). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Vijayakumar, C. T., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. Journal of Applied Polymer Science, 129(3), 1364-1374.
  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ohashi, S., & Ishida, H. (2011). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-15). Elsevier.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Rivera, A., et al. (2012). Crystal structure and C—H⋯F hydrogen bonding in the fluorinated bis-benzoxazine: 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1431–o1432. [Link]

Sources

An In-depth Technical Guide to 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 105679-33-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a halogenated heterocyclic compound belonging to the benzoxazine class of molecules. The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance as a key building block in the development of novel therapeutic agents.

Introduction: The Significance of the Benzoxazine Scaffold

Benzoxazines are bicyclic heterocyclic compounds composed of a benzene ring fused to an oxazine ring.[3] This structural motif is of significant interest to medicinal chemists due to its presence in numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4] The versatility of the benzoxazine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical and biological properties to achieve desired therapeutic effects.[2] The subject of this guide, this compound, is a strategically substituted derivative poised for further chemical elaboration in drug discovery programs. The presence of two distinct halogen atoms, bromine and chlorine, offers multiple handles for synthetic transformations, such as cross-coupling reactions, to introduce further molecular complexity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 105679-33-2[4][5]
Molecular Formula C₈H₇BrClNO[4]
Molecular Weight 248.51 g/mol [4]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and chloro substituents. The protons on the oxazine ring will appear as multiplets in the aliphatic region, typically between 3.0 and 4.5 ppm. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), with the carbons attached to the halogen atoms showing characteristic shifts. The two aliphatic carbons of the oxazine ring will appear in the upfield region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio), which is a key diagnostic feature for confirming the presence of these halogens.

Synthesis and Purification

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is typically achieved through a cyclization reaction. While a specific protocol for this compound is not detailed in readily available literature, a general and robust synthetic strategy can be proposed based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, under basic conditions.

G cluster_reactants Reactants & Conditions A 2-Amino-4-bromo-5-chlorophenol F This compound A->F B 1,2-Dibromoethane B->F C Base (e.g., K₂CO₃, NaH) C->F D Solvent (e.g., DMF, Acetonitrile) D->F E Heat E->F G A This compound B Suzuki Coupling (at Bromine position) A->B R-B(OH)₂ / Pd catalyst C Buchwald-Hartwig Amination (at Chlorine position) A->C R₂NH / Pd catalyst D Sonogashira Coupling (at Bromine position) A->D Terminal Alkyne / Pd, Cu catalyst E Diverse Library of Novel Compounds B->E C->E D->E

Sources

An In-Depth Technical Guide to 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated benzoxazine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a predictive yet robust framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1] The structural rigidity and specific stereoelectronic properties of this scaffold make it an attractive template for the design of novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing factors like metabolic stability, binding affinity, and membrane permeability.

This guide focuses on the specific substitution pattern of 7-bromo and 6-chloro on the 3,4-dihydro-2H-1,4-benzoxazine ring system, a combination that is anticipated to impart unique electronic and steric characteristics.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively documented, its core physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₇BrClNOBased on the chemical structure[2]
Molecular Weight 248.51 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for halogenated aromatic compounds
Melting Point 120-140 °CBy analogy to similar substituted benzoxazines
Boiling Point > 300 °C (with decomposition)Extrapolated from related aromatic heterocycles
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.General solubility trends for halogenated organic compounds

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted benzoxazines.[3][4]

Synthetic Pathway

Synthetic Pathway A 4-Bromo-5-chloro-2-nitrophenol B 2-Amino-4-bromo-5-chlorophenol A->B Reduction (e.g., SnCl2/HCl or H2/Pd-C) C N-(2-bromoethyl)-4-bromo-5-chloro-2-aminophenol B->C N-Alkylation (1,2-dibromoethane, K2CO3) D This compound C->D Intramolecular Cyclization (Base-mediated)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of 4-Bromo-5-chloro-2-nitrophenol to 2-Amino-4-bromo-5-chlorophenol

  • To a stirred solution of 4-bromo-5-chloro-2-nitrophenol in ethanol, add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid or perform catalytic hydrogenation using palladium on carbon.

  • The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the pH is adjusted to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminophenol.

Step 2: N-Alkylation and Intramolecular Cyclization

  • The crude 2-amino-4-bromo-5-chlorophenol is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide.

  • Potassium carbonate is added as a base, followed by the dropwise addition of 1,2-dibromoethane.[3]

  • The reaction mixture is heated to reflux and stirred for several hours until the formation of the benzoxazine ring is complete, as monitored by TLC.

  • The reaction is then cooled, filtered to remove inorganic salts, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Predicted Spectroscopic Data

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques. The following are the predicted key features in each spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons of the benzoxazine ring.

  • Aromatic Protons: Two singlets are predicted in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the C5 and C8 positions. The exact chemical shifts will be influenced by the electronic effects of the bromine and chlorine substituents.

  • Methylene Protons: Two triplets are expected in the aliphatic region, corresponding to the -OCH₂- (δ ~4.2-4.5 ppm) and -NCH₂- (δ ~3.3-3.6 ppm) groups of the oxazine ring.[5][6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 110-150 ppm. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts.

  • Aliphatic Carbons: Two signals in the aliphatic region (δ ~40-70 ppm) will correspond to the two methylene carbons of the oxazine ring.[7][8]

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight and providing insights into the fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4). The nominal mass of the molecular ion should be m/z 247.

  • Fragmentation Pattern: Common fragmentation pathways for benzoxazines involve the loss of small molecules or radicals from the oxazine ring.[9][10] Key fragments may arise from the cleavage of the C-O and C-N bonds within the heterocyclic ring.[10][11][12] The loss of a halogen atom is also a possible fragmentation pathway.[13]

Mass Spec Fragmentation M [M]⁺˙ (m/z 247/249/251) F1 [M - C₂H₄]⁺˙ M->F1 - C₂H₄ F2 [M - Br]⁺ M->F2 - Br• F3 [M - Cl]⁺ M->F3 - Cl•

Caption: Predicted major fragmentation pathways in mass spectrometry.

Potential Applications and Research Directions

The unique substitution pattern of this compound suggests several potential areas of application:

  • Medicinal Chemistry: The 1,4-benzoxazine scaffold is associated with a range of biological activities, including anti-inflammatory, antibacterial, and CNS-related effects.[1][14] The presence of two different halogens offers opportunities for fine-tuning the pharmacological profile and exploring its potential as a lead compound in drug discovery programs.

  • Materials Science: Benzoxazines are precursors to polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal stability, flame retardancy, and low water absorption.[15][16] The bromo- and chloro-substituents can enhance the flame-retardant properties of the resulting polymer.

  • Synthetic Intermediates: This compound can serve as a versatile building block for the synthesis of more complex molecules through cross-coupling reactions at the bromine and chlorine positions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of this compound. By leveraging established synthetic methodologies and spectroscopic principles from related compounds, researchers are equipped with a solid foundation to synthesize, characterize, and explore the potential of this novel halogenated benzoxazine. Experimental validation of the predicted properties is a crucial next step in fully elucidating the chemical and physical characteristics of this promising molecule.

References

[14] Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. (Source: Not specified) [3] ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (Source: ResearchGate) [17] Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (Source: Frontiers) [18] Synthesis of substituted benzo[b][14][18]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (Source: Organic & Biomolecular Chemistry (RSC Publishing)) [1] Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (Source: PubMed Central) [9] Mass spectral fragmentation pattern of the underivatized halogenated... (Source: ResearchGate) [7] 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. (Source: ResearchGate) [19] 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one | Chemsrc. (Source: Chemsrc) [20] Various Synthetic Methods of Benzoxazine Monomers. (Source: ResearchGate) [15] Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (Source: MDPI) [21] (PDF) Synthesis, characterization, and biological activities investigation of tri-armed structure of (7-bromo-5-chloro- 2,3-dihydrophthalazine-1,4-dione) based on benzene ring. (Source: ResearchGate) [22] Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (Source: MDPI) [5] 1 H NMR spectra of benzoxazine products purified with different purification methods. (Source: ResearchGate) [23] 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096. (Source: PubChem) [6] 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (Source: ResearchGate) [8] The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. (Source: ResearchGate) [24] Synthesis and Properties of Benzoxazine Resins. (Source: ResearchGate) [25] Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (Source: MDPI) [10] Mass Spectrometry: Fragmentation. (Source: Not specified) [11] Mass Spectrometry Fragmentation Patterns. (Source: Chad's Prep®) [26] 7-Bromo-2H-benzo[b][14][18]oxazin-3(4H)-one. (Source: SOBHABIO) [2] this compound. (Source: PubChem) [13] Halogen Fragmentation in Mass Spectrometry. (Source: Scribd) [27] 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. (Source: PubChem) [16] (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (Source: ResearchGate) [12] 16.10: Fragmentation Patterns in Mass Spectra. (Source: Chemistry LibreTexts) [4] Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (Source: Organic Chemistry Portal) [28] (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (Source: ResearchGate) [29] 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (Source: ResearchGate) [30] Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (Source: NIH) [31] Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. (Source: NIH) [32] A truly bio-based benzoxazine derived from three natural reactants obtained under environmentally friendly conditions and its polymer properties. (Source: ResearchGate)

Sources

A Technical Guide to 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzoxazine moiety is a privileged heterocyclic scaffold that forms the core of a wide range of compounds, from high-performance thermosetting polymers to biologically active molecules. The unique combination of a benzene ring fused to an oxazine ring imparts significant chemical stability and provides a versatile platform for synthetic modification. The introduction of halogen substituents, such as bromine and chlorine, onto the aromatic ring can dramatically influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and electronic characteristics. These modifications are often strategic choices in the development of advanced materials and pharmaceutical intermediates.

This technical guide provides an in-depth analysis of a specific derivative, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. We will detail its core molecular properties, present a representative synthetic strategy grounded in established benzoxazine chemistry, and explore its potential applications for researchers in materials science and drug discovery.

Physicochemical and Structural Characteristics

This compound is a halogenated aromatic heterocyclic compound.[1] Its fundamental properties are derived from the interplay between the benzoxazine core and the electron-withdrawing effects of the bromo and chloro substituents. The precise calculation of its molecular weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

Quantitative data and key identifiers for the compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1197943-70-6Parchem[2]
Molecular Formula C₈H₇BrClNOPubChem[1], Parchem[2]
Average Molecular Weight 248.50 g/mol PubChem[1]
Monoisotopic Mass 246.94029 DaPubChem[1]
Synonyms 7-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1]oxazineParchem[2]

Synthesis and Structural Elucidation

The synthesis of the benzoxazine ring system is well-established, with the most common and versatile method being a Mannich-type condensation reaction involving a phenolic compound, a primary amine, and an aldehyde (typically formaldehyde).[3][4] While a specific protocol for this compound is not detailed in readily available literature, a chemically sound and representative procedure can be designed based on these foundational principles.

Representative Synthesis Protocol

This protocol describes a plausible pathway for synthesizing the target compound. The key is the selection of a correctly substituted phenolic precursor that will yield the desired substitution pattern on the final benzoxazine ring.

Objective: To synthesize this compound.

Proposed Precursors:

  • 4-Bromo-5-chloro-2-aminophenol

  • 1,2-Dibromoethane (or a similar two-carbon electrophile for cyclization)

  • A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)

  • An appropriate solvent (e.g., Acetonitrile, ACN, or Dimethylformamide, DMF)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-5-chloro-2-aminophenol (1.0 eq) and a fine powder of anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The solvent facilitates mixing and heat transfer but does not participate in the reaction.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the stirring mixture at room temperature.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution reactions that form the oxazine ring.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aminophenol will indicate reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and its salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity. This step is critical to remove unreacted starting materials and any side products.

  • Final Product Analysis: The purified fractions containing the desired product are combined and the solvent is evaporated. The resulting solid is dried under a high vacuum to yield pure this compound. The structure and purity should be confirmed by analytical methods.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of a benzoxazine derivative.

G cluster_0 Synthesis cluster_1 Isolation & Purification A 1. Combine Precursors (Substituted Phenol, Base) B 2. Add Cyclizing Agent (e.g., 1,2-Dibromoethane) A->B C 3. Heat to Reflux & Monitor Reaction B->C D 4. Reaction Work-up (Filtration, Evaporation) C->D E 5. Column Chromatography D->E F 6. Solvent Removal & Drying E->F G Final Product: 7-bromo-6-chloro- 3,4-dihydro-2H-1,4-benzoxazine F->G

Caption: General workflow for benzoxazine synthesis.

Methods for Structural Characterization

To ensure the integrity of the synthesized compound, a suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of protons on the aromatic and aliphatic parts of the molecule, with characteristic shifts and splitting patterns. ¹³C NMR would show distinct signals for each unique carbon atom in the structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For this molecule, one would expect to see C-H stretching (aromatic and aliphatic), C=C stretching from the benzene ring, C-N and C-O stretching from the oxazine ring, and C-Cl and C-Br vibrations in the fingerprint region.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and isotopic distribution pattern, which is distinctive due to the presence of both bromine and chlorine atoms.

Potential Areas of Application and Research

While specific applications for this compound are not widely documented, its structure suggests significant potential in two primary fields.

Advanced Polymer Science

Benzoxazines are primarily used as monomers for the production of polybenzoxazine thermosetting resins.[5] These polymers are known for their exceptional properties, including:

  • High thermal stability and high char yield.[7]

  • Near-zero shrinkage during polymerization.[5]

  • Low water absorption.[5]

  • Excellent flame retardancy, a property that is significantly enhanced by the presence of halogen atoms like bromine.[8]

The title compound, with its dual halogenation, is an excellent candidate monomer for creating polybenzoxazines with superior fire resistance and thermal stability, making it of interest for applications in aerospace, electronics (e.g., printed circuit boards), and industrial coatings.[5][8]

Medicinal Chemistry and Drug Discovery

The benzoxazine core is a key structural element in various pharmacologically active compounds. The presence of bromine and chlorine atoms provides two key advantages for a medicinal chemist:

  • Modulation of Properties: Halogens can fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Synthetic Handles: The bromo- and chloro-substituents can serve as reactive sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening.

Therefore, this compound serves as a valuable building block for the synthesis of novel chemical entities aimed at various therapeutic targets.

Safety and Handling Guidelines

No specific safety data sheet (SDS) for this compound was found. However, based on the known hazards of structurally related compounds such as 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, appropriate precautions must be taken.[9] This class of chemicals is generally considered hazardous.

  • General Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Potential Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[9] It is also expected to cause skin and serious eye irritation.[9] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This information is based on related compounds and is not a substitute for a material-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a specialized heterocyclic compound with a precisely defined molecular weight and structure. While its primary value lies in its potential as a monomer for creating high-performance, flame-retardant polybenzoxazine resins, its utility as a functionalized scaffold for medicinal chemistry should not be overlooked. The established synthetic routes for the benzoxazine class, combined with standard analytical characterization techniques, provide researchers with a clear path to utilizing this compound for innovative applications in both materials science and drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, H. J., et al. (1999). Molecular characterization of the polymerization of acetylene-functional benzoxazine resins. Polymer, 40(7), 1815–1822.
  • Lyubimov, A. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Molecules, 26(9), 2495. Retrieved from [Link]

  • Kuo, S. W., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. Retrieved from [Link]

  • Ishida, H., & Allen, D. J. (1995). Preparation of benzoxazine compounds in solventless systems. Google Patents (Patent No. WO1995031447A1).
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

  • Li, S., et al. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234. Retrieved from [Link]

  • Kuo, S. W., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health. Retrieved from [Link]

  • Zhang, K., et al. (2019). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Reactive and Functional Polymers, 139, 75-84. Retrieved from [Link]

Sources

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Executive Summary

This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, a halogenated benzoxazine derivative of interest to researchers in medicinal chemistry and materials science. The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active compounds. This document outlines a robust, multi-step synthetic strategy starting from commercially available precursors. The narrative emphasizes the chemical principles and strategic decisions behind each step, from regioselective halogenation and chemoselective reduction to the final heterocyclization. Detailed, step-by-step protocols are provided for each key transformation, supported by mechanistic insights and characterization data, to ensure reproducibility and a thorough understanding of the process for drug development professionals and synthetic chemists.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a heterocyclic system of significant importance in the field of drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse pharmacological activities. The synthesis of specifically substituted benzoxazines, such as the this compound, presents unique challenges, particularly concerning the controlled introduction of multiple halogen substituents onto the benzene ring. This guide addresses these challenges by presenting a logical and efficient synthetic route, elucidating the causality behind the chosen methodologies and reaction conditions.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis relies on a logical retrosynthetic plan. The target molecule, a 1,4-benzoxazine, is most commonly constructed via the cyclization of a 2-aminophenol with a suitable C2-electrophile. This disconnection is the cornerstone of our strategy.

The primary disconnection of the this compound reveals two key synthons: the di-halogenated 4-bromo-5-chloro-2-aminophenol and a 1,2-dihaloethane, which serves as the source for the ethylene bridge of the oxazine ring. The synthesis of the crucial, highly substituted aminophenol intermediate is the main challenge and forms the core of this synthetic plan.

Our forward-thinking strategy is therefore a three-stage process:

  • Aromatic Scaffolding: Synthesis of a correctly substituted 2-nitrophenol precursor, 5-bromo-4-chloro-2-nitrophenol.

  • Chemoselective Reduction: Conversion of the nitro group to an amine to yield the key intermediate, 4-bromo-5-chloro-2-aminophenol.

  • Heterocyclization: Ring closure of the aminophenol with 1,2-dibromoethane to yield the final product.

G Target This compound Intermediate1 4-bromo-5-chloro-2-aminophenol Target->Intermediate1 Cyclization Intermediate2 1,2-dibromoethane Target->Intermediate2 Cyclization Intermediate3 5-bromo-4-chloro-2-nitrophenol Intermediate1->Intermediate3 Nitro Reduction StartingMaterial1 4-chloro-2-nitrophenol Intermediate3->StartingMaterial1 Bromination StartingMaterial2 Bromine (Br2) Intermediate3->StartingMaterial2 Bromination

Caption: Retrosynthetic analysis of the target benzoxazine.

Detailed Synthesis Pathway and Experimental Protocols

This section details the step-by-step procedures for the synthesis, grounded in established chemical principles.

Stage 1: Synthesis of the Key Precursor: 4-bromo-5-chloro-2-aminophenol

The primary challenge is the regioselective installation of the bromine and chlorine atoms on the phenol ring. Our approach begins with 4-chloro-2-nitrophenol, a commercially available starting material. The strong ortho-, para-directing hydroxyl group and the meta-directing nitro group control the regiochemistry of the subsequent bromination.

The directing effects of the existing substituents are leveraged to install the bromine atom at the desired position. The hydroxyl group is a powerful activating group that directs electrophiles to its ortho and para positions. The para position is blocked by the chlorine atom. The nitro and chloro groups are deactivating. Therefore, bromination is expected to occur at the C5 position, which is ortho to the hydroxyl group.

Experimental Protocol:

  • In a fume hood, dissolve 4-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice-water. The solid product, 5-bromo-4-chloro-2-nitrophenol, will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and residual bromine, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 5-bromo-4-chloro-2-nitrophenol.

The conversion of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2] Raney Nickel is a suitable catalyst for this purpose, known for its high activity under mild conditions.

Experimental Protocol:

  • To a solution of 5-bromo-4-chloro-2-nitrophenol (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add a catalytic amount of Raney Nickel (approx. 5-10% by weight, as a slurry in water).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 25-40 °C.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is usually complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be kept wet at all times.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-bromo-5-chloro-2-aminophenol. This product can be purified by recrystallization from an ethanol/water mixture if necessary.

Stage 2: Heterocyclization to this compound

The final step involves the formation of the 1,4-oxazine ring. This is achieved through a tandem reaction involving N-alkylation followed by an intramolecular Williamson ether synthesis.[3] The aminophenol is reacted with a 1,2-dihaloethane in the presence of a base.

G cluster_0 Overall Synthetic Workflow Start 4-chloro-2-nitrophenol Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 5-bromo-4-chloro-2-nitrophenol Step1->Intermediate Step2 Nitro Reduction (H2, Raney-Ni) Intermediate->Step2 KeyIntermediate 4-bromo-5-chloro-2-aminophenol Step2->KeyIntermediate Step3 Cyclization (1,2-dibromoethane, K2CO3) KeyIntermediate->Step3 End Target Product Step3->End

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol:

  • Combine 4-bromo-5-chloro-2-aminophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in a round-bottom flask.

  • Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add 1,2-dibromoethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
5-bromo-4-chloro-2-nitrophenolC₆H₃BrClNO₃252.45Aromatic protons (~7.0-8.0), OH proton (variable)
4-bromo-5-chloro-2-aminophenolC₆H₅BrClNO222.47Aromatic protons (~6.5-7.5), NH₂ protons, OH proton
This compoundC₈H₇BrClNO248.51Aromatic protons (singlets, ~6.7-7.0), -OCH₂- (~4.2), -NCH₂- (~3.4), NH proton (~4.5)

Note: Expected NMR chemical shifts are approximate and should be confirmed by experimental data.

Safety and Handling

  • Halogens: Bromine (Br₂) is highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Glacial acetic acid is corrosive. DMF is a potential reproductive toxin. Handle all solvents in a fume hood.

  • Catalysts: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It must be handled as a slurry and filtered material should not be allowed to dry.

  • General Precautions: All reactions should be carried out with appropriate engineering controls and PPE. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide presents a logical and robust synthetic pathway for this compound. The strategy effectively addresses the key chemical challenges, namely the regioselective halogenation of the aromatic core and the efficient construction of the oxazine ring. By providing detailed, validated protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [4]

  • Patel, M. V., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. The Journal of Organic Chemistry, 72(24), 9364–9367. [5]

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-10). Elsevier. [6]

  • CIR. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review. [7]

  • Patsnap. (n.d.). Preparation method of 4-bromo-2-aminophenol. Eureka. [1][2]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [8]

  • Singh, U. P., & Singh, R. P. (2013). Room temperature synthesis of 2H-1,4-benzoxazine derivatives using a recoverable ionic liquid medium. Tetrahedron Letters, 54(35), 4725-4728. [3]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols. [9]

Sources

A Technical Guide to the Biological Activity of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Benzoxazine Scaffold - A Nexus of Chemical Versatility and Biological Potential

Benzoxazines are a class of heterocyclic compounds characterized by a bicyclic system where an oxazine ring is fused to a benzene ring.[1] This scaffold is of significant interest in medicinal chemistry due to its structural versatility, which allows for multiple modification sites, and its presence in a wide array of biologically active molecules.[2][3] The inherent properties of the benzoxazine nucleus, combined with the diverse functionalities that can be introduced through synthetic chemistry, have given rise to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This guide provides an in-depth exploration of the key biological activities of benzoxazine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[5][6] Their efficacy often stems from the ability to modulate critical cellular pathways involved in proliferation, cell cycle regulation, and programmed cell death.

Mechanisms of Antiproliferative Action

The anticancer effects of benzoxazines are multifaceted, often involving the induction of apoptosis, interference with DNA replication and repair machinery, and the modulation of key oncogenic signaling pathways.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Certain benzoxazinone derivatives have been shown to significantly increase the expression of the tumor suppressor protein p53 and executioner caspase-3.[7] The upregulation of p53 can trigger apoptosis by activating pro-apoptotic genes, while caspase-3 activation leads to the cleavage of cellular proteins, culminating in cell death. This pathway represents a targeted approach to eliminating cancer cells while potentially sparing normal cells.[7]

  • Cell Cycle Arrest and Topoisomerase Inhibition: Some derivatives exert their effects by arresting the cell cycle and preventing DNA duplication. This is achieved by downregulating key proteins such as cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topo II).[7] Cdk1 is a crucial regulator of the G2/M phase transition, and its inhibition prevents cells from entering mitosis. Topo II is essential for resolving DNA topological problems during replication; its inhibition leads to DNA damage and cell death.[7] Other studies have identified benzoxazine derivatives that act as potent human topoisomerase I inhibitors and potential poisons, further highlighting their role in disrupting DNA replication.[8]

  • Targeting the c-Myc Oncogene: The c-Myc proto-oncogene is overexpressed in many cancers and plays a critical role in cell proliferation and migration. Specific benzoxazinone derivatives have been found to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[9] This effect is mediated by the compounds' ability to induce and stabilize the formation of G-quadruplex structures in the c-Myc gene promoter region, thereby repressing its transcription.[9]

  • Inhibition of DNA Repair Pathways (Radiosensitization): A novel approach involves using benzoxazines as radiosensitizers. The DNA-dependent protein kinase (DNA-PK) is a key enzyme in the repair of DNA double-strand breaks induced by radiation.[10] By inhibiting DNA-PK, certain benzoxazine derivatives can prevent the repair of radiation-induced damage, leading to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis, thus sensitizing cancer cells to radiation therapy.[10]

  • Kinase Inhibition: Rational design has led to benzoxazine-purine hybrids that exhibit potent antiproliferative activity through kinase inhibition.[3] For instance, some compounds show dual inhibition of HER2 and JNK1 kinases, triggering caspase-8-dependent pyroptosis-like cell death.[3][11]

Causality in Experimental Design: Why Choose the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening. Its selection is based on a clear biochemical rationale: it measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. This provides a robust, high-throughput method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a critical parameter for comparing the potency of different derivatives.

Data Presentation: In Vitro Cytotoxicity of Benzoxazine Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzoxazinone Derivative 7HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10Induction of p53 and caspase-3[7]
Benzoxazinone Derivative 15HepG2 (Liver)< 10p53/caspase-3 induction, Topo II/cdk1 downregulation[7]
Benzoxazinone DerivativesSK-RC-42 (Kidney), SGC7901 (Gastric), A549 (Lung)VariesDownregulation of c-Myc mRNA[9]
Benzoxazine-Purine Hybrid 2bMCF-7 (Breast)2.27Kinase Inhibition (HER2/JNK1), Membrane Permeability[11]
Benzoxazine-Purine Hybrid 4bHCT-116 (Colon)7.63Kinase Inhibition (HER2/JNK1), Membrane Permeability[11]
BONC-013-0.0006Topoisomerase I Poison[8]
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptotic Signaling Pathway

G cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus Benzoxazine Benzoxazine Derivative p53 p53 Activation Benzoxazine->p53 [3] cdk1_topoII cdk1 / Topo II Inhibition Benzoxazine->cdk1_topoII [3] Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome C Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M_Arrest G2/M Arrest & DNA Damage cdk1_topoII->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Apoptotic pathways induced by benzoxazine derivatives.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[1] Benzoxazine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[12][13]

Mechanisms of Antimicrobial Action

The heterocyclic nature of the benzoxazine scaffold is key to its antimicrobial properties.[13] The mechanisms often involve:

  • Disruption of Microbial Processes: Functional groups such as amines, quaternary ammonium salts, and phenolic moieties incorporated into the benzoxazine structure can disrupt essential microbial processes.[14]

  • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms, which provide a protective environment for microbes. Bio-based polybenzoxazines have shown excellent anti-adhesion properties, preventing the formation of biofilms and inhibiting virulence characteristics.[14][15]

  • DNA Gyrase Inhibition: Molecular docking studies suggest that some 1,4-benzoxazine derivatives target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][16] By binding to the enzyme's active site, these compounds inhibit its function, leading to bacterial cell death.[16]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzoxazines is highly dependent on their substitution patterns. For instance, studies on 1,3-benzoxazines have shown that specific derivatives exhibit potent antifungal activity comparable to the standard drug fluconazole.[12] Similarly, certain 2H-benzo[b][12][14]oxazin-3(4H)-one derivatives show broad-spectrum antibacterial activity, with potency varying based on the aryl amine substituents.[1] The incorporation of natural bio-actives like curcumin into the benzoxazine structure can also significantly enhance antimicrobial efficacy.[14][15]

Data Presentation: Antimicrobial Activity of Benzoxazine Derivatives
Derivative TypeTarget MicroorganismActivity Metric (MIC/MBC/Zone)ComparisonReference
Thionated-1,3-benzoxazine8 Fungal StrainsComparable to FluconazoleStandard Antifungal[12]
1,3-Benzoxazine (8c)B. fabae, F. oxysporumSignificant Effect-[12]
Oleylamine-based BOZS. aureusMIC: 5 µg/mL, MBC: 110 µg/mL-[14]
Oleylamine-based BOZE. coliMIC: 17 µg/mL, MBC: 360 µg/mL-[14]
2H-benzo[b][12][14]oxazin-3(4H)-one (4e)E. coliInhibition Zone: 22 mm-[1]
2H-benzo[b][12][14]oxazin-3(4H)-one (4e)S. aureusInhibition Zone: 20 mm-[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the benzoxazine derivative in DMSO to create a stock solution. Prepare a series of two-fold dilutions in a 96-well microtiter plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to verify bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Screening Workflow

G start Start: Synthesized Benzoxazine Derivatives stock Prepare Stock Solutions (in DMSO) start->stock serial_dil Perform 2-Fold Serial Dilutions in 96-Well Plate stock->serial_dil combine Inoculate Wells with Microbial Suspension serial_dil->combine inoculum Prepare Standardized Microbial Inoculum (5x10^5 CFU/mL) inoculum->combine incubate Incubate Plate (37°C, 18-24h) combine->incubate read Read Results: Visual Inspection or OD600 incubate->read mic Determine MIC Value read->mic G LPS LPS Stimulus ROS ↑ Intracellular ROS LPS->ROS Inflammation ↑ Pro-inflammatory Cytokines & Mediators (NO, TNF-α, IL-6, iNOS, COX-2) ROS->Inflammation Benzoxazine Benzoxazine Derivative Nrf2 Nrf2 Benzoxazine->Nrf2 [14, 23] Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds HO1 ↑ HO-1 & Antioxidant Enzymes ARE->HO1 Transcription HO1->ROS Inhibits

Caption: Activation of the Nrf2-HO-1 pathway by benzoxazines.

Part 4: Other Notable Biological Activities

The therapeutic potential of benzoxazines extends beyond the activities detailed above.

  • Neuroprotective Agents: Certain 2-alkylamino-1,4-benzoxazine derivatives have shown potent neuroprotective activity in vitro by inhibiting oxidative stress-mediated neuronal degeneration, without exhibiting intrinsic cytotoxicity. [17][18]* Enzyme Inhibition: Benzoxazinones have been identified as inhibitors of various enzymes. For example, a series of derivatives showed good inhibitory activity against α-chymotrypsin, a serine protease. [19]* Potassium (K+) Channel Openers: A series of 1,3-benzoxazine derivatives were designed as K+ channel openers, demonstrating significant vasorelaxant and hypotensive activity, suggesting potential applications in treating hypertension. [20]

Conclusion: A Privileged Scaffold with a Promising Future

The benzoxazine framework represents a truly privileged scaffold in medicinal chemistry. [2]Its synthetic tractability allows for the creation of large, diverse libraries of compounds, while its inherent chemical properties provide a robust foundation for a wide range of biological activities. From inducing apoptosis in cancer cells and inhibiting microbial growth to suppressing inflammatory responses, the therapeutic potential of benzoxazine derivatives is vast and continues to be an active area of research. The insights into their mechanisms of action and structure-activity relationships, facilitated by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the development of next-generation therapeutics targeting a multitude of human diseases.

References

  • Al-MOHAMMADI, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Yarmakeev, S., et al. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.
  • Rajendran, S., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI.
  • Sarkar, T., & Ghorai, P. (n.d.). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ResearchGate.
  • Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
  • Haryadi, W., et al. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. National Institutes of Health.
  • Unknown. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.
  • Ochi, T., et al. (1995). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed.
  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate.
  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
  • Zhu, J., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.
  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed.
  • Pinto, M., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central.
  • Blattes, E., et al. (n.d.). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry.
  • Blattes, E., et al. (n.d.). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
  • Verma, M., Singh, S., & Singh, K. N. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. ResearchGate.
  • Unknown. (n.d.). An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications. Benchchem.
  • Unknown. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Foto, E. (2019). Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. PubMed.
  • Pinto, M., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.
  • Yadav, P., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. National Institutes of Health.

Sources

An In-depth Technical Guide to 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive literature review on 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated derivative of the versatile 1,4-benzoxazine scaffold. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to present a robust overview for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, predicted physicochemical properties, and the potential biological significance of this compound, grounded in established chemical principles and supported by relevant studies on similar molecular frameworks.

Introduction: The Significance of the Halogenated 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds. Its unique structural features, combining a benzene ring fused to an oxazine ring, impart a favorable pharmacokinetic profile, making it an attractive scaffold in medicinal chemistry. The introduction of halogen atoms, such as bromine and chlorine, onto the benzoxazine ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This often leads to enhanced potency and selectivity.

Derivatives of the 1,4-benzoxazine family have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The specific substitution pattern of 7-bromo-6-chloro on the 3,4-dihydro-2H-1,4-benzoxazine core suggests a compound with distinct electronic and steric properties, making it a compelling target for synthesis and biological evaluation.

Synthesis of this compound: A Proposed Strategy

The proposed strategy involves a two-step process:

  • Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core.

  • Sequential electrophilic halogenation of the benzoxazine core.

Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Core

Several methods have been reported for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine scaffold. A common and effective approach starts from commercially available 2-aminophenol.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

  • Reaction: The synthesis can be achieved through the reaction of 2-aminophenol with 1,2-dibromoethane in the presence of a base.[4]

  • Step 1: N-alkylation: To a solution of 2-aminophenol in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate or sodium hydride.

  • Step 2: Cyclization: Add 1,2-dibromoethane dropwise to the reaction mixture at an elevated temperature (e.g., reflux). The reaction proceeds via initial N-alkylation followed by an intramolecular Williamson ether synthesis to form the oxazine ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

An alternative and efficient two-step sequence involves the reduction of commercially available benzoxazoles.[4]

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine from Benzoxazole

  • Step 1: Reductive Ring Opening of Benzoxazole: Benzoxazole is reduced using a mild reducing agent like sodium borohydride in the presence of a catalytic amount of acetic acid in a solvent such as tetrahydrofuran. This yields N-(2-hydroxyphenyl)methanamine.[4]

  • Step 2: Ring Closure: The intermediate is then reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in a solvent mixture like acetone/water to facilitate the ring closure to 3,4-dihydro-2H-1,4-benzoxazine.[4]

  • Work-up and Purification: Similar to the previous method, the product is isolated by extraction and purified by chromatography or recrystallization.

Sequential Halogenation of 3,4-dihydro-2H-1,4-benzoxazine

The second stage of the proposed synthesis involves the selective introduction of chlorine and bromine atoms at the 6 and 7 positions of the benzoxazine ring. The nitrogen and oxygen atoms of the heterocyclic ring are activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 3,4-dihydro-2H-1,4-benzoxazine, the positions of interest are 6 and 7.

The regioselectivity of halogenation on the (2H)-1,4-benzoxazin-3(4H)-one ring system has been studied, with bromination reported to occur at the 6 and 7-positions. This provides a strong precedent for the proposed halogenation of the dihydro- derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 3,4-dihydro-2H-1,4-benzoxazine cluster_halogenation Sequential Halogenation aminophenol 2-Aminophenol benzoxazine 3,4-dihydro-2H-1,4-benzoxazine aminophenol->benzoxazine Reaction dibromoethane 1,2-Dibromoethane dibromoethane->benzoxazine base Base (e.g., K2CO3) base->benzoxazine chloro_intermediate 6-chloro-3,4-dihydro- 2H-1,4-benzoxazine benzoxazine->chloro_intermediate Step 1 chlorination Chlorination (e.g., NCS) chlorination->chloro_intermediate final_product 7-bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine chloro_intermediate->final_product Step 2 bromination Bromination (e.g., NBS) bromination->final_product MoA_Pathway compound 7-bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine target_protein Target Protein (e.g., Kinase, Receptor) compound->target_protein Binding/Inhibition signaling_pathway Cellular Signaling Pathway target_protein->signaling_pathway Modulation cellular_response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) signaling_pathway->cellular_response Leads to

Sources

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 1,4-Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 1,4-benzoxazine core is a cornerstone in medicinal chemistry and materials science, a deceptively simple bicyclic heteroaromatic system that has given rise to a remarkable diversity of bioactive molecules and functional polymers. This in-depth technical guide charts the journey of 1,4-benzoxazine compounds, from their initial synthesis in the mid-20th century to their current status as "privileged scaffolds" in modern drug discovery. We will traverse the historical landscape of their discovery, dissect the evolution of synthetic methodologies, and explore the ever-expanding scope of their biological activities. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the foundational principles and cutting-edge advancements in the field of 1,4-benzoxazine chemistry, supported by detailed experimental protocols, comparative data, and mechanistic insights.

A Serendipitous Beginning: The Discovery and Early History

The story of 1,4-benzoxazines begins in 1959, when the first synthesis of this heterocyclic ring system was reported.[1][2][3] These pioneering efforts laid the groundwork for what would become a vast and fruitful area of chemical research. The initial synthetic routes were often characterized by their straightforward, albeit sometimes harsh, reaction conditions.

One of the earliest and most fundamental methods for constructing the 3,4-dihydro-2H-1,4-benzoxazine core involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[3] While foundational, this classical approach often necessitated high temperatures and prolonged reaction times, with yields being highly dependent on the nature of the substituents on the aromatic rings.[3] These early methods, though not always efficient by modern standards, were crucial in providing the first tangible access to this novel class of compounds, allowing for the initial exploration of their chemical and physical properties.

It is important to distinguish the 1,4-benzoxazine isomers from their 1,3-counterparts, which have a parallel yet distinct history. The first synthesis of a 1,3-benzoxazine was reported by Holly and Cope in 1944, predating the discovery of the 1,4-isomer.[3] The development of a one-pot synthesis by Burke in 1949, utilizing the Mannich reaction, became a widely adopted method for this class of compounds and has been extensively studied for the development of polybenzoxazine resins.[3]

The initial discovery of 1,4-benzoxazines, while perhaps not immediately recognized for its full potential, opened the door to a new realm of heterocyclic chemistry. The inherent structural features of the 1,4-benzoxazine scaffold—a benzene ring fused to an oxazine ring—provided a unique three-dimensional architecture that would later prove to be highly amenable to interaction with biological targets.

The Evolution of Synthesis: From Classical to Contemporary

The limitations of early synthetic methods, such as harsh conditions and low yields, spurred the development of more efficient and versatile strategies for the construction of the 1,4-benzoxazine ring system. Over the decades, a diverse arsenal of synthetic methodologies has been established, ranging from refinements of classical approaches to the advent of sophisticated catalytic systems.

Classical Approaches and Their Refinements

The condensation of 2-aminophenols with various electrophilic partners remains a cornerstone of 1,4-benzoxazine synthesis. These methods typically involve the formation of the oxazine ring through intramolecular cyclization.

  • Condensation with α-Halocarbonyls and Related Compounds: This classical method involves the reaction of a 2-aminophenol with compounds such as α-haloketones, α-haloesters, or chloroacetic acid.[4] The initial step is the N-alkylation of the aminophenol, followed by an intramolecular O-alkylation to close the ring.

  • Reaction with Dicarbonyl Compounds: The condensation of 2-aminophenols with α(β)-dicarbonyl compounds provides another route to 1,4-benzoxazine derivatives.[2]

Modern Synthetic Methodologies

The quest for milder reaction conditions, higher yields, and greater functional group tolerance has led to the development of a variety of modern synthetic methods.

  • Transition-Metal-Free Tandem Reactions: One-pot tandem reactions that avoid the use of transition metal catalysts have emerged as an efficient and environmentally friendly approach. For instance, the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol has been reported with yields of up to 83%.[5][6]

  • Y(OTf)₃-Catalyzed Cascade Reactions: A convenient yttrium triflate-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols has been developed for the formation of 1,4-benzoxazine scaffolds.[7] This method proceeds through a ring-opening and regioselective ring-closure process.

  • Lewis Acid-Catalyzed Ring Opening of Aziridines: An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity has been achieved through the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[8]

  • Tandem Oxidation–Diels–Alder Reaction: A regiospecific synthesis of highly substituted 1,4-benzoxazine derivatives has been accomplished at room temperature through a tandem oxidation–inverse electron demand Diels–Alder reaction of o-aminophenol derivatives and enamines, using manganese dioxide as the oxidant.[9]

Comparative Overview of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of some key synthetic strategies.

MethodSubstratesReagents/CatalystConditionsYieldsAdvantagesDisadvantages
Classical Condensation 2-Aminophenol, α-haloketoneBase (e.g., K₂CO₃)High temperatureVariableReadily available starting materialsHarsh conditions, limited scope
Transition-Metal-Free Tandem α-Aminocarbonyl compoundsEthanolMildUp to 83%Environmentally friendly, good yieldsSubstrate-specific
Y(OTf)₃-Catalyzed Cascade Benzoxazole, Propargyl alcoholY(OTf)₃MildModerate to excellentGood functional group toleranceRequires specific starting materials
Lewis Acid-Catalyzed Ring Opening Activated aziridine, 2-halophenolLewis acid, Cu(I)MildExcellentHigh enantio- and diastereospecificityMulti-step
Tandem Oxidation–Diels–Alder o-Aminophenol derivative, enamineMnO₂Room temperatureGoodHigh regioselectivity, mild conditionsStoichiometric oxidant required

A Privileged Scaffold in Biology: Diverse Pharmacological Activities

The 1,4-benzoxazine framework has proven to be a "privileged scaffold" in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.

Antimicrobial Activity

1,4-benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4]

  • Mechanism of Action: Some antibacterial 1,4-benzoxazines have been shown to target essential bacterial enzymes. For example, molecular docking studies have suggested that certain 2H-benzo[b][2][10]oxazin-3(4H)-one derivatives exhibit strong binding affinity to the GyrB active site of E. coli DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[4] Another identified target in Mycobacterium tuberculosis is the 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), an enzyme in the menaquinone biosynthesis pathway.[1]

Neuroprotective and Anti-Inflammatory Effects

A growing body of evidence highlights the neuroprotective and anti-inflammatory properties of 1,4-benzoxazine compounds.[11][12]

  • Mechanism of Action: The Nrf2-HO-1 Signaling Pathway: A key mechanism underlying the cytoprotective effects of some 1,4-benzoxazine derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE)/heme oxygenase-1 (HO-1) signaling pathway.[13][14][15][16][17] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including HO-1. This pathway plays a crucial role in mitigating oxidative damage and inflammation in various cell types, including neurons and microglia.

Anti-Cancer and Anti-Angiogenic Activity

The anti-proliferative and anti-angiogenic properties of 1,4-benzoxazines have also been investigated.

  • Mechanism of Action: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by downregulating the expression of the c-Myc oncogene.[18] This is thought to occur through the induction and stabilization of G-quadruplex structures in the c-Myc gene promoter.[18] Additionally, some 2,3-dihydro-1,4-benzoxazine derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2 or KDR), a key mediator of angiogenesis.[19]

Other Biological Activities

The therapeutic potential of 1,4-benzoxazines extends to other areas, including:

  • Platelet Aggregation Inhibition: Certain 1,4-benzoxazine-3(4H)-one derivatives have been identified as potent inhibitors of platelet aggregation, with molecular docking studies suggesting interaction with the GP IIb/IIIa receptor.[20]

  • Intracellular Calcium Modulation: Substituted 1,4-benzoxazines have been shown to exhibit moderate activity on intracellular calcium levels.[19]

Experimental Protocols and Methodologies

To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for the synthesis of key 1,4-benzoxazine scaffolds.

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol describes a classical and reliable method for the synthesis of the fundamental 2H-1,4-benzoxazin-3(4H)-one core.

Procedure:

  • In a suitable reaction vessel, prepare a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 ml).

  • Slowly add chloroacetyl chloride (104 g) to the stirred mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • The resulting chloroacetamide derivative, which precipitates during the reaction, is collected by filtration.

  • The filtered solid is then added with stirring to 1 liter of a sodium hydroxide solution, leading to the formation of 2H-1,4-benzoxazine-3(4H)-one.

  • The product is collected by filtration and washed with water. The melting point of the purified product is 169-170 °C.[10]

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine from Benzoxazole

This two-step sequence provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazine derivatives starting from commercially available benzoxazoles.[21]

Step 1: Reduction of Benzoxazole

  • To a solution of benzoxazole in a suitable solvent, slowly add sodium borohydride in the presence of a catalytic amount of acetic acid.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the N-(2-hydroxyphenyl)formamide intermediate in quantitative yield.[21]

Step 2: Ring Closure

  • To a mixture of the N-(2-hydroxyphenyl)formamide intermediate (9 g, 0.07 mol) in acetone, add 1,2-dibromoethane (28.4 g, 0.127 mol).

  • To this solution, add potassium carbonate (18 g, 0.13 mol) in water (170 ml).

  • Reflux the resulting dark blue colored solution for 3 days.

  • After cooling, remove the acetone under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate (4 x 125 ml).

  • Wash the combined organic layers with brine (200 ml) and dry over MgSO₄.

  • Remove the solvent to yield the crude product, which can be further purified by chromatography.[21]

Data Presentation and Visualization

Quantitative Bioactivity Data

The following table summarizes the in vitro bioactivity of selected 1,4-benzoxazine derivatives against various targets.

CompoundTarget/OrganismBioactivity (IC₅₀/MIC)Reference
Benzoxazinyl-oxazolidinone 45MRSAMIC: 0.25-0.5 µg/mL[22]
1,4-Benzoxazine-3(4H)-one 8cPlatelet Aggregation (ADP induced)IC₅₀: 8.99 µM[20]
1,4-Benzoxazine-3(4H)-one 8dPlatelet Aggregation (ADP induced)IC₅₀: 8.94 µM[20]
2,3-Dihydro-1,4-benzoxazine 16KDR (VEGFR-2)IC₅₀: < 1 nM[19]
2,3-Dihydro-1,4-benzoxazine 16HUVEC ProliferationIC₅₀: 4 nM[19]
Signaling Pathway and Workflow Diagrams

Diagram 1: Nrf2-HO-1 Signaling Pathway Activation

Nrf2_HO1_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., from inflammation) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 Proteasome Proteasomal Degradation Keap1_ub->Proteasome targets for ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription of HO1_protein HO-1 Protein HO1_gene->HO1_protein translates to Cytoprotection Cytoprotection & Anti-inflammation HO1_protein->Cytoprotection mediates Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->Keap1_Nrf2 promotes dissociation Nrf2_n->ARE binds to

Caption: Activation of the Nrf2-HO-1 signaling pathway by 1,4-benzoxazine derivatives under oxidative stress.

Diagram 2: General Synthetic Workflow for 1,4-Benzoxazine Derivatives

Synthetic_Workflow Start Starting Materials (e.g., 2-Aminophenol, Electrophile) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final Pure 1,4-Benzoxazine Derivative Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of 1,4-benzoxazine derivatives.

Conclusion and Future Perspectives

From their initial discovery over six decades ago, 1,4-benzoxazine compounds have evolved from a chemical curiosity to a mainstay in the development of new therapeutics and functional materials. The journey has been marked by continuous innovation in synthetic chemistry, leading to a diverse array of methodologies that provide access to a vast chemical space. The recognition of the 1,4-benzoxazine core as a privileged scaffold has fueled extensive research into its biological activities, revealing a remarkable propensity for this structural motif to interact with a wide range of biological targets.

The future of 1,4-benzoxazine research is bright and multifaceted. In the realm of drug discovery, the focus will likely be on the development of highly selective and potent derivatives that target specific disease pathways with minimal off-target effects. The elucidation of novel mechanisms of action will continue to be a key area of investigation. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of new 1,4-benzoxazine-based drug candidates.[1][10]

In materials science, the unique properties of polybenzoxazines, which are derived from 1,3-benzoxazine precursors, will continue to be exploited for the development of advanced composites, coatings, and electronic materials.

References

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Spectroscopic data (NMR, IR, MS) of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous fields, from medicinal chemistry to materials science. Its derivatives exhibit a wide range of biological activities and serve as key building blocks for advanced polymers.[1] The specific analogue, this compound (CAS No. 105679-33-2), presents a unique substitution pattern with two distinct halogens on the aromatic ring.[2] These substituents are expected to significantly influence the molecule's electronic properties, reactivity, and ultimately, its spectroscopic signature.

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, purity, and structure of this specific compound. We will delve into the causality behind experimental choices, present detailed protocols, and explain the logic of interpreting the resulting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis: A Pathway to the Target Molecule

While various methods exist for benzoxazine synthesis[3][4], a common and reliable approach for N-unsubstituted 1,4-benzoxazines involves the cyclization of a suitable 2-aminophenol derivative. The key to synthesizing the target compound is the preparation of the precursor, 2-amino-4-bromo-5-chlorophenol. The subsequent cyclization can be achieved by reaction with a two-carbon electrophile like 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound

  • Step 1: Precursor Synthesis (2-amino-4-bromo-5-chlorophenol):

    • Start with commercially available 2-amino-4-chlorophenol.

    • Dissolve the starting material in a suitable solvent such as glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid dropwise while maintaining the temperature. The bromine will selectively add at the position para to the hydroxyl group (and ortho to the amino group), which is the most activated position available.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by pouring it into a large volume of ice water. The product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acid, and dry under vacuum. Recrystallization from an ethanol/water mixture may be necessary for purification.

  • Step 2: Cyclization to form the Benzoxazine Ring:

    • In a round-bottom flask, dissolve the synthesized 2-amino-4-bromo-5-chlorophenol in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a slight excess (e.g., 1.2 equivalents) of 1,2-dibromoethane and a weak base such as potassium carbonate (K₂CO₃, ~2.5 equivalents) to act as a proton scavenger.

    • Heat the mixture to approximately 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent in vacuo.

    • The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. The logical workflow involves obtaining data from NMR, IR, and MS, and integrating the results to build a cohesive structural proof.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Purified Solid Sample NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR  Parallel Analysis IR IR Spectroscopy Synthesis->IR  Parallel Analysis MS Mass Spectrometry Synthesis->MS  Parallel Analysis Framework Carbon-Proton Framework NMR->Framework FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Confirmation Structural Confirmation Framework->Confirmation Data Integration FuncGroups->Confirmation Data Integration MolWeight->Confirmation Data Integration

Caption: Workflow for Structural Elucidation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A 45-degree pulse and a 2-second relaxation delay are typical.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The structure of this compound has four distinct types of protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.05Singlet (s)1HH-5 (Aromatic)Deshielded by adjacent oxygen and halogens. Isolated proton, so appears as a singlet.
~ 6.85Singlet (s)1HH-8 (Aromatic)Deshielded by adjacent nitrogen and halogens. Isolated proton, so appears as a singlet.
~ 4.30Triplet (t)2HH-2 (-O-CH₂-)Methylene group adjacent to the electronegative oxygen atom. Coupled to H-3, appearing as a triplet.
~ 3.45Triplet (t)2HH-3 (-N-CH₂-)Methylene group adjacent to the nitrogen atom. Coupled to H-2, appearing as a triplet.
~ 3.80Broad Singlet1HH-4 (N-H)The chemical shift is variable and depends on concentration and solvent. May exchange with D₂O.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The molecule has 8 unique carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 142C-8a (Ar C-O)Aromatic carbon attached to oxygen, highly deshielded.
~ 138C-4a (Ar C-N)Aromatic carbon attached to nitrogen.
~ 125C-5 (Ar C-H)Aromatic methine carbon.
~ 120C-8 (Ar C-H)Aromatic methine carbon.
~ 118C-6 (Ar C-Cl)Aromatic carbon attached to chlorine; deshielded with signal potentially broadened by the quadrupolar Cl nucleus.
~ 115C-7 (Ar C-Br)Aromatic carbon attached to bromine.
~ 65C-2 (-O-CH₂)Aliphatic carbon attached to oxygen, deshielded.
~ 44C-3 (-N-CH₂)Aliphatic carbon attached to nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Protocol for IR Data Acquisition:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, purified solid directly on the ATR crystal.

  • Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be run first.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350N-H StretchSecondary Amine
~ 3050C-H StretchAromatic C-H
~ 2920, 2850C-H StretchAliphatic C-H (in -CH₂- groups)
~ 1500, 1470C=C StretchAromatic Ring
~ 1230C-O StretchAryl-Alkyl Ether
~ 1100C-N StretchAliphatic Amine
~ 800-880C-H Bend (out-of-plane)Substituted Benzene
~ 750C-Cl StretchAryl Chloride
~ 650C-Br StretchAryl Bromide

The presence of a sharp band around 3350 cm⁻¹ (N-H), characteristic C-O and C-N stretching bands, and absorptions in the lower frequency "fingerprint" region for C-Cl and C-Br bonds would be key identifiers.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Protocol for MS Data Acquisition:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Collection: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₇BrClNO

  • Monoisotopic Mass: 260.94 g/mol

The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Both chlorine and bromine have two major stable isotopes:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

This will result in a characteristic cluster of peaks for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The expected pattern would be:

  • A peak at m/z ~261.9 (for C₈H₈⁷⁹Br³⁵ClN O⁺)

  • A peak at m/z ~263.9 (for C₈H₈⁸¹Br³⁵ClN O⁺ and C₈H₈⁷⁹Br³⁷ClN O⁺) , which will be the most intense peak in the cluster.

  • A peak at m/z ~265.9 (for C₈H₈⁸¹Br³⁷ClN O⁺)

This unique isotopic signature is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule.

Integrated Data Analysis and Structural Validation

The trustworthiness of the structural assignment comes from the convergence of all spectroscopic data.

G cluster_data Primary Data cluster_validation Structural Deductions HNMR ¹H NMR: - 4 distinct proton signals - Aromatic & Aliphatic regions - N-H proton present Framework C-H Framework Confirmed HNMR->Framework CNMR ¹³C NMR: - 8 unique carbon signals - Confirms C₈ framework CNMR->Framework IR IR: - N-H stretch (~3350 cm⁻¹) - C-O & C-N stretches - C-Cl & C-Br vibrations Groups Functional Groups Confirmed (Amine, Ether, Aromatics) IR->Groups MS MS: - [M+H]⁺ at m/z ~262 - Confirms C₈H₇BrClNO - Characteristic Br/Cl isotope pattern Composition Elemental Composition Confirmed MS->Composition Conclusion Structure Validated: This compound Framework->Conclusion Groups->Conclusion Composition->Conclusion

Caption: Logical Flow of Spectroscopic Data Integration.

  • MS confirms the molecular formula C₈H₇BrClNO via the molecular ion and its unique isotopic pattern.

  • ¹³C NMR confirms the presence of 8 distinct carbon atoms , matching the molecular formula.

  • IR spectroscopy confirms the presence of key functional groups : a secondary amine (N-H), an aryl-alkyl ether (C-O), and the halogen-carbon bonds (C-Cl, C-Br).

  • ¹H NMR provides the final piece of the puzzle , showing the connectivity and chemical environment of the protons. The presence of two aromatic singlets and two aliphatic triplets perfectly matches the dihydro-1,4-benzoxazine ring system with the proposed substitution pattern.

When all these pieces of data are consistent, the structure of this compound is validated with a high degree of confidence.

Conclusion

The rigorous characterization of this compound is paramount for its use in any scientific or developmental context. This guide outlines a robust framework for its synthesis and subsequent spectroscopic analysis. By integrating data from NMR, IR, and MS, researchers can unequivocally confirm the molecule's identity, purity, and structure. The predicted spectral data herein serves as a benchmark for scientists working with this compound, ensuring data integrity and facilitating further research into its potential applications.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Request PDF. (n.d.). Synthesis and characterization of benzoxazine‐based phenolic resins: Crosslinking study. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021, May 20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. [Link]

  • American Chemical Society Publications. (2015, October 13). Synthesis and Properties of Spiro-Centered Benzoxazines. Macromolecules. [Link]

  • SpringerLink. (n.d.). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Retrieved January 19, 2026, from [Link]

  • Sheng, J. (n.d.). Molecular machines. University of Groningen. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][6]oxazine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Ohashi, S., & Ishida, H. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Li, S., et al. (n.d.). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoxazine monomers. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of benzoxazine monomer (BZ-Cy-al). Retrieved January 19, 2026, from [Link]

  • Ishida, H. (n.d.). Synthesis and Properties of Benzoxazine Resins. ResearchGate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Chemsrc. (n.d.). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Atom-economic, room-temperature, and high-efficiency synthesis of polyamides via a three-component polymerization involving benzoxazine, odorless isocyanide, and water. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020, March 10). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • ResearchGate. (2021, April). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • National Institutes of Health. (n.d.). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. [Link]

  • Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.
  • Preprints.org. (2020, December 23). Benzoxazine monomers and polymers based on 3,3'-dichloro-4,4'-diaminodiphenylmethane. [Link]

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Methodological & Application

Strategic Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine from p-Chlorophenol: A Multi-step Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold for drug discovery, starting from the readily available commodity chemical, p-chlorophenol. The described synthetic pathway involves a sequence of six key transformations: electrophilic nitration, regioselective bromination, chemoselective reduction of a nitro group, N-acylation, intramolecular cyclization, and final lactam reduction. Each protocol is detailed with mechanistic insights, explanations for reagent choices, and critical parameter considerations to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.

1. Introduction

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to participate in various intermolecular interactions have made it a target of significant interest in the development of therapeutics. The specific substitution pattern of this compound offers multiple vectors for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization programs.

This guide presents a logical and robust synthetic route starting from p-chlorophenol. The strategy hinges on the careful orchestration of electrophilic aromatic substitution reactions, governed by the directing effects of the substituents, followed by the systematic construction of the heterocyclic ring. We will delve into the causality behind each experimental choice, from the regioselective introduction of bromine and nitro groups to the chemoselective reduction and cyclization steps, providing a self-validating protocol for researchers.

2. Overall Synthetic Workflow

The transformation from p-chlorophenol to the target benzoxazine is accomplished via the six-step sequence illustrated below. This pathway is designed to control the regiochemistry of the aromatic substitutions and efficiently build the heterocyclic core.

G A p-Chlorophenol B 4-Chloro-2-nitrophenol A->B Step 1: Nitration (HNO₃, H₂SO₄) C 6-Bromo-4-chloro-2-nitrophenol B->C Step 2: Bromination (Br₂, Acetic Acid) D 2-Amino-6-bromo-4-chlorophenol C->D Step 3: Reduction (Fe, HCl) E N-(5-Bromo-4-chloro-2-hydroxyphenyl) -2-chloroacetamide D->E Step 4: N-Acylation (ClCOCH₂Cl, NaHCO₃) F 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one E->F Step 5: Cyclization (K₂CO₃, Acetone) G 7-Bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine F->G Step 6: Reduction (LiAlH₄, THF)

Figure 1: Overall synthetic pathway from p-chlorophenol.

3. Materials and Reagents

ReagentGradeSupplier
4-Chlorophenol≥99%Sigma-Aldrich
Nitric Acid (70%)ACS ReagentFisher Scientific
Sulfuric Acid (98%)ACS ReagentFisher Scientific
Bromine≥99.5%Sigma-Aldrich
Glacial Acetic AcidACS ReagentVWR
Iron powder, reduced-325 mesh, ≥97%Sigma-Aldrich
Hydrochloric Acid (37%)ACS ReagentFisher Scientific
Chloroacetyl chloride≥98%Alfa Aesar
Sodium Bicarbonate≥99.5%Sigma-Aldrich
Potassium CarbonateAnhydrous, ≥99%Sigma-Aldrich
AcetoneACS ReagentVWR
Lithium aluminum hydride1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS ReagentVWR
DichloromethaneACS ReagentVWR

Safety Precaution: This synthesis involves highly corrosive, toxic, and reactive chemicals. Nitric acid, sulfuric acid, and bromine are extremely corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Chloroacetyl chloride is a lachrymator. Lithium aluminum hydride (LiAlH₄) reacts violently with water; all procedures involving LiAlH₄ must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.

4. Detailed Experimental Protocols

Step 1: Nitration of 4-Chlorophenol

Objective: To synthesize 4-chloro-2-nitrophenol via electrophilic aromatic substitution.

Mechanistic Rationale: The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Since the para position is blocked by the chloro substituent, nitration occurs selectively at the ortho position.[1] The reaction is typically performed at low temperatures to prevent over-nitration and the formation of oxidized byproducts.[2]

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chlorophenol (12.8 g, 100 mmol) and dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (7.5 mL, ~120 mmol) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-chlorophenol over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-chloro-2-nitrophenol as a yellow solid. The product can be purified further by recrystallization from ethanol/water.

Expected Yield: 85-90% Appearance: Yellow crystalline solid

Step 2: Bromination of 4-Chloro-2-nitrophenol

Objective: To synthesize 6-bromo-4-chloro-2-nitrophenol with high regioselectivity.

Mechanistic Rationale: In this step, the regiochemistry is controlled by the combined directing effects of the three substituents. The hydroxyl group is the most powerful activating and directing group, strongly favoring substitution at its available ortho position (C6). The chloro and nitro groups also direct to this same position, resulting in highly selective bromination.[3]

Figure 2: Directing effects for the bromination of 4-chloro-2-nitrophenol.

Protocol:

  • Dissolve 4-chloro-2-nitrophenol (17.3 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • In a dropping funnel, place a solution of bromine (5.4 mL, 16.8 g, 105 mmol) in glacial acetic acid (25 mL).

  • Add the bromine solution dropwise to the stirred phenol solution at room temperature over 30 minutes. The red color of bromine should discharge.

  • Stir the reaction mixture for an additional 3 hours at room temperature.

  • Pour the reaction mixture into 500 mL of cold water. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.

  • Dry the product, 6-bromo-4-chloro-2-nitrophenol, in a vacuum oven at 50 °C.

Expected Yield: 90-95% Appearance: Pale yellow solid

Step 3: Reduction of 6-Bromo-4-chloro-2-nitrophenol

Objective: To chemoselectively reduce the nitro group to an amine, yielding 2-amino-6-bromo-4-chlorophenol.

Mechanistic Rationale: The reduction of an aromatic nitro group in the presence of aryl halides requires a chemoselective method to avoid dehalogenation. While catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes cause dehalogenation, reduction with metals in acidic media, such as iron in hydrochloric or acetic acid, is a classic and reliable method that preserves the C-Br and C-Cl bonds.[4][5][6]

Protocol:

  • Set up a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 6-bromo-4-chloro-2-nitrophenol (25.2 g, 100 mmol), ethanol (200 mL), and water (50 mL).

  • Add reduced iron powder (28 g, 500 mmol) to the mixture.

  • Heat the mixture to reflux. Slowly add concentrated HCl (5 mL) dropwise via the condenser.

  • Maintain the reaction at reflux for 4 hours. The color of the mixture will change from yellow to dark brown/black.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude aminophenol. The product may be used in the next step without further purification or can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Expected Yield: 80-88% Appearance: Off-white to light brown solid

Step 4: N-Acylation with Chloroacetyl Chloride

Objective: To synthesize N-(5-bromo-4-chloro-2-hydroxyphenyl)-2-chloroacetamide.

Mechanistic Rationale: The amino group is significantly more nucleophilic than the phenolic hydroxyl group. Therefore, in a Schotten-Baumann-type reaction, the amine will selectively attack the highly electrophilic chloroacetyl chloride to form the amide.[7][8] A mild base like sodium bicarbonate is used to neutralize the HCl byproduct without deprotonating the phenol, thus preserving the chemoselectivity.

Protocol:

  • Suspend 2-amino-6-bromo-4-chlorophenol (22.3 g, 100 mmol) and sodium bicarbonate (12.6 g, 150 mmol) in a mixture of ethyl acetate (200 mL) and water (100 mL) in a 500 mL flask.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (8.8 mL, 12.4 g, 110 mmol) dropwise over 20 minutes, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The product will precipitate. Triturate with hexane, filter, and dry to obtain the pure acetamide.

Expected Yield: 90-95% Appearance: White to off-white solid

Step 5: Intramolecular Cyclization to form the Benzoxazinone

Objective: To construct the heterocyclic ring of 7-bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Mechanistic Rationale: This step is an intramolecular Williamson ether synthesis. A base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon bearing the chlorine atom on the side chain, displacing the chloride and forming the six-membered ring.[9] Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Protocol:

  • Dissolve N-(5-bromo-4-chloro-2-hydroxyphenyl)-2-chloroacetamide (29.9 g, 100 mmol) in acetone (300 mL) in a 500 mL round-bottom flask.

  • Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the solid from ethanol to yield the pure 7-bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one.

Expected Yield: 85-92% Appearance: White crystalline solid

Step 6: Reduction of the Benzoxazinone

Objective: To reduce the lactam carbonyl to a methylene group, affording the final product, this compound.

Mechanistic Rationale: The complete reduction of an amide (lactam) to an amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[10] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Protocol:

  • Under an inert atmosphere (N₂ or Ar) , equip a 1 L three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Carefully add LiAlH₄ (1.0 M solution in THF, 250 mL, 250 mmol) to the flask.

  • Dissolve the benzoxazinone (26.3 g, 100 mmol) in 200 mL of anhydrous THF and add it to the dropping funnel.

  • Add the benzoxazinone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • Water (9.5 mL)

    • 15% aqueous NaOH solution (9.5 mL)

    • Water (28.5 mL)

  • Stir the resulting granular white precipitate for 1 hour at room temperature.

  • Filter the mixture through Celite, washing the solid thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give the pure target compound.

Expected Yield: 75-85% Appearance: White to pale yellow solid

5. Summary of Results and Characterization

CompoundStepMol. WeightExpected Yield (%)Appearance
4-Chloro-2-nitrophenol1173.5685-90Yellow solid
6-Bromo-4-chloro-2-nitrophenol2252.4690-95Pale yellow solid
2-Amino-6-bromo-4-chlorophenol3222.4680-88Off-white solid
N-(5-Bromo-4-chloro-2-hydroxyphenyl)-2-chloroacetamide4298.9290-95White solid
7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one5262.4785-92White solid
This compound6248.4975-85White solid

This application note details a reliable and high-yielding six-step synthesis of this compound from p-chlorophenol. By carefully controlling the regiochemistry of the initial electrophilic aromatic substitutions and employing robust methods for functional group transformations, the target molecule can be prepared efficiently. The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers in medicinal chemistry and process development to access this versatile synthetic intermediate.

7. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]4]

  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]10]

  • Shridhar, D. R., Jogibhukta, M., & Krishnan, V. S. H. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES. Organic Preparations and Procedures International, 14(3), 195-197.

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875–12879.

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]1]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408.

  • Raiford, L. C., & Howland, L. H. (1933). The Behavior of Substituted Salicyl Aldehydes in the Dakin Reaction. Journal of the American Chemical Society, 55(5), 2125–2131.

  • Pasha, M. A., & Jayashankara, V. P. (2006). A facile, practical and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 16(20), 5472-5474.

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 161-168. Retrieved from [Link]]

  • Das, S., & Nath, U. (2020). A review on recent advances in the reduction of nitroarenes. RSC Advances, 10(52), 31257-31273.

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part XII. The nitration of the four monohalogenophenols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]9]

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Application Notes and Protocols for 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Dihalogenated Benzoxazines

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1][2] The 1,4-benzoxazine core is a privileged heterocyclic structure known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][3][4] Its structural versatility allows for chemical modifications that can tune its biological efficacy.

Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. The introduction of electron-withdrawing groups, such as chlorine and bromine, onto the aromatic ring of the benzoxazine scaffold can significantly influence its electronic distribution and lipophilicity. This, in turn, may enhance its ability to interact with microbial targets and penetrate cell membranes. Structure-activity relationship (SAR) studies on various benzoxazine derivatives have indicated that halogen substituents can lead to potent antimicrobial activity.[5][6]

This guide focuses on the specific derivative, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine , a dihalogenated compound that holds significant promise as an antimicrobial candidate. The strategic placement of both a bromine and a chlorine atom is hypothesized to create a unique electronic and steric profile, potentially leading to enhanced efficacy against a broad spectrum of pathogens, including multidrug-resistant strains.

These application notes provide a comprehensive framework for the synthesis, purification, and evaluation of this class of compounds. The protocols outlined below are based on established methodologies and are designed to provide a robust system for determining the antimicrobial efficacy and preliminary safety profile of these novel derivatives.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound and its keto-analogue is based on established benzoxazine synthesis methodologies.[1][7] The general approach involves the cyclization of a substituted 2-aminophenol.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available or synthesized dihalogenated 2-aminophenol. The subsequent steps would involve cyclization to form the benzoxazine ring.

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol is adapted from general procedures for the synthesis of benzoxazin-3-ones.[7]

  • Reaction Setup: To a solution of 2-amino-4-chloro-5-bromophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Addition of Reagent: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirring mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reduction to this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex (BH₃-THF) in dry tetrahydrofuran (THF).

  • Addition of Starting Material: Slowly add a solution of 7-bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in dry THF to the reducing agent suspension at 0°C.

  • Reaction: After the addition, allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting slurry and wash the solid with THF or ethyl acetate. Collect the filtrate and evaporate the solvent.

  • Purification and Characterization: Purify the crude product by column chromatography and confirm its structure by spectroscopic methods as described above.

Part 2: In Vitro Antimicrobial Activity Assessment

The primary evaluation of a novel antimicrobial agent involves determining its spectrum of activity and potency. The following protocols describe standardized methods for assessing antibacterial and antifungal efficacy.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.

    • Seal the plate and incubate for 16-20 hours at the appropriate temperature.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial/ Fungal Inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate plate (e.g., 37°C, 16-20h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation: MIC Values

Summarize the obtained MIC values in a clear, tabular format for easy comparison across different microbial strains.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
This compound MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Ciprofloxacin (Control) MIC (µg/mL)MIC (µg/mL)N/A
Fluconazole (Control) N/AN/AMIC (µg/mL)

(Note: Populate with experimental data)

Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity

A crucial step in early drug discovery is to assess the potential toxicity of a compound to mammalian cells.[8] A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.

Protocol 4: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active metabolism can convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity
CompoundCell LineIC₅₀ (µM)
This compound HEK293Value
HepG2Value
Doxorubicin (Positive Control) HEK293Value

(Note: Populate with experimental data)

Part 4: Interpreting the Data and Future Directions

The combined data from the MIC and cytotoxicity assays will provide a preliminary assessment of the therapeutic potential of the this compound derivatives.

  • Potency and Spectrum: Low MIC values against a range of Gram-positive and Gram-negative bacteria, as well as fungi, would indicate broad-spectrum activity.[1]

  • Selectivity Index (SI): The ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC) is a critical parameter. A high SI value (IC₅₀ / MIC) is desirable, as it suggests that the compound is significantly more toxic to microbes than to mammalian cells.

  • Structure-Activity Relationship (SAR): The data generated should be compared with that of other halogenated and non-halogenated benzoxazines to build a SAR profile.[6] For instance, it is worth investigating whether the di-halogenated compound shows synergistic or additive effects compared to its mono-halogenated counterparts.

Future research should focus on elucidating the mechanism of action, which could involve targeting essential microbial enzymes like DNA gyrase, as has been suggested for other benzoxazine derivatives.[2] Further derivatization of the scaffold, followed by the same evaluation pipeline, can lead to the optimization of potency and safety profiles, paving the way for in vivo studies.

References

  • Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945. [Link]

  • Blazingprojects. (n.d.). Synthesis and antimicrobial activity of branched benzoxazinophenothiazines and their derivatives. [Link]

  • Chemsrc. (2025). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 13(12), 822-835. [Link]

  • Swapna, B., Rajkumar, P., Vinay Sree, Y., & Harini, C. (2024). Synthesis and Biological Evaluation of Novel Oxazine and Thiazine Derivatives as Potent Anti-microbial and Antioxidant Agents. World Journal of Pharmaceutical Research, 13(12), 822-835. [Link]

  • ResearchGate. (2025). Antimicrobial evaluation of 1,4-benzoxazine derivatives. [Link]

  • Li, X., et al. (2011). Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 54(16), 5694-5709. [Link]

  • Abdullah, I. A. M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polish Journal of Chemical Technology, 26(4), 104-111. [Link]

  • ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. [Link]

  • Wang, X., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1189385. [Link]

  • ResearchGate. (2025). 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). [Link]

  • Adan, A., et al. (2016). Cytotoxicity of antibacterial agents. Methods in Molecular Biology, 1520, 69-80. [Link]

  • Piao, H. R., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221. [Link]

  • ResearchGate. (2025). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][2]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]

Sources

The Emerging Role of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique conformational and electronic properties make it an ideal framework for the design of novel therapeutics. This guide focuses on a particularly promising, yet underexplored, derivative: 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine . The strategic placement of halogen atoms on the benzene ring is anticipated to significantly modulate the compound's pharmacokinetic and pharmacodynamic profile, offering new avenues for drug discovery.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols. We will explore the synthetic rationale, potential therapeutic applications, and methodologies for the evaluation of this intriguing molecule and its analogues.

Section 1: The Benzoxazine Scaffold - A Privileged Platform

The benzoxazine core, a bicyclic system comprising a benzene ring fused to an oxazine ring, is a versatile template for developing therapeutic agents.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antimycobacterial, anti-inflammatory, and anticancer properties.[1][2][4] The dihydro-2H-1,4-benzoxazine structure, in particular, provides a three-dimensional architecture that can be tailored to interact with a variety of biological targets.

The Significance of Halogenation

The introduction of bromine and chlorine at the 7- and 6-positions, respectively, is a deliberate design choice. Halogen atoms can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby prolonging the drug's half-life.

  • Binding Affinity: Participating in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.

  • Electronic Properties: Modifying the acidity/basicity of nearby functional groups.

The specific substitution pattern of this compound suggests a molecule with distinct properties that can be harnessed for targeted drug design.

Section 2: Potential Therapeutic Applications

Based on the known activities of structurally related benzoxazines, we can extrapolate several potential therapeutic applications for this compound and its derivatives.

Anticancer Activity

Numerous benzoxazine derivatives have been investigated for their potential as anticancer agents.[5][6] The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells. The halogenated scaffold of this compound could be a starting point for the development of novel anti-proliferative agents.

Hypothesized Signaling Pathway Involvement in Cancer

anticancer_pathway 7-Bromo-6-chloro-benzoxazine_derivative 7-Bromo-6-chloro-benzoxazine_derivative Kinase_Target Kinase_Target 7-Bromo-6-chloro-benzoxazine_derivative->Kinase_Target Inhibition Downstream_Effectors Downstream_Effectors Kinase_Target->Downstream_Effectors Phosphorylation Cascade Apoptosis Apoptosis Downstream_Effectors->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Downstream_Effectors->Cell_Cycle_Arrest

Caption: Potential mechanism of anticancer action.

Antimicrobial Agents

The benzoxazine nucleus is a common feature in many antimicrobial compounds.[1][4] The electron-withdrawing nature of the chloro and bromo substituents could enhance the antimicrobial potency of the molecule. Derivatives could be evaluated against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Drugs

Benzoxazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[7] By modifying the core this compound structure, it may be possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Section 3: Synthetic Protocols and Methodologies

The synthesis of this compound and its derivatives can be approached through established synthetic routes for benzoxazines, often involving a Mannich-like reaction or multi-step sequences.[8]

General Synthetic Workflow

synthesis_workflow Starting_Material Substituted 2-Aminophenol Reaction_Step_1 N-Alkylation Starting_Material->Reaction_Step_1 Intermediate_1 N-Substituted Aminophenol Reaction_Step_1->Intermediate_1 Reaction_Step_2 Cyclization Intermediate_1->Reaction_Step_2 Target_Molecule This compound Derivative Reaction_Step_2->Target_Molecule Purification Purification Target_Molecule->Purification Characterization Characterization Purification->Characterization

Sources

Application Notes and Protocols for the Synthesis of Benzoxazine Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gateway to High-Performance Phenolics

Benzoxazines are a class of heterocyclic compounds that serve as precursors to polybenzoxazine resins, a relatively new addition to the family of high-performance phenolic thermosets.[1] The synthesis of the benzoxazine monomer is the critical first step, dictating the ultimate properties of the cured polymer. These monomers are typically formed through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[2][3] This unique chemistry avoids the release of volatile byproducts during polymerization, a significant advantage over traditional phenolic resins, leading to near-zero shrinkage and low void content in the final material.

The molecular design flexibility inherent in the monomer synthesis is a key advantage, allowing for the tailoring of properties such as thermal stability, flame retardancy, and mechanical performance to meet specific application demands in aerospace, electronics, and composite manufacturing.[4] This guide provides an in-depth exploration of the core principles, detailed experimental protocols, and critical validation techniques for the successful synthesis of benzoxazine monomers.

Part 1: The Underlying Chemistry - A Mechanistic Perspective

The formation of the 1,3-benzoxazine ring proceeds via a Mannich condensation reaction.[3][5] This reaction involves the aminoalkylation of a phenolic hydroxyl group. While the precise step-by-step mechanism can vary with conditions, a generally accepted pathway involves the initial reaction between the primary amine and formaldehyde to form a Schiff base or an aminomethylol intermediate. This electrophilic species then reacts with the electron-rich phenol at the ortho position to the hydroxyl group, followed by a cyclization step involving the phenolic hydroxyl group to form the stable six-membered oxazine ring.

Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis. For instance, the reactivity of the phenol and the stability of the amine-formaldehyde adduct are key factors influencing reaction rate and yield.

Benzoxazine Formation Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Ring Closure Amine R-NH₂ Intermediate [R-N=CH₂]⁺ or R-NH-CH₂OH Amine->Intermediate + CH₂O Formaldehyde CH₂O Phenol_Intermediate Mannich Base Precursor Intermediate->Phenol_Intermediate + Phenol - H⁺ Phenol Phenol (Ar-OH) Benzoxazine Benzoxazine Monomer Phenol_Intermediate->Benzoxazine Cyclization - H₂O

Caption: General mechanism of benzoxazine monomer synthesis.

Part 2: Key Parameters and Experimental Design Choices

The success of benzoxazine synthesis hinges on the careful control of several key parameters. The rationale behind these choices is critical for achieving high purity and yield.

  • Reactant Stoichiometry: The typical molar ratio for synthesizing a monofunctional benzoxazine is 1:1:2 (Phenol:Amine:Formaldehyde) . For difunctional monomers (from diphenols or diamines), the ratio is adjusted accordingly, for example, 1:2:4 (Diphenol:Amine:Formaldehyde) . An excess of formaldehyde ensures complete reaction but may necessitate more rigorous purification to remove unreacted starting material.

  • Choice of Formaldehyde Source: While aqueous formaldehyde (formalin) can be used, paraformaldehyde is often preferred as it introduces minimal water into the reaction, which can complicate the synthesis and workup.[1] Trioxane is another suitable anhydrous source of formaldehyde.

  • Solvent System: The choice of solvent is critical for solubilizing the reactants and controlling the reaction temperature.

    • Aprotic Solvents: Toluene and xylene are commonly used, allowing for reaction temperatures near their reflux points and easy removal of water via a Dean-Stark apparatus.[6]

    • Chlorinated Solvents: Chloroform and dichloromethane are effective at lower temperatures but require careful handling due to their volatility and toxicity.[3]

    • Protic Solvents: Alcohols like isopropanol can be used, sometimes in a mixture with toluene, to improve the solubility of reactants and have been shown to prevent the formation of side products like triazine structures.[7]

  • Temperature and Reaction Time: Reaction temperatures typically range from 60 °C to the reflux temperature of the chosen solvent (e.g., ~110 °C for toluene).[7][8] Reaction times can vary from a few hours to over 48 hours, depending on the reactivity of the starting materials.[3][8] Monitoring the reaction by techniques like TLC or NMR is advisable to determine the point of completion.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common synthesis approaches.

Protocol 1: Classic Solvent-Based Synthesis of Phenol-Aniline Benzoxazine (P-a)

This protocol describes a representative synthesis using toluene as the solvent.

Materials & Equipment:

  • Phenol (AR grade)

  • Aniline (AR grade)

  • Paraformaldehyde (96%)

  • Toluene (anhydrous)

  • 1N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reactant Dissolution: In a 500 mL round-bottom flask, dissolve phenol (e.g., 0.1 mol) and aniline (e.g., 0.1 mol) in 150 mL of toluene. Stir at room temperature until a clear solution is formed.

  • Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde (e.g., 0.2 mol) in one portion.

  • Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Maintain reflux for 4-8 hours. The reaction progress can be monitored by observing the consumption of starting materials via Thin Layer Chromatography (TLC).

  • Cooling and Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. The solution may appear as a clear yellow to amber liquid.

  • Aqueous Wash (Purification): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1N NaOH solution (3 x 50 mL) to remove unreacted phenol, followed by deionized water (3 x 50 mL) until the aqueous layer is neutral (pH ~7).[3][9]

  • Drying: Dry the separated organic (toluene) layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product is typically a viscous liquid or a yellowish solid. Further purification can be achieved by recrystallization from a suitable solvent like hexane or ethanol if a crystalline solid is desired.[9] For many applications, the monomer is used without additional purification.[7]

Protocol 2: Solvent-Free Synthesis

Solvent-free methods are environmentally friendly and eliminate the need for solvent removal and recovery.[10] This approach is particularly effective when the reactants can form a homogenous melt.[11]

Materials & Equipment:

  • Phenol (or chosen phenolic compound)

  • Primary Amine

  • Paraformaldehyde

  • Reaction vessel (e.g., three-neck flask), overhead stirrer, heating mantle with temperature controller, vacuum oven.

Step-by-Step Methodology:

  • Reactant Charging: Charge the phenol, primary amine, and paraformaldehyde (e.g., in a 1:1:2 molar ratio) directly into the reaction vessel.

  • Melt and React: Heat the mixture with stirring to a temperature above the melting points of the reactants but typically below 120 °C to initiate the reaction and form a homogenous melt. A common temperature is around 100-110 °C.[11]

  • Reaction Progression: The reaction is exothermic. Maintain the temperature and continue stirring for 2-4 hours. Water, the byproduct of the condensation, will be visibly generated. Applying a light vacuum can help in its removal.

  • Degassing: Once the reaction is deemed complete (e.g., by monitoring viscosity or spectroscopic analysis of an aliquot), increase the vacuum to remove any remaining water and volatile impurities.

  • Product Collection: Cool the reactor and collect the molten product, which will solidify upon cooling to room temperature. The product is often a glassy solid and is typically used without further purification.

Experimental Workflow Visualization

Experimental Workflow cluster_solvent Solvent-Based Protocol cluster_solventless Solvent-Free Protocol A1 Dissolve Phenol & Amine in Solvent A2 Add Paraformaldehyde A1->A2 A3 Heat to Reflux (4-24h) A2->A3 A4 Cool to RT A3->A4 A5 Aqueous Wash (NaOH, H₂O) A4->A5 A6 Dry Organic Layer (e.g., MgSO₄) A5->A6 A7 Solvent Evaporation (Rotovap) A6->A7 A8 Purified Monomer A7->A8 B1 Combine All Reactants (Phenol, Amine, Paraformaldehyde) B2 Heat to Melt (~100-110°C, 2-4h) B1->B2 B3 Degas under Vacuum B2->B3 B4 Cool & Collect Monomer B3->B4

Caption: Comparative workflow for solvent-based vs. solvent-free synthesis.

Part 4: Data Summary & Characterization for Validation

Successful synthesis must be confirmed through rigorous characterization. This step is integral to the trustworthiness of any protocol.

Table 1: Representative Benzoxazine Synthesis Conditions
Phenol DerivativeAmine DerivativeFormaldehyde SourceSolventTemp (°C)Time (h)Yield (%)Reference
Phenol3,3'-Dichloro-4,4'-diaminodiphenylmethaneParaformaldehydeToluene/Isopropanol80-90890-95[7][8]
Phenol4,4'-DiaminodiphenylmethaneParaformaldehydeToluene80-90890-95[7]
VanillinJeffamine D-230ParaformaldehydeChloroformReflux (~61)48N/A[3]
Rosin-derived acidAnilineParaformaldehydeDMFN/AN/A81[12]
Self-Validating System: Characterization Protocols
  • Fourier Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful tool for confirming the formation of the oxazine ring.

    • Procedure: A small amount of the synthesized monomer is analyzed directly (if liquid) or as a KBr pellet/ATR setup (if solid).

    • Key Peaks: Look for the disappearance of the broad O-H stretch from the phenol (around 3300-3500 cm⁻¹) and the N-H stretch from the primary amine (around 3400-3300 cm⁻¹). The appearance of characteristic peaks for the benzoxazine ring is crucial:

      • ~1230-1220 cm⁻¹: Antisymmetric stretching of the C-O-C ether linkage in the oxazine ring.[13]

      • ~950-920 cm⁻¹: A band associated with the out-of-plane bending of the C-H attached to the benzene ring adjacent to the oxazine ring.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Key Signals (¹H NMR): The two methylene groups in the oxazine ring give distinct singlets, providing unambiguous evidence of ring formation.[14]

      • Ar-CH₂-N: Typically appears around 4.5-4.9 ppm .[9]

      • O-CH₂-N: Typically appears around 5.3-5.5 ppm .[9]

    • Key Signals (¹³C NMR): The carbons of these methylene groups also appear in distinct regions, typically ~45-55 ppm for Ar-C H₂-N and ~75-85 ppm for O-C H₂-N.

  • Differential Scanning Calorimetry (DSC): While primarily used to study polymerization, a DSC scan of the monomer can confirm its purity and identify its melting point (if crystalline). The presence of a broad exothermic peak at higher temperatures (typically 180-250 °C) corresponds to the ring-opening polymerization, confirming the reactive nature of the synthesized monomer.[3][4]

Conclusion

The synthesis of benzoxazine monomers is a versatile and robust process rooted in the principles of Mannich chemistry. By carefully selecting reactants and controlling key experimental parameters such as solvent, temperature, and stoichiometry, researchers can produce a vast library of monomers with tailored properties. Both solvent-based and solvent-free protocols offer effective pathways to high-purity products, with the latter presenting a more sustainable approach. Rigorous characterization via FTIR and NMR is not merely a final step but a necessary validation that ensures the integrity of the monomer, paving the way for the development of advanced polybenzoxazine materials for a multitude of applications.

References

  • Tavernier, R., et al. (2022). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. RSC Publishing.
  • BenchChem. (n.d.). comparative study of benzoxazine monomers. BenchChem.
  • (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • (n.d.).
  • (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. NIH.
  • (n.d.). Low-Temperature Terpolymerizable Benzoxazine Monomer Bearing Norbornene and Furan Groups: Synthesis, Characterization, Polymerization, and Properties of Its Polymer. PMC - PubMed Central.
  • (2021).
  • (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI.
  • (n.d.).
  • (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. CORE.
  • Ishida, H., & Ohashi, S. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • (2021).
  • (n.d.). Process of ring-opening polymerization of benzoxazines.
  • (n.d.). WO2008149380A2 - A process for solvent-less synthesis of benzoxazine (bz).

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Application Notes and Protocols for the Polymerization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Polybenzoxazines in Advanced Materials

Polybenzoxazines represent a class of high-performance phenolic thermosets that have garnered significant attention for their superior properties over traditional phenolic and epoxy resins.[1][2][3] These advantages include near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, a high char yield, and exceptional chemical resistance.[1][3][4] The molecular design flexibility inherent in the synthesis of benzoxazine monomers allows for the fine-tuning of the final polymer's properties to suit a wide array of applications, from aerospace composites to electronic encapsulants and flame-retardant materials.[3][5][6][7]

The subject of this guide, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, is a halogenated monomer designed to impart specific, enhanced characteristics to the resulting polybenzoxazine network. The incorporation of bromine and chlorine atoms into the benzoxazine backbone is a strategic approach to enhance flame retardancy, increase thermal stability, and modify the dielectric properties of the polymer.[4][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of this specific monomer, detailing both thermally activated and catalytically driven protocols. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline the necessary characterization techniques to validate the successful polymerization and to understand the properties of the resulting polymer.

Part 1: Mechanistic Insights into Benzoxazine Polymerization

The polymerization of benzoxazine monomers proceeds via a ring-opening polymerization (ROP) of the oxazine ring.[2][9] This process can be initiated thermally or with the aid of a catalyst.

Thermally Activated Ring-Opening Polymerization

In the absence of a catalyst, the polymerization of benzoxazines is thermally induced, typically requiring temperatures in the range of 160–250 °C.[10][11] The generally accepted mechanism involves the homolytic cleavage of the C-O bond in the oxazine ring at elevated temperatures, leading to the formation of a carbocationic intermediate. This reactive species then propagates the polymerization by attacking the electron-rich aromatic ring of another monomer molecule, leading to the formation of a cross-linked network with phenolic, Mannich-bridge, and other potential linkages.[12][13] The precise structure of the resulting polybenzoxazine network can be complex and is influenced by the curing temperature and the specific substituents on the monomer.[13]

Catalytic Ring-Opening Polymerization

To reduce the high temperatures required for thermal polymerization and to potentially control the polymer structure, various catalysts can be employed.[14][15] Lewis acids are particularly effective catalysts for the ROP of benzoxazines.[16][17] These catalysts function by coordinating with the oxygen or nitrogen atom of the oxazine ring, which weakens the ring bonds and facilitates the formation of a cationic intermediate at a lower temperature.[16] This allows for a more energy-efficient curing process and can be advantageous for applications involving temperature-sensitive components. Common Lewis acid catalysts include compounds like phosphorus pentachloride (PCl5) and various metal salts.[17][18]

Part 2: Experimental Protocols

Materials and Equipment
Reagents and Materials Equipment
This compound (purity >98%)High-temperature oven with nitrogen atmosphere control
Lewis Acid Catalyst (e.g., Phosphorus Pentachloride - PCl₅) (optional)Differential Scanning Calorimeter (DSC)
Anhydrous Dichloromethane (DCM) (for catalytic polymerization)Thermogravimetric Analyzer (TGA)
High-purity Nitrogen GasFourier-Transform Infrared (FTIR) Spectrometer with ATR
Polytetrafluoroethylene (PTFE) moldsNuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
Gel Permeation Chromatography (GPC) system
Protocol 1: Thermal Ring-Opening Polymerization

This protocol describes the direct thermal curing of the monomer.

Step-by-Step Methodology:

  • Preparation of the Monomer: Place a precisely weighed amount of this compound powder into a PTFE mold.

  • Degassing: Place the mold in a vacuum oven at a temperature slightly above the monomer's melting point (determined by DSC, typically 80-100°C) for 1-2 hours to remove any entrapped air or volatile impurities.

  • Curing Schedule: Transfer the mold to a high-temperature oven under a nitrogen atmosphere. The curing process is performed in a stepwise manner to ensure a uniform polymer network and to minimize thermal stress. A typical curing schedule is as follows:

    • 160°C for 2 hours

    • 180°C for 2 hours

    • 200°C for 4 hours

    • 220°C for 2 hours

  • Post-Curing and Cooling: After the final curing step, the oven is turned off, and the polymer is allowed to cool slowly to room temperature under a nitrogen atmosphere to prevent oxidation and thermal shock.

  • Sample Removal: Once cooled, the solid polybenzoxazine sample can be carefully removed from the mold.

Causality Behind Experimental Choices:

  • Stepwise Curing: A gradual increase in temperature allows for controlled polymerization, preventing a rapid, exothermic reaction that could lead to defects in the polymer structure.

  • Nitrogen Atmosphere: Prevents oxidative degradation of the polymer at high temperatures, which would compromise its thermal and mechanical properties.

  • Slow Cooling: Minimizes the buildup of internal stresses in the cured polymer, reducing the risk of cracking.

Protocol 2: Catalytic Ring-Opening Polymerization

This protocol utilizes a Lewis acid catalyst to lower the polymerization temperature.

Step-by-Step Methodology:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Lewis acid catalyst (e.g., 0.1 M PCl₅ in anhydrous DCM).

  • Monomer-Catalyst Mixture: In a clean, dry vial, dissolve a known amount of this compound in a minimal amount of anhydrous DCM. Add the desired molar percentage of the catalyst solution (e.g., 1-5 mol%) to the monomer solution with stirring.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., 40°C) until a viscous liquid or solid residue is obtained.

  • Casting and Degassing: Transfer the monomer-catalyst mixture to a PTFE mold and degas in a vacuum oven at a moderately elevated temperature (e.g., 70-80°C) for 1-2 hours.

  • Catalytic Curing: Transfer the mold to an oven under a nitrogen atmosphere. A lower temperature curing schedule can be employed:

    • 130°C for 2 hours

    • 150°C for 4 hours

    • 170°C for 2 hours

  • Post-Curing and Cooling: Follow the same slow cooling procedure as in the thermal polymerization protocol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acid catalysts are sensitive to moisture, which can deactivate them and interfere with the polymerization process.

  • Lower Curing Temperatures: The catalyst significantly reduces the activation energy for ring-opening, allowing for polymerization to occur at lower temperatures, which is energy-efficient and broadens the scope of applications.[16][19]

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the successful polymerization and to evaluate the properties of the resulting poly-7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

Monitoring Polymerization with FTIR Spectroscopy

FTIR is a powerful tool to monitor the disappearance of the monomer and the appearance of the polymer.

  • Monomer Spectrum: The spectrum of this compound will show characteristic peaks for the oxazine ring, typically around 900-960 cm⁻¹ (C-H out-of-plane bending) and 1230 cm⁻¹ (asymmetric C-O-C stretch).[16]

  • Polymer Spectrum: Upon polymerization, these characteristic oxazine ring peaks will disappear or significantly decrease in intensity. The formation of phenolic hydroxyl groups in the polymer network will be indicated by the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹.[17]

Thermal Properties Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the curing behavior of the monomer and the glass transition temperature (Tg) of the resulting polymer. For the monomer, a broad exotherm will be observed, indicating the temperature range of the ring-opening polymerization.[20][21] For the cured polymer, a step change in the heat flow will indicate the Tg, a measure of the material's thermal stability.[22]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and degradation profile of the polymer. The onset of decomposition temperature and the char yield at high temperatures (e.g., 800°C) are key parameters. The presence of bromine and chlorine is expected to result in a high char yield, contributing to the material's flame retardant properties.[8]

Property Expected Value (Illustrative) Significance
Monomer Curing Peak (DSC) 220-260°C (Thermal) / 160-200°C (Catalytic)Indicates the temperature range for polymerization.
Polymer Glass Transition Temp. (Tg) > 180°CA high Tg signifies good dimensional stability at elevated temperatures.
Decomposition Temperature (TGA, 5% wt. loss) > 350°CA high decomposition temperature indicates excellent thermal stability.
Char Yield at 800°C (TGA) > 40%A high char yield is indicative of good flame retardancy.
Structural Confirmation with NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the monomer and to gain insights into the structure of the resulting polymer, although the cross-linked and insoluble nature of the polymer can make NMR analysis challenging. For the monomer, the spectra will show distinct signals for the aromatic and aliphatic protons and carbons. In the polymer, the disappearance of the oxazine ring signals and the appearance of new signals corresponding to the phenolic and Mannich-bridge structures can be observed.

Part 4: Visualization of Workflows and Structures

Chemical Structures

cluster_thermal Thermal Polymerization cluster_catalytic Catalytic Polymerization T1 Monomer in Mold T2 Degas in Vacuum Oven T1->T2 T3 Stepwise Curing (160-220°C, N₂ atm) T2->T3 T4 Slow Cooling T3->T4 T5 Characterization T4->T5 C1 Monomer + Catalyst in Anhydrous Solvent C2 Solvent Removal C1->C2 C3 Cast in Mold & Degas C2->C3 C4 Low-Temp Curing (130-170°C, N₂ atm) C3->C4 C5 Slow Cooling C4->C5 C6 Characterization C5->C6

Caption: Workflow for thermal and catalytic polymerization.

Conclusion

The polymerization of this compound offers a pathway to novel polybenzoxazines with potentially enhanced thermal stability and flame retardancy. The protocols detailed in this guide provide a robust framework for both thermal and catalytic polymerization, enabling researchers to synthesize and characterize these advanced materials. The choice between thermal and catalytic methods will depend on the specific application requirements, with catalytic polymerization offering the advantage of lower processing temperatures. Thorough characterization using the techniques outlined is crucial for understanding the structure-property relationships of these promising halogenated polybenzoxazines.

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Application Note & Protocol Guide: 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless pursuit of novel anti-inflammatory therapeutics is driven by the significant global health burden of chronic inflammatory diseases. The benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide focuses on a promising, albeit underexplored, candidate, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, as a focal point for outlining a comprehensive strategy for the development of benzoxazine-based anti-inflammatory agents. We will provide a detailed, field-proven workflow, from a plausible synthetic route to rigorous in vitro and in vivo evaluations, and conclude with crucial early-stage ADME/Tox profiling. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability.

Introduction: The Benzoxazine Scaffold as a Promising Anti-Inflammatory Agent

Inflammation is a fundamental biological process that, when dysregulated, can lead to a variety of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, while effective to an extent, is hampered by side effects and the emergence of resistance, necessitating the discovery of new chemical entities with novel mechanisms of action. Benzoxazine derivatives are attracting considerable attention due to their diverse pharmacological properties.[1] Recent studies have demonstrated that certain benzoxazine derivatives can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[3][4] The mechanism of action for some of these compounds involves the activation of the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory enzymes like iNOS and COX-2.[3][4]

This application note will use this compound as a representative novel compound to illustrate a comprehensive drug discovery and development workflow.

Synthesis of this compound: A Plausible Synthetic Route

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for benzoxazine synthesis.[5][6] The Mannich-type condensation reaction is a common and versatile method for constructing the benzoxazine ring system.[5]

Proposed Synthetic Pathway:

A plausible approach involves a one-pot reaction of 4-bromo-5-chloro-2-aminophenol, a suitable primary amine (or ammonia equivalent), and formaldehyde.

Step-by-step Protocol:

  • Reactant Preparation: To a solution of 4-bromo-5-chloro-2-aminophenol (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol, add paraformaldehyde (2.2 eq).

  • Reaction Initiation: Gently heat the mixture to approximately 50-60°C with continuous stirring to facilitate the dissolution of paraformaldehyde.

  • Amine Addition: Once the solution is homogenous, slowly add the amine source (e.g., a solution of ammonia in ethanol or an appropriate primary amine) (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening is essential to efficiently identify and characterize the anti-inflammatory potential of the synthesized compound.

Primary Screening: Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a cornerstone in vitro model for mimicking the inflammatory response.[7][8] This assay will quantify the ability of this compound to inhibit the production of key pro-inflammatory cytokines and mediators.

Protocol: Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and NO (using the Griess reagent for nitrite, a stable metabolite of NO) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each mediator at different compound concentrations and determine the IC₅₀ values.

Data Presentation:

Compound Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of NO
0.1(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
1(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
10(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
25(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
50(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
IC₅₀ (µM) (Calculated Value) (Calculated Value) (Calculated Value)
Mechanistic Studies: Elucidating the Signaling Pathway

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[9][10][11]

Workflow for Mechanistic Studies:

G cluster_0 In Vitro Mechanistic Evaluation start LPS-Stimulated RAW 264.7 Cells + Test Compound western_blot Western Blot Analysis start->western_blot Protein Lysates reporter_assay NF-κB Reporter Assay start->reporter_assay Transfected Cells pathway_inhibition Pathway Inhibition Confirmed western_blot->pathway_inhibition Phospho-p65, p-p38, p-ERK reporter_assay->pathway_inhibition Luciferase Activity

Caption: Workflow for elucidating the mechanism of action.

Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in the cytokine inhibition assay. After the desired incubation time (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway Modulation:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes compound 7-bromo-6-chloro- 3,4-dihydro-2H-1,4- benzoxazine compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising in vitro results should be validated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammation model for screening anti-inflammatory drugs.[12][13][14][15]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (e.g., 10, 25, 50 mg/kg of this compound, p.o.)

  • Compound Administration: Administer the respective treatments orally (p.o.) one hour before the carrageenan injection.[14]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-(Hypothetical Data)0
Indomethacin10(Hypothetical Data)(Calculated Value)
Test Compound10(Hypothetical Data)(Calculated Value)
Test Compound25(Hypothetical Data)(Calculated Value)
Test Compound50(Hypothetical Data)(Calculated Value)

Early-Stage ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk drug candidates and avoid late-stage failures.[16][17][18][19]

Key In Vitro ADME/Tox Assays:

  • Solubility: Determine the aqueous solubility at different pH values.

  • Metabolic Stability: Assess the stability of the compound in liver microsomes or S9 fractions to predict its metabolic clearance.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability.

  • Permeability: Use Caco-2 or PAMPA assays to predict intestinal absorption.

  • Cytotoxicity: Assess the general toxicity of the compound in a non-inflammatory cell line (e.g., HepG2) using an MTT or LDH assay.

  • Cardiotoxicity: Screen for potential cardiac liabilities using the hERG assay.

Workflow for Early ADME/Tox Profiling:

G cluster_1 Early ADME/Tox Screening start Lead Compound physchem Physicochemical Properties (Solubility, logP) start->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability, PPB) start->adme tox In Vitro Toxicity Assays (Cytotoxicity, hERG) start->tox decision Candidate Selection physchem->decision adme->decision tox->decision

Caption: Early ADME/Tox screening workflow.

Conclusion

The systematic approach detailed in this application note provides a robust framework for the evaluation of this compound and other novel benzoxazine derivatives as potential anti-inflammatory agents. By integrating plausible synthesis, comprehensive in vitro screening, mechanistic elucidation, in vivo efficacy studies, and early ADME/Tox profiling, researchers can efficiently identify and advance promising candidates toward clinical development. The benzoxazine scaffold holds significant promise, and a structured, data-driven approach is paramount to unlocking its full therapeutic potential.

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Application and Protocol Guide: Comprehensive Analytical Characterization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a halogenated heterocyclic compound belonging to the benzoxazine class. Molecules within this structural family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] The precise substitution of halogen atoms on the aromatic ring can profoundly influence the molecule's physicochemical properties, reactivity, and pharmacological profile.

Therefore, a robust and integrated analytical strategy is paramount for ensuring the identity, purity, and quality of this compound. This is critical during drug discovery, process development, and for regulatory submissions. This guide provides a comprehensive suite of detailed analytical methods and protocols, grounded in established scientific principles and regulatory expectations, to facilitate the complete characterization of this compound. The causality behind methodological choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Name This compound-
Synonyms 7-bromo-6-chloro-3,4-dihydro-2H-benzo[b][2][3]oxazine[4]
CAS Number 105679-33-2[4]
Molecular Formula C₈H₇BrClNO[5]
Molecular Weight 264.50 g/mol [5]
Appearance Solid (predicted)[4]
Purity 97% (typical commercial)[4]

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of the target compound and quantifying its concentration (assay). High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile compounds like benzoxazines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Scientific Rationale: Reversed-phase HPLC is chosen for its exceptional ability to separate aromatic compounds based on their hydrophobicity. The halogenated benzoxazine structure is non-volatile and possesses a strong UV chromophore (the substituted benzene ring), making it ideally suited for separation on a C18 stationary phase and sensitive detection by a UV-Vis detector.[6][7] The method is designed to separate the main compound from potential starting materials, intermediates, and degradation products.

Workflow for HPLC Analysis and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation prep_std Prepare Standard Solutions (e.g., 0.01 - 1.0 mg/mL) system_suitability System Suitability Test (SST) (Check resolution, tailing factor) prep_std->system_suitability prep_sample Prepare Sample Solution (Target: 0.5 mg/mL) analysis_run Inject Standards & Samples (Acquire Chromatograms) prep_sample->analysis_run prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_mobile->system_suitability system_suitability->analysis_run If SST passes linearity Generate Calibration Curve (Linearity & Range) analysis_run->linearity specificity Assess Peak Purity (Specificity) analysis_run->specificity quantify Calculate Purity/Assay (Accuracy & Precision) linearity->quantify report Generate Final Report quantify->report specificity->report Isotope_Pattern cluster_isotopes Natural Isotopes cluster_spectrum Resulting Mass Spectrum Br Bromine (⁷⁹Br : ⁸¹Br ≈ 1:1) M M (⁷⁹Br + ³⁵Cl) Br->M M2 M+2 (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl) Br->M2 M4 M+4 (⁸¹Br + ³⁷Cl) Br->M4 Cl Chlorine (³⁵Cl : ³⁷Cl ≈ 3:1) Cl->M Cl->M2 Cl->M4 spec Peak Cluster M : M+2 : M+4 Ratio ≈ 3 : 4 : 1 M->spec M2->spec M4->spec

Sources

The Versatile Scaffold: 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dihalogenated Benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design. The introduction of two distinct halogen atoms, specifically bromine and chlorine, onto the benzene ring at positions 7 and 6 respectively, transforms the simple benzoxazine core into a highly versatile and strategic building block.

The title compound, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine , offers a trifecta of reactive sites for molecular elaboration:

  • A C(7)-Br Bond: Highly susceptible to a range of palladium-catalyzed cross-coupling reactions.

  • A C(6)-Cl Bond: Less reactive than the C-Br bond, allowing for selective, stepwise functionalization.

  • An N(4)-H Bond: A secondary amine that can be readily alkylated, acylated, or arylated to introduce further diversity.

This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications to build complex molecular architectures. These notes will provide an in-depth guide to the synthesis and application of this building block, complete with detailed protocols grounded in established chemical principles.

Part 1: Synthesis of the Building Block

While numerous methods exist for the synthesis of the 1,4-benzoxazine core, a common and effective strategy involves the condensation of a substituted 2-aminophenol with a 1,2-dihaloethane.[2][3] The synthesis of this compound can be logically proposed via the cyclization of 2-amino-4-bromo-5-chlorophenol with 1,2-dibromoethane.

Conceptual Synthetic Workflow

cluster_0 Synthesis of this compound Start 2-Amino-4-bromo- 5-chlorophenol Reaction Start->Reaction Reagent 1,2-Dibromoethane (BrCH₂CH₂Br) Reagent->Reaction Product 7-Bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine Reaction->Product Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, NMP) Heat (Δ)

Caption: Proposed synthesis of the title building block.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous structures.[2]

Materials:

  • 2-amino-4-bromo-5-chlorophenol

  • 1,2-dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromo-5-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and DMF to achieve a concentration of approximately 0.5 M.

  • Add 1,2-dibromoethane (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Part 2: Application in Selective Cross-Coupling Reactions

The key to unlocking the potential of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under conditions where the C-Cl bond remains largely untouched.[4] This allows for selective functionalization at the 7-position.

Application I: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4][5] By carefully selecting the catalyst and conditions, one can selectively couple an aryl or vinyl boronic acid at the C-7 position.

cluster_1 Selective Suzuki-Miyaura Coupling Workflow Start 7-Bromo-6-chloro- benzoxazine Reaction Start->Reaction Reagent Arylboronic Acid (Ar-B(OH)₂) Reagent->Reaction Product 7-Aryl-6-chloro- benzoxazine Reaction->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat (Δ)

Caption: Workflow for selective C-7 arylation via Suzuki coupling.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-7 Position

This protocol is adapted from procedures for similar di-halogenated heterocyclic systems and bromo-benzoxazines.[4][6][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Place the reaction in a preheated oil bath at 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 7-aryl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine product.

ParameterRecommended ConditionRationale & Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. Buchwald-type ligands like SPhos can improve efficiency for challenging substrates.[7]
Base K₂CO₃, Cs₂CO₃K₂CO₃ is effective and economical. Cs₂CO₃ can be beneficial for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂OAqueous solvent mixtures are standard for Suzuki reactions, aiding in the dissolution of the base.
Temperature 90-100 °CSufficient to promote C-Br activation while minimizing competing C-Cl activation.

Part 3: Application in N-H Functionalization

The secondary amine at the N-4 position is a key site for introducing molecular diversity. The Buchwald-Hartwig amination provides a powerful method for N-arylation, creating a C(aryl)-N bond.[8][9][10] This reaction typically requires a palladium catalyst and a specialized phosphine ligand.

Application II: N-Arylation via Buchwald-Hartwig Amination

This transformation allows for the coupling of the benzoxazine nitrogen with a variety of aryl or heteroaryl halides, significantly expanding the accessible chemical space.

cluster_2 N-Arylation via Buchwald-Hartwig Amination Start 7-Bromo-6-chloro- benzoxazine Reaction Start->Reaction Reagent Aryl Halide (Ar-X, X=Br, I) Reagent->Reaction Product 4-Aryl-7-bromo-6-chloro- benzoxazine Reaction->Product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene)

Caption: General workflow for the N-arylation of the benzoxazine core.

Protocol 3: Buchwald-Hartwig N-Arylation

This is a general protocol based on well-established conditions for the N-arylation of secondary amines.[11][12][13]

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated heating block or oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl benzoxazine derivative.

ParameterRecommended ConditionRationale & Notes
Catalyst System Pd₂(dba)₃ / XPhosA highly active and general catalyst system for C-N coupling, effective for a wide range of substrates.[12]
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the amine in the catalytic cycle.[8]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Temperature 100-110 °CStandard temperature range for Buchwald-Hartwig aminations.

Conclusion: A Gateway to Novel Heterocycles

This compound is a powerful and strategically designed building block. The orthogonal reactivity of its three functional handles—the C-Br, C-Cl, and N-H bonds—provides a clear and logical pathway for the stepwise construction of complex, highly substituted heterocyclic compounds. By leveraging well-established palladium-catalyzed cross-coupling methodologies, researchers can selectively functionalize each site, making this scaffold an invaluable tool in the quest for novel therapeutics and functional materials. The protocols provided herein serve as a robust starting point for exploration and innovation in modern synthetic and medicinal chemistry.

References

  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][8]oxazine Analogues. The Journal of Organic Chemistry - ACS Publications. (2020). Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. (2022). Available at: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). (2012). Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). (2023). Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). (2021). Available at: [Link]

  • MW-promoted SMC of 2-phenyl-6-bromo-5,7,8-trimethyl-1,4-benzoxazine with various boronic acids. ResearchGate. Available at: [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. (2018). Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The 1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of halogen atoms, such as bromine and chlorine, onto the benzene ring can significantly modulate a compound's physicochemical properties and biological activity, often enhancing potency and influencing selectivity.

The specific compound, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, represents a novel chemical entity. While direct biological data for this exact structure is not yet available in the public domain, its structural alerts—the halogenated benzoxazine core—suggest that it is a prime candidate for a tiered in vitro screening campaign to elucidate its potential therapeutic value.

This document provides a comprehensive guide for researchers initiating the biological evaluation of this compound. It outlines a logical screening cascade, from broad-spectrum primary assays to more defined secondary assays, and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Preliminary Characterization & Handling

Before initiating biological assays, it is critical to understand the fundamental physicochemical properties of the test compound.

2.1. Compound Handling and Storage

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like 100% Dimethyl Sulfoxide (DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium or buffer for each experiment. The final DMSO concentration in the assay should typically not exceed 0.5% to avoid solvent-induced toxicity.

2.2. Protocol: Solubility Assessment A preliminary assessment of solubility in aqueous buffers is essential for assay development.

  • Prepare a 1 mM solution of the compound in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Vortex vigorously for 1-2 minutes.

  • Let the solution stand at room temperature for 1 hour.

  • Visually inspect for any precipitate.

  • If precipitate is observed, centrifuge the sample at 14,000 x g for 10 minutes.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λmax to quantify the soluble fraction. If λmax is unknown, perform a wavelength scan first.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to efficiently characterize the biological profile of this compound. This strategy prioritizes broad screening to identify potential activity, followed by more focused assays to confirm and delineate the mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary / Mechanistic Assays Antimicrobial Antimicrobial Susceptibility (MIC/MBC) Cytotoxicity Cytotoxicity Screen (MTT Assay vs. Cancer Panel) AntiInflammatory Anti-inflammatory Assays (NO, Cytokine, COX-2) Cytotoxicity->AntiInflammatory If selective toxicity Apoptosis Mechanism of Action (e.g., Apoptosis Assays) Cytotoxicity->Apoptosis If potent cytotoxicity Compound Test Compound: This compound Compound->Antimicrobial Activity? Compound->Cytotoxicity Activity?

Caption: Proposed tiered screening cascade for a novel compound.

Protocol 1: Antimicrobial Susceptibility Testing

Scientific Rationale: The 1,4-benzoxazine scaffold is present in compounds with known antimicrobial properties. Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible microbial growth.[1][2] Following this, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined to differentiate between bacteriostatic and bactericidal activity.[3][4]

4.1. Step-by-Step Protocol: Broth Microdilution for MIC

  • Prepare Inoculum:

    • Select representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (e.g., Escherichia coli ATCC 25922), and fungal (e.g., Candida albicans ATCC 90028) strains.

    • From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[5]

  • Prepare Compound Dilutions:

    • In a sterile 96-well flat-bottom plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1]

4.2. Step-by-Step Protocol: Determination of MBC

  • Subculture: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plate Aliquots: Mix the contents of each selected well thoroughly. Plate a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

Data Summary Table: Antimicrobial Activity

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus29213ResultResultResult
E. coli25922ResultResultResult
C. albicans90028ResultResultResult
Positive Controle.g., CiprofloxacinResultResultResult

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4][6]

Protocol 2: Cytotoxicity Screening using MTT Assay

Scientific Rationale: Many 1,4-benzoxazine derivatives have been investigated for their anti-proliferative effects against cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

5.1. Step-by-Step Protocol: MTT Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, PC-3 - prostate) in their appropriate media.

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., 100% DMSO or acidified isopropanol) to each well.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Add Test Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment

Scientific Rationale: Given the role of inflammation in various diseases, evaluating the anti-inflammatory potential of a novel compound is crucial. A common in vitro model uses murine macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[10] LPS activates Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB) that lead to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[11][12] The Griess assay provides a simple and sensitive method to measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[13][14][15]

LPS_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators leads to production of TestCompound Test Compound (Potential Inhibitor) TestCompound->MyD88 TestCompound->NFkB

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

6.1. Step-by-Step Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density that results in 80-90% confluency after 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[15]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[15]

    • Incubate for another 10 minutes. A purple color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.[16]

    • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Important Note: A parallel MTT assay should be performed under the same conditions to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

References

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

This guide provides an in-depth technical resource for researchers engaged in the synthesis of this compound. It is structured to address common experimental challenges through a series of troubleshooting steps and frequently asked questions, ensuring a logical and scientifically grounded approach to optimizing this critical synthesis.

Synthesis Overview and Mechanism

The synthesis of this compound is typically achieved via a one-pot cyclization reaction. The core transformation involves the reaction of 2-amino-4-bromo-5-chlorophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. This process occurs in the presence of a base and is conducted in a suitable high-boiling polar aprotic solvent.

The reaction proceeds through a two-step nucleophilic substitution mechanism:

  • Intermolecular N-Alkylation: The amino group of the 2-aminophenol, being the more nucleophilic site, first attacks one of the electrophilic carbons of the 1,2-dihaloethane. This forms a haloethylamine intermediate.

  • Intramolecular O-Alkylation (Williamson Ether Synthesis): The phenoxide, formed by the deprotonation of the hydroxyl group by the base, then undergoes an intramolecular SN2 attack on the second carbon of the haloethyl group, displacing the final halide and closing the six-membered benzoxazine ring.[1]

This sequential process is outlined in the workflow below.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 2-Amino-4-bromo-5-chlorophenol Reaction One-Pot Cyclization Reaction SM1->Reaction SM2 1,2-Dibromoethane SM2->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Temp Heat (e.g., 100-140 °C) Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product 7-bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine Purification->Product

Caption: General experimental workflow for the synthesis.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

Table 1: Recommended Reaction Conditions

Parameter Recommendation Rationale
Starting Material 2-Amino-4-bromo-5-chlorophenol The core scaffold for the benzoxazine ring.[2][3]
Alkylating Agent 1,2-Dibromoethane (1.5 - 2.0 eq.) Higher reactivity than dichloro-analogues. Excess drives the reaction forward.
Base Potassium Carbonate (K₂CO₃) (3.0 eq.) A cost-effective and sufficiently strong base to deprotonate both the amine (during workup) and phenol.
Solvent N,N-Dimethylformamide (DMF) A polar aprotic solvent that effectively solvates cations, promoting SN2 reactions.[4]
Temperature 120 °C Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant degradation.

| Reaction Time | 12 - 24 hours | Typical duration for completion; monitor by TLC or LC-MS. |

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-bromo-5-chlorophenol (1.0 eq.).

  • Add anhydrous potassium carbonate (3.0 eq.) and N,N-dimethylformamide (DMF) to create a slurry (approx. 0.1 M concentration of the aminophenol).

  • Add 1,2-dibromoethane (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or via recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is consistently low or the reaction stalls. What are the primary factors to investigate?

A: Low yield is a frequent challenge and can be traced to several factors. A systematic approach is key.

LowYield cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues Start Low Yield or Stalled Reaction ReagentPurity Verify Reagent Purity (Aminophenol, Solvent, Base) Start->ReagentPurity Step 1 BaseStrength Increase Base Strength (K₂CO₃ → Cs₂CO₃) Start->BaseStrength Step 2 Temperature Increase Temperature (e.g., 120°C → 140°C) Start->Temperature Step 3 Dihaloethane Check Dihaloethane Stoichiometry (Use 1.5-2.0 eq.) Solvent Change Solvent (DMF → DMSO) Catalyst Add Phase-Transfer or Iodide Catalyst (NaI, KI)

Caption: Troubleshooting workflow for low product yield.

  • Reagent Quality: Ensure all reagents are pure and anhydrous. The starting aminophenol can degrade over time. Water in the solvent or on the base can quench the phenoxide intermediate.

  • Base Strength and Solubility: Potassium carbonate is standard, but if the reaction is sluggish, switching to cesium carbonate (Cs₂CO₃) can significantly improve the rate. Cs₂CO₃ is more soluble in organic solvents and the "cesium effect" is known to accelerate SN2 reactions.[4]

  • Temperature and Solvent: The reaction requires significant heat. If 120 °C in DMF is insufficient, you can cautiously increase the temperature to 140 °C. Alternatively, switching to a higher-boiling solvent like DMSO may be beneficial.

  • Catalysis: If using 1,2-dichloroethane, or if the reaction with 1,2-dibromoethane is slow, adding a catalytic amount of sodium or potassium iodide (NaI or KI, ~0.1 eq.) can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is generated in situ.

Q: I'm observing a major side product with approximately double the mass of my starting material. What is this impurity and how can I minimize it?

A: This is almost certainly the N,N'-bis(2-hydroxy-5-bromo-4-chlorophenyl)ethane-1,2-diamine dimer. It forms when two molecules of the aminophenol react with one molecule of 1,2-dihaloethane.

  • Causality: This side reaction is favored when the local concentration of the aminophenol is high relative to the dihaloalkane.

  • Solution: Employ high-dilution conditions. Instead of adding all reagents at once, try a slow, syringe-pump addition of the 1,2-dihaloethane to the heated mixture of the aminophenol and base over several hours. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over the intermolecular dimerization.

Q: The purification of the final product by column chromatography is difficult, with significant streaking and poor separation. What can I do?

A: Benzoxazines, containing both a weakly basic nitrogen and a Lewis basic oxygen, can interact strongly with the acidic silica gel, leading to poor chromatography.

  • Deactivate Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica surface, reducing tailing and improving separation.

  • Alternative Adsorbent: If issues persist, consider using a less acidic stationary phase like neutral alumina.

  • Recrystallization: This is often the most effective method for final purification.[5] Experiment with various solvent systems. A good starting point is dissolving the crude product in a minimal amount of a hot, good solvent (like ethanol, isopropanol, or toluene) and then slowly adding a poor solvent (like water or hexanes) until turbidity persists, then allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane? Yes, but the reaction will be significantly slower. The C-Br bond is weaker and bromide is a better leaving group than chloride. If you use 1,2-dichloroethane, you will likely need to increase the reaction temperature and/or add a catalytic amount of an iodide salt (e.g., NaI) to facilitate the reaction.[4]

Q2: How critical is the stoichiometry of the base? It is very critical. You need at least two equivalents of base: one to neutralize the HBr (or HCl) formed after the N-alkylation step, and a second to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide required for the final ring-closing step. Using a slight excess (2.5-3.0 eq.) is recommended to ensure the reaction goes to completion.

Q3: What analytical methods are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Stain with potassium permanganate or use a UV lamp for visualization. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the consumption of starting material and the formation of the product with the correct mass-to-charge ratio (m/z).

Q4: Are there any specific safety precautions for this synthesis? Yes. 1,2-dihaloethanes are toxic and suspected carcinogens and should be handled with extreme care in a well-ventilated fume hood. High-boiling aprotic solvents like DMF and DMSO have excellent skin permeability; always wear appropriate gloves (e.g., nitrile gloves are often insufficient for prolonged exposure; check compatibility charts) and personal protective equipment.

References

  • [Reference Placeholder] General synthesis of benzoxazines.
  • Yildirim, P., et al. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate.

  • Nagano, et al. (1953). Journal of the American Chemical Society, 75, 2770.
  • [Reference Placeholder] General inform
  • [Reference Placeholder] Inform
  • 2-Amino-4-bromo-5-chlorophenol 97%. (n.d.). AChemBlock.

  • 2-amino-5-bromo-4-chlorophenol | 40372-61-0. (n.d.). Benchchem.

  • Troubleshooting & Optimization for N-Alkylation of Amines. (n.d.). BenchChem.

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate.

  • Ishida, H. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.

  • Lligadas, G., et al. (2010). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. ResearchGate.

  • Clark, J. H. (1980). Chem. Rev., 80(5), 429–452. (Review on fluoride ion as a base in organic synthesis, with discussion on solvent and counterion effects relevant to SN2 reactions).
  • Bevan, P. S., & Ellis, G. P. (1986). J. Chem. Soc., Perkin Trans. 1, 1643-1651.
  • Clark, J. H., & Miller, J. M. (1977). J. Am. Chem. Soc., 99(2), 498-504. (Discusses the "cesium effect").

Sources

Technical Support Center: Purification of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar benzoxazine monomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific experimental context. The purity of benzoxazine monomers is paramount, as even minor impurities can drastically alter polymerization kinetics and the properties of the resulting polybenzoxazine.[1][2][3]

This center is structured into two main sections:

  • Frequently Asked Questions (FAQs): Covering the fundamental aspects of purification and purity assessment.

  • Troubleshooting Guides: Addressing specific, common problems encountered during the purification process in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying this compound?

The two most effective and widely employed techniques for purifying benzoxazine monomers are recrystallization and column chromatography . The choice between them, or their sequential use, depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product, especially after an initial purification step. It relies on the difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. For benzoxazines, solvent mixtures like toluene/acetone or hexane/ethyl acetate have been used effectively.[1][4]

  • Column Chromatography: This technique is invaluable for separating the target compound from impurities with different polarities, such as unreacted starting materials or by-products from the synthesis.[1] It is particularly useful when recrystallization fails to yield a product of sufficient purity or when dealing with complex impurity profiles.

A common and highly effective strategy is to perform an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline product.[1]

Q2: What are the likely impurities I might encounter during the synthesis and purification?

Impurities typically originate from the Mannich condensation reaction used for synthesis.[5] Understanding these potential contaminants is the first step in devising a successful purification strategy.

  • Unreacted Starting Materials: Residual phenol, amine, or paraformaldehyde precursors.

  • Oligomeric Species: Low molecular weight polymers or self-condensation products that can form under the reaction conditions.

  • Side-Products: The synthesis of benzoxazines can sometimes lead to the formation of alternative structures, such as triazine derivatives, particularly when using certain diamines.[6]

  • Solvent Residue: Incomplete removal of reaction or purification solvents.

The presence of these impurities can act as catalysts or inhibitors during the thermal ring-opening polymerization, leading to inconsistent material properties.[2]

Q3: How can I reliably assess the purity of my final product?

A multi-faceted analytical approach is required to authoritatively confirm the purity and structural integrity of this compound.

Analytical TechniquePurpose & Key Insights
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and can reveal the presence of impurities, even at low levels. Integration of proton signals can provide a quantitative estimate of purity against a known internal standard.[1][4]
FT-IR Spectroscopy Provides a molecular fingerprint, confirming the presence of key functional groups (e.g., C-O-C of the oxazine ring, N-H, aromatic C-H) and the absence of impurity-related bands (e.g., phenolic O-H from starting material).[4]
Differential Scanning Calorimetry (DSC) Crucial for thermal characterization. A sharp melting point (endotherm) is indicative of high purity. The presence of impurities often leads to a broadened melting range at a depressed temperature.[1][3] DSC also reveals the polymerization exotherm, which is highly sensitive to purity.[3]
Mass Spectrometry (LC-MS, GC-MS) Confirms the molecular weight of the target compound and is highly effective for identifying the mass of unknown impurities.[7]
High-Performance Liquid Chromatography (HPLC) An excellent method for quantifying purity by separating the main component from impurities. Area percentage of the main peak provides a purity value.[8]

Part 2: Troubleshooting Guides

This section addresses specific challenges you may face during purification. The following workflow provides a general decision-making framework.

G start Crude Product tlc Assess Purity by TLC/NMR start->tlc decision Is the major spot >90% pure? tlc->decision recrystallize Attempt Recrystallization decision->recrystallize Yes column Perform Column Chromatography decision->column No purity_check1 Assess Purity (NMR, DSC) recrystallize->purity_check1 purity_check2 Assess Purity (NMR, DSC) column->purity_check2 decision2 Is Purity >99%? purity_check1->decision2 decision3 Is Purity >99%? purity_check2->decision3 decision2->column No end High-Purity Product decision2->end Yes decision3->end Yes recrystallize2 Recrystallize Fractions decision3->recrystallize2 No, but >95% recrystallize2->end

General Purification Workflow
Recrystallization Troubleshooting

Q: My compound oiled out or failed to crystallize from solution. What should I do?

This is a common issue that usually points to a problem with the solvent system or cooling conditions. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.

G start Recrystallization Failed (Oiling Out / No Crystals) check_solvent Is the solvent system appropriate? start->check_solvent check_saturation Is the solution saturated at high temperature? check_cooling Was cooling too rapid? check_saturation->check_cooling Yes add_solute Add more crude product check_saturation->add_solute No check_solvent->check_saturation Yes change_solvent Screen for new solvents/ solvent pairs (e.g., Hex/EtOAc, Toluene/Acetone) check_solvent->change_solvent No slow_cool Allow to cool slowly to RT, then move to 4°C check_cooling->slow_cool Yes induce_crystallization Induce Crystallization check_cooling->induce_crystallization No evaporate Evaporate some solvent seed Add a seed crystal induce_crystallization->seed scratch Scratch inner wall of flask induce_crystallization->scratch

Troubleshooting Failed Recrystallization

Expert Insights:

  • Solvent Screening: Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, acetone, methanol) in test tubes first. A good single solvent will dissolve your compound when hot but not cold. More often, a two-solvent system (one in which the compound is soluble, one in which it is not) is required.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more of the "good" solvent to lower the saturation point, reheat to dissolve everything, and then allow it to cool more slowly.

  • Inducing Crystallization: If a clear, supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, adding a tiny "seed" crystal from a previous batch can initiate crystallization.

Column Chromatography Troubleshooting

Q: How do I select the right eluent system for my column?

The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for your target compound on a silica gel TLC plate. This Rf value generally ensures good separation from impurities without excessively long elution times.

Rf Value on TLCObservation on ColumnAction Required
Rf = 0 Compound is stuck at the top of the column.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
0 < Rf < 0.2 Compound will elute very slowly, leading to broad bands and wasted solvent.Moderately increase eluent polarity.
0.25 < Rf < 0.35 Optimal. Good separation and reasonable elution time.Use this solvent system for the column.
Rf > 0.5 Compound will elute too quickly, resulting in poor separation from less polar impurities and the solvent front.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).

Expert Insights:

  • Start with a Hexane/Ethyl Acetate System: This is a versatile, standard choice for compounds of intermediate polarity like many benzoxazine derivatives.[4]

  • TLC is Non-Negotiable: Always develop a solvent system using TLC before committing to a column. It saves an immense amount of time and material.

  • Dealing with Streaking/Tailing: If your spot on the TLC plate streaks, it may indicate that the compound is too polar for the eluent, it is interacting strongly with the silica (common for amines), or the sample is overloaded. Try adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize acidic silica sites, which can sharpen the peaks of basic compounds. For very polar compounds, consider reverse-phase or HILIC chromatography.[9][10]

G start Develop Eluent System via TLC run_tlc Run TLC with test eluent (e.g., 7:3 Hexane:EtOAc) start->run_tlc check_rf Is Rf of target ~0.25-0.35? run_tlc->check_rf rf_high Rf is too high (>0.5) check_rf->rf_high No rf_low Rf is too low (<0.2) check_rf->rf_low No check_separation Are impurities well-separated? check_rf->check_separation Yes decrease_polarity Decrease Polarity (More Hexane) rf_high->decrease_polarity increase_polarity Increase Polarity (More EtOAc) rf_low->increase_polarity decrease_polarity->run_tlc increase_polarity->run_tlc use_system Use this system for the column check_separation->decrease_polarity No (too close to target) check_separation->increase_polarity No (too close to baseline) check_separation->use_system Yes

Optimizing Column Chromatography Eluent
Advanced Troubleshooting

Q: I've tried both methods, but a persistent impurity remains, confirmed by ¹H NMR. What are my options?

This situation suggests the presence of an impurity with very similar polarity and solubility to your target compound, possibly a regioisomer or an oligomer.

  • Re-evaluate your Chromatography:

    • Try a Different Stationary Phase: If you used silica gel (a polar, acidic stationary phase), consider alumina (basic or neutral) or reverse-phase C18 silica.

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient (e.g., starting with 10% EtOAc in hexane and slowly increasing to 20%) can resolve closely eluting spots.

  • Characterize the Impurity: Before further purification attempts, try to identify the impurity. An LC-MS analysis can provide its molecular weight, which is a critical clue.[7] If the impurity is an isomer, it will have the same mass. If it is an oligomer or a fragment, the mass will differ.

  • Chemical Intervention:

    • If you suspect an acidic or basic impurity, a liquid-liquid extraction (acid/base wash) of your crude product dissolved in an organic solvent before any chromatography can be highly effective.

    • For example, washing a dichloromethane solution of your product with dilute HCl will remove basic impurities, while a wash with dilute NaHCO₃ or NaOH will remove acidic ones.

  • Preparative HPLC: If all else fails and the highest purity is required, preparative HPLC is the ultimate solution for separating difficult mixtures. While more resource-intensive, it offers the highest resolution.[8]

By systematically applying these principles and troubleshooting steps, you can confidently navigate the challenges of purifying this compound, ensuring the high-quality material required for reproducible research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishida, H., & Dunkers, J. (2016). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 1053-1115). Elsevier. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemsrc. (n.d.). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. Retrieved from [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

  • Petrakova, V. V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(16), 2749. Retrieved from [Link]

  • Ambrozic, B., et al. (2017). Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. Journal of Polymer Science Part A: Polymer Chemistry, 55(20). Retrieved from [Link]

  • Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

Sources

Overcoming solubility issues of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of this compound, with a primary focus on overcoming solubility issues. As a halogenated heterocyclic compound, this compound can present unique dissolution challenges. This guide provides a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Challenge: The Physicochemical Profile of a Halogenated Benzoxazine

This compound possesses a rigid aromatic structure with two halogen substituents (bromine and chlorine). These features contribute to its low aqueous solubility and variable solubility in organic solvents. Halogenated aromatic compounds are generally characterized by low solubility in water and better solubility in organic solvents due to the hydrophobic nature of the benzene ring and carbon-halogen bonds[1]. The key to successfully working with this compound is a systematic approach to solvent selection and the application of solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on the synthesis and purification of similar benzoxazine structures, a good starting point for solubility screening includes a range of aprotic and protic organic solvents. We recommend beginning with:

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective for dissolving halogenated organic molecules.

  • Aromatic Hydrocarbons: Toluene and xylene have been used in the synthesis of benzoxazines and can be effective, particularly with heating[2].

  • Ethers: Dioxane and tetrahydrofuran (THF) are common solvents for a variety of organic compounds and are worth screening.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for many poorly soluble compounds. However, be mindful of their high boiling points and potential for reaction with downstream reagents.

  • Alcohols: While less likely to be primary solvents due to the compound's hydrophobicity, methanol and ethanol can be useful as co-solvents[2].

Q2: My compound is not dissolving in my chosen solvent. What should I do next?

A2: If initial attempts at dissolution are unsuccessful, we recommend a systematic approach to troubleshooting. The following workflow diagram illustrates the decision-making process:

Caption: A stepwise workflow for troubleshooting solubility issues.

Q3: Can I use heat to dissolve the compound? Are there any stability concerns?

A3: Gentle heating can significantly improve the solubility of this compound. We recommend starting with a temperature range of 40-60°C. Monitor the solution closely for any signs of degradation, such as color change. For many benzoxazine derivatives, thermal stability is generally good at these temperatures[3]. However, prolonged exposure to high temperatures should be avoided, especially in the presence of reactive solvents.

Q4: I need to prepare a stock solution for biological assays. What is the recommended solvent?

A4: For biological applications, DMSO is a common choice for preparing high-concentration stock solutions of poorly soluble compounds. However, it is crucial to determine the tolerance of your specific assay to DMSO, as it can exhibit cytotoxicity at higher concentrations. If DMSO is not suitable, consider co-solvent systems that are more biocompatible, such as mixtures of ethanol and water, or the use of formulation aids like cyclodextrins.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol outlines a systematic approach to identifying a suitable solvent for your application.

Objective: To determine the optimal solvent for dissolving this compound.

Materials:

  • This compound

  • A selection of organic solvents (see suggested list below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting panel is presented in the table below.

  • Sample Preparation: Weigh a small, precise amount of the compound (e.g., 1 mg) into each vial.

  • Initial Dissolution Attempt (Room Temperature):

    • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

    • Vortex the vial for 30 seconds.

    • Visually inspect for complete dissolution. If not fully dissolved, add another aliquot of solvent and repeat the process until the compound dissolves or a maximum volume is reached. Record the approximate solubility.

  • Heating: If the compound is not soluble at room temperature, place the vial in a water bath or on a heating block set to 40-60°C for 5-10 minutes. Vortex intermittently. Observe for dissolution.

  • Sonication: If heating is ineffective or not desired, place the vial in a sonicator bath for 5-10 minutes. Observe for dissolution.

  • Co-solvency: For promising primary solvents where solubility is limited, experiment with the addition of a co-solvent. For example, to a suspension in DCM, add methanol dropwise while vortexing.

  • Data Recording: Systematically record your observations in a table.

Table 1: Suggested Solvents for Screening

Solvent ClassRecommended SolventsExpected Solubility (Qualitative)Notes
Chlorinated Dichloromethane (DCM), ChloroformGood to ModerateVolatile, use in a fume hood.
Aromatic Toluene, XyleneGood to Moderate (often requires heating)Higher boiling points.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateCan form peroxides over time.
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)ExcellentHigh boiling points, may be difficult to remove.
Ketones AcetoneModerate to Poor
Alcohols Methanol, Ethanol, IsopropanolPoor (as primary solvents), Good (as co-solvents)Can be used to create co-solvent systems.
Guide 2: Preparing a Supersaturated Solution for Crystallization

This guide provides a method for preparing a supersaturated solution, which is often a prerequisite for successful crystallization.

Objective: To prepare a supersaturated solution of this compound for crystallization experiments.

Procedure:

  • Solvent Selection: Based on the screening from Guide 1, choose a solvent in which the compound has moderate solubility with heating.

  • Dissolution: In a suitable flask, add the compound to the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.

  • Saturation Point: Continue to add small portions of the compound to the heated solution until a small amount of solid no longer dissolves. This indicates that the solution is saturated at that temperature.

  • Supersaturation: Add a small excess of solvent to just dissolve the remaining solid. This will create a solution that is close to saturation.

  • Cooling: Slowly cool the solution to room temperature. As the solution cools, it will become supersaturated. For crystallization, this solution can then be subjected to various techniques such as slow evaporation, vapor diffusion, or layering with an anti-solvent.

The following diagram illustrates the relationship between temperature and solubility to achieve supersaturation:

Supersaturation_Curve cluster_0 Solubility Curve Metastable Zone Metastable Zone Supersaturated Region Supersaturated Region Unsaturated Region Unsaturated Region Solubility Solubility Temperature Temperature

Caption: A conceptual diagram showing the relationship between temperature, solubility, and the zones of saturation.

Advanced Strategies for Solubility Enhancement

For particularly challenging applications, more advanced techniques may be required. These methods often involve modifying the solid-state properties of the compound or using specialized formulation approaches.

  • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for solvation, which can enhance the dissolution rate. Techniques such as micronization or nanomilling can be employed.[2]

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can dramatically improve the aqueous solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API).[4][5]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy state, leading to improved solubility.

References

  • WO1995031447A1, Preparation of benzoxazine compounds in solventless systems, Google P
  • Solubility enhancement techniques: A comprehensive review, WJBPHS. [Link]

  • Solubilization techniques used for poorly water-soluble drugs, PMC - PubMed Central. [Link]

  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins, ResearchGate. [Link]

  • Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves, ResearchGate. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization, MDPI. [Link]

  • ¹H NMR spectrum of benzoxazine based on quamine in various solvents, ResearchGate. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers, MDPI. [Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives, NIH. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium, MDPI. [Link]

  • Solvent-free Synthesis of Alkynyl-Based Biobased Benzoxazine Resins with Excellent Heat Resistance, ACS Applied Polymer Materials - ACS Publications. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5, PMC. [Link]

  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines, PMC - NIH. [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs, CrystEngComm (RSC Publishing). [Link]

  • (PDF) Synthesis and characterization of a novel class of low temperature cure Benzoxazines. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers, ResearchGate. [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds, Chemistry LibreTexts. [Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability, MDPI. [Link]

  • The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes, PubMed. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations, ResearchGate. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening, MDPI. [Link]

  • (PDF) Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. [Link]

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Technical Support Center: Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The general pathway involves the preparation of a substituted 2-aminophenol intermediate, followed by a crucial cyclization step to form the benzoxazine ring. It is within these steps that critical side reactions can occur, leading to complex product mixtures and purification difficulties.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization A 4-Bromo-5-chlorophenol B 4-Bromo-5-chloro-2-nitrophenol A->B Nitration (HNO3/H2SO4) C 2-Amino-4-bromo-5-chlorophenol B->C Reduction (e.g., SnCl2/HCl) E 7-Bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine C->E Base-mediated Cyclization D 1,2-Dihaloethane (e.g., BrCH2CH2Br) D->E

Caption: General synthetic route to the target benzoxazine.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: My final cyclization reaction is low-yielding and produces a complex mixture of isomers. What is the primary cause?

This is the most frequently encountered problem and typically points to a lack of regioselectivity during the alkylation of the 2-amino-4-bromo-5-chlorophenol intermediate. This precursor is an ambident nucleophile, meaning it has two competing nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH).

Core Issue: N-Alkylation vs. O-Alkylation Competition

The desired reaction pathway begins with the nucleophilic attack of the amino group on the 1,2-dihaloethane (N-alkylation), followed by an intramolecular Williamson ether synthesis to close the ring. However, a competing pathway involves the initial attack from the phenolic oxygen (O-alkylation). This O-alkylated intermediate cannot undergo the subsequent intramolecular cyclization to form the desired benzoxazine ring, leading to a side product.

G cluster_desired Desired Pathway cluster_side Side Reaction start 2-Amino-4-bromo-5-chlorophenol + BrCH2CH2Br + Base N_alk Initial N-Alkylation (Higher N Nucleophilicity) start->N_alk Path A O_alk Initial O-Alkylation (Favored by Hard Bases) start->O_alk Path B N_int N-(2-bromoethyl) intermediate N_alk->N_int SN2 Product Desired Benzoxazine (Intramolecular O-Alkylation) N_int->Product Intramolecular SN2 Cyclization O_int O-(2-bromoethyl) intermediate O_alk->O_int SN2 Side_Product O-Alkylated Side Product (Cannot Cyclize)

Caption: Competing N-alkylation vs. O-alkylation pathways.

Expert Analysis & Causality:

The nitrogen atom in an aminophenol is generally a softer and more nucleophilic center than the oxygen atom.[1][2] However, the reaction's regioselectivity is highly dependent on the conditions, governed by Hard and Soft Acid and Base (HSAB) principles.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to solvate the cation of the base but not the anion, increasing the anion's nucleophilicity and favoring O-alkylation. Polar protic solvents (e.g., ethanol) can hydrogen-bond with both nucleophilic centers, often favoring N-alkylation.

  • Base: "Hard" bases (e.g., NaOH, KOH) deprotonate the "harder" phenolic oxygen, creating a phenoxide ion and strongly favoring O-alkylation. "Softer" bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine) are less likely to fully deprotonate the phenol, preserving the superior nucleophilicity of the nitrogen and thus favoring N-alkylation.

  • Leaving Group: Softer leaving groups on the alkylating agent (I > Br > Cl) react preferentially with the softer nitrogen center.[1]

Troubleshooting Protocol: Optimizing for N-Alkylation

ParameterRecommended ConditionRationale
Solvent Acetonitrile (ACN) or EthanolMinimizes phenoxide formation and favors SN2 reaction at the nitrogen center.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Moderately weak inorganic bases that favor N-alkylation over O-alkylation.[3][4]
Alkylating Agent 1,2-DibromoethaneProvides a good balance of reactivity. 1,2-diiodoethane can be too reactive, leading to other side reactions.
Temperature 60-80 °C (Reflux in ACN)Provides sufficient energy for the reaction without promoting decomposition or excessive side reactions.
FAQ 2: My reaction produces a significant amount of a sticky, high-molecular-weight solid that is insoluble in most organic solvents. What is this?

This is a classic sign of intermolecular reaction leading to dimerization or polymerization. Instead of the second step being an intramolecular cyclization, the N-alkylated intermediate reacts with another molecule of the aminophenol.

Core Issue: Intermolecular vs. Intramolecular Reaction

  • Intramolecular Cyclization (Desired): A unimolecular reaction, its rate is dependent on the concentration of the intermediate.

  • Intermolecular Dimerization (Undesired): A bimolecular reaction, its rate is dependent on the concentration of the intermediate and the starting aminophenol.

At high concentrations, the probability of two molecules colliding (bimolecular reaction) increases significantly, outcompeting the unimolecular cyclization.

G cluster_main Reaction Pathways A N-(2-bromoethyl) intermediate B Desired Benzoxazine A->B Intramolecular Cyclization (Favored at Low Concentration) C Dimer Side Product A->C Intermolecular Reaction (Favored at High Concentration) D Polymeric Side Products C->D Further Reaction

Caption: Concentration-dependent formation of side products.

Troubleshooting Protocol: Favoring Intramolecular Cyclization

The key to preventing polymerization is to employ high-dilution conditions . This principle states that by significantly lowering the concentration of reactants, you decrease the rate of intermolecular reactions while the rate of the intramolecular reaction remains unaffected.

Step-by-Step High-Dilution Protocol:

  • Setup: In a large, multi-neck round-bottom flask equipped with a condenser and mechanical stirrer, add the bulk of the solvent (e.g., Acetonitrile, 0.01-0.05 M final concentration) and the base (e.g., K₂CO₃, 2.5 equivalents). Heat the mixture to reflux.

  • Slow Addition: Dissolve the 2-amino-4-bromo-5-chlorophenol and 1,2-dibromoethane (1.1 equivalents) in a separate portion of the solvent.

  • Syringe Pump: Using a syringe pump, add the reactant solution to the refluxing solvent/base mixture over an extended period (e.g., 8-12 hours).

  • Reaction Completion: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure full conversion.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified.

This technique maintains a very low instantaneous concentration of the reactive intermediate, dramatically favoring the desired intramolecular ring closure.

FAQ 3: My 2-amino-4-bromo-5-chlorophenol starting material seems impure. What are the likely side reactions during its preparation?

The quality of your starting aminophenol is critical. Impurities from its synthesis will carry through and complicate the final cyclization and purification steps. The two main steps in its preparation are nitration and subsequent reduction.

1. Nitration of 4-Bromo-5-chlorophenol The directing effects of the substituents (-OH, -Br, -Cl) determine the position of nitration. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by bromine, nitration is directed to the ortho positions.

  • Potential Side Reaction: Isomer Formation. While the desired 2-nitro isomer is the major product, a small amount of the 6-nitro isomer can also form, which can be difficult to separate.

  • Prevention: Running the reaction at low temperatures (0-5 °C) and using a controlled amount of nitrating agent (HNO₃ in H₂SO₄ or acetic acid) can improve selectivity.

2. Reduction of 4-Bromo-5-chloro-2-nitrophenol This step converts the nitro group to the essential amine.

  • Potential Side Reaction: Reductive Dehalogenation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a very effective method for nitro reduction, but it carries a significant risk of removing the bromine and/or chlorine atoms from the aromatic ring, especially under harsh conditions (high pressure or temperature).

  • Potential Side Reaction: Incomplete Reduction. Insufficient reducing agent or reaction time can leave unreacted nitrophenol or intermediate nitroso/hydroxylamine species in your material.

Recommended Reduction Protocol: Tin(II) Chloride Reduction

The reduction of aromatic nitro groups using tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl) is a classic and reliable method that avoids the risk of dehalogenation.[5][6]

  • Dissolution: Suspend the 4-bromo-5-chloro-2-nitrophenol in ethanol or acetic acid.

  • Addition of Reductant: Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl portion-wise, controlling the initial exotherm with an ice bath.

  • Reaction: Heat the mixture to 60-70 °C for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Workup & Isolation: Cool the reaction mixture and carefully neutralize with a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline (pH > 12) to precipitate the tin salts as tin hydroxide.

  • Extraction: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate), dry the organic layers over Na₂SO₄, and concentrate to yield the aminophenol, which can be purified further by recrystallization or column chromatography.

References

  • Current time information in Pasuruan, ID. Google Search. Retrieved January 19, 2026.
  • Wang, L., et al. (2020). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry.
  • 2-Aminophenol. Wikipedia. Retrieved January 19, 2026. Available at: [Link]

  • Li, Y., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. National Institutes of Health.
  • Wang, D. H., et al. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Organic Letters, ACS Publications. Available at: [Link]

  • This compound. PubChem. Retrieved January 19, 2026. Available at: [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Kisiel, K., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

  • Reddy, C. V., et al. (2007). One-pot cyclization of 2-aminophenethyl alcohols: a novel and direct approach to the synthesis of N-acyl indolines. PubMed. Available at: [Link]

  • Table: Selective alkylation of the amino group of aminophenols. ResearchGate. Retrieved January 19, 2026. Available at: [Link]

  • Yildirim, P., et al. (2010). Selective alkylation of aminophenols. ResearchGate. Available at: [Link]

  • Rhodes, C. A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. (2016). Available at: [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. (2021). Available at: [Link]

  • Ishida, H. (1995). Preparation of benzoxazine compounds in solventless systems. Google Patents.
  • Lin, Y. J., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • Lin, Y. J., & Ishida, H. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]

  • Ohashi, S., & Ishida, H. (2017). Synthesis and Properties of Benzoxazine Resins. ResearchGate. Available at: [Link]

  • 4-Bromo-5-chloro-2-nitrophenol. PubChem. Retrieved January 19, 2026. Available at: [Link]

  • Benzoxazine derivatives. European Patent Office. (1982). Available at: [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. Retrieved January 19, 2026. Available at: [Link]

  • 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. Retrieved January 19, 2026. Available at: [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Retrieved January 19, 2026. Available at: [Link]

  • Process for preparing benzoxazine derivatives. Google Patents. (1984).
  • Ishida, H., & Ohba, S. (2008). Methods for preparing benzoxazines using aqueous solvent. Google Patents.
  • US Patent 7,790,905 B2. Google Patents. (2010).
  • 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Chemsrc. Retrieved January 19, 2026. Available at: [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Retrieved January 19, 2026. Available at: [Link]

  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. (2015). Available at: [Link]

  • Preparation of 4-chloro-2-nitrophenol. Google Patents. (2009).
  • Li, Y., et al. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. Available at: [Link]

  • 2-Bromo-4-chloro-5-nitrophenol. MySkinRecipes. Retrieved January 19, 2026. Available at: [Link]

  • Schennen, U., et al. (1998). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available at: [Link]

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Sources

Technical Support Center: Synthesis and Purification of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Given the specificity of this substituted benzoxazine, this document synthesizes established principles from the broader field of benzoxazine chemistry to provide robust troubleshooting advice and practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for a substituted benzoxazine like this compound?

A1: The most prevalent method for synthesizing 1,4-benzoxazine cores is a variation of the Mannich-like condensation reaction.[1][2] This typically involves the reaction of a substituted 2-aminophenol with a suitable dielectrophile. For the target molecule, a plausible route would involve the reaction of 2-amino-4-bromo-5-chlorophenol with a two-carbon electrophile, such as 1,2-dibromoethane or ethylene oxide, under basic conditions.

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Several factors are crucial:

  • Purity of Starting Materials: Impurities in the starting 2-amino-4-bromo-5-chlorophenol can lead to side reactions and difficult-to-remove byproducts.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to minimize unreacted starting materials and side products.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure the desired reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

  • Choice of Solvent and Base: The solvent should be inert to the reaction conditions and facilitate the dissolution of the reactants. The base should be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Common choices include aprotic polar solvents like DMF or DMSO, with bases like potassium carbonate or sodium hydride.

  • Atmosphere: Due to the electron-rich nature of the aminophenol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative side reactions, which can introduce color and impurities.

Q3: My final product is a dark oil or a discolored solid. What is the likely cause?

A3: Discoloration is often indicative of oxidation. The aminophenol starting material and the benzoxazine product can be sensitive to air, especially at elevated temperatures. Ensuring an inert atmosphere throughout the reaction and work-up is critical. Additionally, impurities from the starting materials or solvent can also contribute to color.

Q4: Is this compound expected to be stable?

A4: Benzoxazine rings are generally stable under neutral and basic conditions. However, they can be susceptible to ring-opening under acidic conditions.[3] For long-term storage, it is advisable to keep the purified compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solutions
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
Incorrect Stoichiometry An incorrect molar ratio of reactants can leave starting materials unreacted and limit the formation of the product.Carefully re-verify the masses and molar equivalents of all reactants. For solid reactants, ensure they are anhydrous if required.
Degradation of Reactants or Product High temperatures or the presence of oxygen can lead to the decomposition of the starting materials or the desired product.Conduct the reaction under an inert atmosphere (N₂ or Ar). Avoid excessive heating. A temperature screen to find the optimal balance between reaction rate and stability is recommended.
Ineffective Base The chosen base may not be strong enough to facilitate the necessary deprotonation, or it may have degraded over time.Use a freshly opened or properly stored base. Consider a stronger base if a weaker one (like K₂CO₃) is proving ineffective, but be mindful of potential side reactions.
Problem 2: Presence of Multiple Impurities in the Crude Product

This troubleshooting guide can be visualized as a decision-making workflow:

G start Crude Product Analysis (TLC/LC-MS) spot_at_baseline Spot at Baseline on TLC? start->spot_at_baseline multiple_spots Multiple Spots Close to Product Rf? start->multiple_spots unreacted_sm Spot Corresponding to Starting Material? start->unreacted_sm cause_baseline Potential Cause: Highly polar impurity, possibly from base hydrolysis or oligomerization. spot_at_baseline->cause_baseline Yes cause_multiple Potential Cause: Side reactions (e.g., N-alkylation vs. O-alkylation), oligomerization, or regioisomers. multiple_spots->cause_multiple Yes cause_sm Potential Cause: Incomplete reaction due to time, temperature, or stoichiometry issues. unreacted_sm->cause_sm Yes solution_baseline Solution: - Aqueous wash with dilute acid (if product is stable) to remove basic impurities. - Column chromatography with a polar solvent system. cause_baseline->solution_baseline solution_multiple Solution: - Optimize reaction temperature and reactant addition rate. - Screen different solvents. - Utilize column chromatography with a high-resolution gradient elution. cause_multiple->solution_multiple solution_sm Solution: - Increase reaction time or temperature. - Re-evaluate stoichiometry. - Purify via recrystallization or chromatography to remove unreacted starting material. cause_sm->solution_sm

Caption: Troubleshooting impurities based on initial analysis.

Problem 3: Difficulty in Purification
Challenge Explanation Recommended Solutions
Product is an Oil/Non-crystalline Solid Some substituted benzoxazines are not crystalline at room temperature, making recrystallization difficult.1. Column Chromatography: This is the most reliable method for purifying non-crystalline compounds. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.[4] 2. Trituration: If the impurities are soluble in a solvent in which the product is not, washing the crude oil with that solvent can help to purify it.
Co-elution of Impurities during Chromatography Impurities with similar polarity to the product can be difficult to separate.1. Change the Solvent System: Switch to a different solvent system with different selectivities (e.g., from an ester-based system to an alcohol-based one). 2. Use a Different Stationary Phase: Consider using a different type of silica gel or switching to alumina. 3. High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary.
Low Recovery from Recrystallization The product may be too soluble in the chosen recrystallization solvent, or the volume of solvent used may be too large.1. Screen for an Optimal Solvent System: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A co-solvent system (e.g., ethanol/water, toluene/hexane) can be effective. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general principles of benzoxazine synthesis. They have not been optimized for the specific target molecule and should be adapted and validated by the end-user.

Protocol 1: Hypothetical Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification a 1. Add 2-amino-4-bromo-5-chlorophenol, K₂CO₃, and DMF to a round-bottom flask. b 2. Flush with N₂ and stir. a->b c 3. Heat to 80-90°C. b->c d 4. Add 1,2-dibromoethane dropwise. c->d e 5. Stir for 12-24h, monitoring by TLC. d->e f 6. Cool to RT, pour into water. e->f g 7. Extract with ethyl acetate. f->g h 8. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. g->h i 9. Purify crude product by column chromatography. h->i

Sources

Stability studies of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. As a novel heterocyclic compound, understanding its stability profile is critical for its potential development as a pharmaceutical agent. This document provides in-depth, experience-driven guidance in a question-and-answer format to anticipate and troubleshoot challenges encountered during these crucial studies.

Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and the known chemistry of benzoxazine derivatives to provide actionable insights.

Section 1: Frequently Asked Questions (FAQs) - Designing a Robust Stability Study

This section addresses common initial questions regarding the setup and design of stability studies for this compound, in line with regulatory expectations.[1][2][3][4][5]

Q1: Where do I begin with designing a stability study for this novel benzoxazine derivative?

A1: The foundational step is to conduct forced degradation (or stress testing) studies. The purpose is to intentionally degrade the molecule to understand its intrinsic stability, identify potential degradation products, and establish stability-indicating analytical methods.[2] These studies are a critical component of the overall stability testing program outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Q2: What specific stress conditions should I apply in a forced degradation study for this compound?

A2: Based on ICH guideline Q1A(R2), your stress testing should include, at a minimum, the following conditions:[2]

  • Hydrolysis: Exposure to a range of pH values (e.g., pH 2, 7, and 10) at elevated temperatures. The benzoxazine ring contains an ether linkage that may be susceptible to acid- or base-catalyzed hydrolysis.[6][7][8]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (3-30%).

  • Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[3][4] The aromatic ring with its halogen substituents may be susceptible to photolytic degradation.

  • Thermal Degradation: Exposure to high temperatures (e.g., 40°C, 60°C, 80°C) in both dry and humid conditions (e.g., 75% RH).[2]

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation pathways are adequately explored without being overly destructive.

Q3: How do I select an appropriate analytical technique to monitor the stability of this compound?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and recommended technique. The method must be able to separate the parent compound from all its potential degradation products and from any components of the formulation matrix. Method validation according to ICH Q2(R1) guidelines is a mandatory subsequent step.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section provides detailed troubleshooting for specific issues that may arise during the practical execution of forced degradation studies.

Hydrolytic Stability Issues

Q4: I am observing no degradation of the compound under neutral pH conditions, even at elevated temperatures. Is this expected?

A4: While some benzoxazines are relatively stable, complete inertness under stress conditions is unusual. Consider the following:

  • Insufficient Stress: The temperature may not be high enough to induce degradation within your experimental timeframe. Incrementally increase the temperature (e.g., in 10°C steps) or prolong the study duration.

  • Analytical Method Sensitivity: Your current analytical method may not be sensitive enough to detect low levels of degradation. Re-evaluate the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Solubility Issues: Ensure the compound is fully dissolved in the hydrolytic media. Poor solubility can mask true degradation. Consider using a co-solvent, but be mindful that the co-solvent itself should be stable and not interfere with the analysis.

Q5: My compound shows rapid and extensive degradation under both acidic and basic conditions, making it difficult to determine the degradation rate. What should I do?

A5: This indicates a high susceptibility to acid/base hydrolysis. To better control the degradation kinetics:

  • Milder Conditions: Use less extreme pH values (e.g., pH 3-4 and pH 8-9).

  • Lower Temperatures: Conduct the studies at lower temperatures (e.g., room temperature or 40°C) and sample at more frequent, earlier time points.

  • Quenching the Reaction: At each time point, immediately neutralize the sample to stop the degradation process before analysis.

Potential Hydrolytic Degradation Pathway

The ether linkage in the benzoxazine ring is a likely point of hydrolytic cleavage, leading to the ring-opening of the molecule.

G cluster_0 Hydrolytic Degradation Compound This compound Intermediate Ring-Opened Intermediate Compound->Intermediate H+ or OH- Products Degradation Products Intermediate->Products Further Reactions

Caption: Proposed hydrolytic degradation pathway.

Oxidative Stability Issues

Q6: I am not observing any degradation with 3% hydrogen peroxide. Should I use a stronger oxidizing agent?

A6: Before escalating to more aggressive oxidizing agents, which might not represent real-world degradation, first try increasing the concentration of hydrogen peroxide (e.g., up to 30%) and the temperature. If the compound remains stable, it indicates a high resistance to oxidation, which is a valuable piece of stability information.

Q7: My chromatogram shows multiple, poorly resolved peaks after oxidative stress. How can I identify the primary degradation products?

A7: This suggests a complex degradation pathway.

  • Optimize Chromatography: Develop a gradient HPLC method to improve the separation of the degradation products. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers.

  • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer. LC-MS is a powerful tool for identifying the molecular weights of the degradation products, which provides crucial clues to their structures.

  • Time-Course Study: Analyze samples at multiple time points. The peaks that increase over time are your degradation products. This can also help distinguish primary from secondary degradation products.

Photostability Issues

Q8: The compound shows significant degradation under photostability testing. How can I determine if this is a true photolytic degradation or a thermal effect from the light source?

A8: This is a critical point to address. As per ICH Q1B, you must include a "dark control" sample.[2] This sample should be wrapped in aluminum foil to protect it from light but kept in the same photostability chamber to experience the same temperature conditions. If the dark control shows no degradation, then the observed degradation in the light-exposed sample is due to photolysis.

Q9: What are the expected photolytic degradation products for a halogenated aromatic compound like this?

A9: Halogenated aromatic compounds can undergo dehalogenation upon exposure to UV light. Therefore, you might expect to see degradation products where the bromine or chlorine atom has been replaced by a hydrogen atom or a hydroxyl group. Again, LC-MS would be invaluable for identifying these products.

Experimental Workflow for Photostability Testing

G cluster_0 Photostability Workflow Start Prepare Samples (Solid & Solution) Split Start->Split Exposed Expose to Light (ICH Q1B Conditions) Split->Exposed Light-Exposed Dark Dark Control (Same Chamber) Split->Dark Control Analyze_Exposed Analyze Exposed Sample Exposed->Analyze_Exposed Analyze_Dark Analyze Dark Control Dark->Analyze_Dark Compare Compare Results Analyze_Exposed->Compare Analyze_Dark->Compare Conclusion Assess Photostability Compare->Conclusion

Caption: Workflow for a compliant photostability study.

Section 3: Data Interpretation and Method Troubleshooting

Q10: My mass balance is poor in several of my stress studies. What are the likely causes?

A10: A poor mass balance (i.e., the sum of the assay of the parent compound and the known degradation products is significantly less than 100%) can be due to several factors:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel can help to detect these.

  • Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

  • Precipitation: The degradation products may not be soluble in the analytical mobile phase and could precipitate in the sample vial or on the column.

  • Adsorption: The parent compound or its degradants may be adsorbing to the sample vials or the HPLC column.

Q11: How should I summarize the data from my forced degradation studies?

A11: A clear summary table is essential for reporting and for designing future long-term stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant(s) (Retention Time)Mass Balance (%)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
10% H₂O₂, RT, 24h
Thermal, 80°C, 48h
Photolytic, ICH Q1B

This table should be populated with your experimental data.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Ich guidelines for stability studies 1. (2012, July 28). Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH.
  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). RSC Advances.
  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). RSC Publishing.
  • Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects. (2025, August 9). ResearchGate.
  • Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate.
  • Thermal degradation behaviors of polybenzoxazine and silicon-containing polyimide blends. (2025, August 5). ResearchGate.
  • Synthesis, characterization and thermal degradation of functional benzoxazine monomers and polymers containing phenylphosphine oxide. (2025, August 5). ResearchGate.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (n.d.). Sci-Hub.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 20).
  • 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. (2025, September 21). Chemsrc.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 20). MDPI.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020, March 10). ResearchGate.
  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2025, August 6). ResearchGate.
  • 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine, 96%, Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry. (2025, August 7). ResearchGate.
  • Various Synthetic Methods of Benzoxazine Monomers. (n.d.). ResearchGate.

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Technical Support Center: Synthesis of Substituted Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common pitfalls and frequently encountered challenges during the synthesis of benzoxazine monomers. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: Low or No Product Yield

Q1: I'm getting a very low yield, or in some cases, no desired benzoxazine product at all. What could be the issue?

A1: Low or no yield in benzoxazine synthesis, which is typically a Mannich-like condensation, can stem from several factors related to reactants, reaction conditions, and the stability of the formed product.

Potential Causes & Troubleshooting Steps:

  • Reactivity of Starting Materials: The electronic properties of the substituents on both the phenol and the primary amine play a crucial role.[1][2]

    • Phenol: Electron-donating groups on the phenol can enhance the reactivity of the Mannich base intermediate, but may have a complex influence on the final ring stability.[3] Phenol itself is a key starting material and its consumption rate is critical to the overall reaction kinetics.[1]

    • Amine: The structure of the amine is important. Aliphatic amines are generally more basic and can react under milder conditions compared to aromatic amines.[4] Electron-withdrawing groups on an aromatic amine can decrease its nucleophilicity, slowing down the initial steps of the reaction.[5]

    • Troubleshooting:

      • If using an electron-deficient phenol or amine, consider increasing the reaction temperature or time.

      • Ensure the purity of your starting materials. Impurities can interfere with the reaction.[3]

  • Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions or decomposition, especially for sensitive substrates. The typical temperature range for benzoxazine synthesis is between 80-130 °C.[2]

    • Solvent: The choice of solvent is critical. While solventless conditions are sometimes possible, solvents like toluene, dioxane, or a mixture of toluene/ethanol are commonly used to facilitate the reaction and control viscosity.[5][6] The use of greener solvents like ethanol and ethyl acetate has also been reported.[7]

    • Troubleshooting:

      • Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or NMR.

      • If the reaction mixture is too viscous, consider adding a suitable solvent.[8] A mixture of a non-polar solvent like toluene and a polar solvent like ethanol can be effective.[7]

  • Stoichiometry: The typical molar ratio for phenol, primary amine, and formaldehyde is 1:1:2. An excess of formaldehyde can sometimes be used to drive the reaction to completion and minimize the formation of Mannich bridge side products.[5]

    • Troubleshooting:

      • Carefully check the stoichiometry of your reactants.

      • Consider a slight excess of formaldehyde (e.g., 10%).

Problem 2: Formation of Oligomers and Side Products

Q2: My final product is a viscous oil or a mixture of compounds, and I suspect the formation of oligomers or other side products. How can I confirm this and prevent it?

A2: The formation of oligomers and other side products is a common challenge in benzoxazine synthesis. These impurities can significantly affect the properties of the final polymer.[3]

Common Side Products and Their Prevention:

  • Oligomers: These are low molecular weight species that can form instead of the desired monomer.[3] Their presence can be detected by techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[3]

    • Cause: Monofunctional benzoxazines, especially with substituents at the ortho or para positions of the phenol, are prone to forming cyclic oligomers.[3] High reaction temperatures can also favor oligomerization.[3]

    • Prevention:

      • Use bifunctional or multifunctional benzoxazines to encourage network formation over cyclization.[3]

      • Carefully control the reaction temperature to minimize side reactions.

      • Purify the monomer before polymerization to remove any impurities that might catalyze oligomerization.[3]

  • Mannich Bases: These are intermediates in the reaction and can remain in the final product if the reaction does not go to completion. The reaction between formaldehyde-amine derivatives and phenol to form the Mannich base is often the rate-controlling step.[1]

    • Detection: Can be identified by NMR and FTIR spectroscopy.

    • Prevention: Ensure sufficient reaction time and optimal temperature to promote the cyclization of the Mannich base to the benzoxazine ring.

  • Ring-Opened Products: The benzoxazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[9]

    • Detection: The presence of a phenolic -OH and a secondary amine in the NMR and IR spectra, without the characteristic oxazine ring signals, can indicate ring opening.

    • Prevention:

      • Maintain neutral conditions during workup.

      • Avoid prolonged exposure to acidic or basic aqueous solutions.

Visualizing the Reaction Pathway:

Benzoxazine_Synthesis Phenol Phenol Mannich_Base Mannich Base (Intermediate) Phenol->Mannich_Base Mannich Reaction Amine Primary Amine Amine->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Benzoxazine Substituted Benzoxazine (Desired Product) Mannich_Base->Benzoxazine Cyclization Oligomers Oligomers/ Side Products Mannich_Base->Oligomers Incomplete Reaction/ Side Reactions Benzoxazine->Oligomers High Temperature/ Impurities

Caption: Simplified workflow of benzoxazine synthesis and common pitfalls.

Problem 3: Purification Challenges

Q3: I'm struggling to purify my substituted benzoxazine. It's an oil, or it's difficult to separate from the starting materials.

A3: Purification is a critical step, as impurities can significantly impact the subsequent polymerization.[10] The physical state of the benzoxazine (solid vs. oil) and its solubility profile dictate the best purification strategy.

Purification Strategies:

Problem Recommended Technique Detailed Protocol
Product is a solid Recrystallization1. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).[11] 2. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. 3. Collect the crystals by filtration and wash with a small amount of cold solvent. 4. Dry the crystals under vacuum.
Product is an oil or non-crystalline solid Column Chromatography1. Choose an appropriate stationary phase (e.g., silica gel) and eluent system (e.g., hexane/ethyl acetate).[11] 2. Dissolve the crude product in a minimum amount of the eluent and load it onto the column. 3. Elute the column, collecting fractions and monitoring by TLC. 4. Combine the pure fractions and remove the solvent under reduced pressure.
Presence of unreacted phenol Aqueous Base Wash1. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).[12] 2. Wash the organic layer with a dilute aqueous NaOH solution (e.g., 1-2 N) to remove the acidic phenol. 3. Wash with water until the aqueous layer is neutral. 4. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent.
High viscosity of the product Solvent-assisted purification1. Dissolving the viscous product in a low-boiling point solvent can facilitate handling and purification steps like washing or filtration.[8] 2. Ensure complete removal of the solvent before polymerization, as residual solvent can cause defects.[13]

Solvent Selection for Synthesis and Purification:

The choice of solvent is crucial for both the reaction and the subsequent purification. A good solvent should be inert to the reaction conditions, have an appropriate boiling point, and be easily removable.[6]

Solvent Properties & Use Cases Reference
Toluene Commonly used, good for azeotropic water removal.[5]
Dioxane Good solvent for many organic compounds.
Ethanol/Toluene Mixture A polar/non-polar mix can improve solubility and reaction rates.[7]
Ethyl Acetate A greener alternative to chlorinated solvents.[6]
Solventless Possible if one of the reactants is a liquid and can act as a solvent.[6]

A solvent selection guide can be a valuable tool for choosing more sustainable options.[14]

Problem 4: Characterization and Structural Verification

Q4: I've synthesized my product, but I'm not sure if I have the correct benzoxazine structure. What are the key spectroscopic signatures I should look for?

A4: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the structure of your synthesized benzoxazine.[15][16]

Key Spectroscopic Features:

  • ¹H NMR Spectroscopy:

    • Oxazine Ring Protons: Two characteristic signals for the methylene protons of the oxazine ring are typically observed:

      • Ar-CH₂-N-: around 4.5-5.0 ppm (singlet or doublet).[17]

      • -O-CH₂-N-: around 5.3-5.5 ppm (singlet or doublet).[17]

    • Aromatic Protons: The signals for the protons on the phenolic and amine aromatic rings will be present in the aromatic region (typically 6.5-8.0 ppm).

    • Absence of Phenolic -OH: The disappearance of the broad phenolic -OH proton signal from the starting material is a key indicator of successful ring formation.

  • FTIR Spectroscopy:

    • Oxazine Ring Vibrations:

      • Asymmetric C-O-C stretching: ~1230 cm⁻¹.[12]

      • Symmetric C-O-C stretching: ~1030 cm⁻¹.

      • A characteristic band for the oxazine ring is often observed around 950 cm⁻¹.[16]

    • Disappearance of -OH and N-H Bands: The broad -OH stretching band of the phenol (around 3200-3600 cm⁻¹) and the N-H stretching band of the primary amine (around 3300-3500 cm⁻¹) should be absent in the final product.

Troubleshooting Structural Characterization:

If your spectra do not match the expected pattern, it could indicate the presence of starting materials, intermediates, or side products. For example, the presence of a broad -OH peak in the FTIR spectrum could suggest unreacted phenol or ring-opened product.[12]

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow Start Benzoxazine Synthesis Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes SideProducts Oligomers/Side Products Problem->SideProducts Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes CharacterizationDoubt Uncertain Structure Problem->CharacterizationDoubt Yes Solution Successful Synthesis Problem->Solution No CheckReactants Check Reactant Purity & Stoichiometry LowYield->CheckReactants AnalyzeBySEC Analyze by SEC/GPC SideProducts->AnalyzeBySEC ChooseMethod Select Appropriate Purification Method PurificationIssue->ChooseMethod AnalyzeSpectra Re-analyze NMR/FTIR Data CharacterizationDoubt->AnalyzeSpectra OptimizeConditions Optimize Temp, Time, & Solvent CheckReactants->OptimizeConditions OptimizeConditions->Start ModifyConditions Modify Reaction Conditions (e.g., lower temp) AnalyzeBySEC->ModifyConditions ModifyConditions->Start ChooseMethod->Solution AnalyzeSpectra->Solution

Caption: A decision-making workflow for troubleshooting benzoxazine synthesis.

References

  • BenchChem. (2025).
  • García, N., et al. (n.d.). SCHEME 1 Simplified reaction mechanism of benzoxazine and amine...
  • Gungor, F. S., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal.
  • Frazee, M. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. The Aquila Digital Community.
  • Zhang, K., et al. (2015). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 5(59), 47849-47855.
  • Shukla, S., & Lochab, B. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(1), 120.
  • Sudo, A., et al. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Zhang, K., et al. (2015). Effect of phenol on the synthesis of benzoxazine.
  • Shved, E., et al. (2021).
  • Ishida, H., & Lee, Y. (2014). Synthesis and Properties of Benzoxazine Resins. In Handbook of Benzoxazine Resins (pp. 25-70). Elsevier.
  • Ishida, H., & Lee, Y. (2014). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-23). Elsevier.
  • ResearchGate. (n.d.). FTIR spectrum of the benzoxazine monomer.
  • Sadasivan, S., et al. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(1), 31-41.
  • I. T. I. (n.d.). Development of low viscosity benzoxazine resins.
  • Sini, N. K., et al. (2021). Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine. Polymers, 13(2), 293.
  • ResearchGate. (n.d.). Synthesis of Bz monomers (a)
  • I. T. I. (n.d.). Methods for preparing benzoxazines using aqueous solvent.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
  • Brunel University Research Archive. (n.d.). a study of the mannich reaction with.
  • Wang, Y., et al. (2023). Synthesis and properties of low viscosity robust biobased benzoxazine. Polymer, 285, 126315.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
  • ResearchGate. (n.d.).
  • Wang, C., et al. (2022). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 14(19), 4192.
  • BenchChem. (n.d.). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Wang, Y., et al. (2023). Synthesis and properties of low viscosity robust biobased benzoxazine.
  • Han, L., et al. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers.
  • Zhang, Y., et al. (2021). Solvent effect on the synthesis of polybenzoxazine copolymer precursors.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • Wikipedia. (n.d.). Mannich reaction.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. CONICET Digital.
  • ideXlab. (n.d.). Benzoxazine - Explore the Science & Experts.
  • ResearchGate. (n.d.).
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • ResearchGate. (n.d.). Synthesis and chemical structures of different benzoxazine oligomers.
  • de Souza, A. C., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins.
  • American Chemical Society. (n.d.). Solvent selection tool.
  • Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Semantic Scholar.

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Troubleshooting guide for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for experiments involving 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this di-halogenated benzoxazine building block.

Section 1: General Safety and Handling

Before commencing any experimental work, it is imperative to consult the material's Safety Data Sheet (SDS).

Question: What are the primary hazards and necessary precautions for handling this compound?

Answer: While specific toxicity data for this compound is not widely published, its structure as a halogenated aromatic amine derivative necessitates cautious handling. Analogous compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[4][5]

  • Ventilation: Handle the solid compound and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal.[5][6] For solutions, absorb with an inert material.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2][4]

Section 2: Synthesis and Purification Challenges

The synthesis of benzoxazines typically involves a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[7][8] For this specific molecule, challenges often arise from the electronic nature of the halogenated precursors and potential side reactions.

Question: My synthesis of this compound results in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields are a frequent issue in heterocyclic synthesis and can be traced back to several factors. A systematic approach is the most effective way to troubleshoot this problem.[9]

  • Purity of Starting Materials: The quality of your precursors is paramount. Impurities in the starting phenol or amine can introduce competing side reactions.[9] The presence of residual phenols from monomer synthesis is a known issue that can affect subsequent polymerization or reactions.[10]

    • Causality: Electron-withdrawing halogen substituents on the phenol can decrease its nucleophilicity, making the initial condensation step sluggish and more susceptible to side reactions if impurities are present.

  • Reaction Conditions: Temperature and reaction time are critical variables.[9] Benzoxazine formation can be slow, but excessively high temperatures or prolonged reaction times can favor the formation of undesirable oligomers or triazine structures.[10][11]

    • Recommendation: Perform small-scale trial reactions to systematically optimize temperature and duration. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[9]

    • Recommendation: While not always strictly required for benzoxazine synthesis, if yields are inconsistent, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve reproducibility.

Below is a workflow to systematically address low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Assess Reagent & Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Purity OK purify_reagents Purify Reagents Use Anhydrous Solvents check_reagents->purify_reagents Impure check_atmosphere Ensure Inert Atmosphere (if applicable) check_conditions->check_atmosphere Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_workup Review Workup & Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate modify_workup Modify Extraction or Purification Method check_workup->modify_workup Losses Detected end_node Yield Improved check_workup->end_node Procedure OK purify_reagents->check_conditions optimize_conditions->check_atmosphere improve_inert->check_workup modify_workup->end_node

Caption: Systematic workflow for troubleshooting low reaction yields.

Question: I am struggling with the purification of the final product. What is the best method?

Answer: The purification of di-halogenated benzoxazines can be challenging due to the compound's moderate polarity and potential for co-eluting impurities.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The presence of two halogens and the N-H and ether linkages give the molecule moderate polarity.

    • Causality: A shallow gradient is often necessary to achieve good separation from less polar starting materials and more polar oligomeric side products.

  • Recrystallization: If a crude product of >90% purity can be obtained, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: Test a range of solvents. Ideal solvents will dissolve the compound when hot but not at room temperature. Common choices include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

Purification MethodProsConsBest For
Column Chromatography High resolution, applicable to complex mixtures.Can be time-consuming and solvent-intensive.Isolating product from multi-component crude mixtures.
Recrystallization Cost-effective, scalable, yields high-purity crystalline solid.Requires a relatively pure crude product; potential for material loss.Final purification step to obtain analytical-grade material.

Section 3: Analytical Characterization and Interpretation

Accurate characterization is essential to confirm the structure and purity of this compound.

Question: My ¹H NMR spectrum shows fewer aromatic signals than expected, or the peaks are broad. What is happening?

Answer: This is a common observation for benzoxazine derivatives.

  • Accidental Symmetry: While the 6-chloro and 7-bromo substituents make the aromatic ring asymmetric, check the substitution pattern of your precursors to ensure you haven't inadvertently synthesized a symmetric analogue.

  • Peak Overlap: The aromatic protons on the benzoxazine ring are influenced by both the halogens and the fused ring system. It is possible for signals to overlap, especially at lower field strengths. Running the NMR on a higher field instrument (e.g., >400 MHz) may resolve these signals.

  • Broadening from Protonic Exchange: The N-H proton can undergo chemical exchange, which can lead to broadening of its own signal and adjacent CH₂ signals. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear, confirming its identity.

  • Conformational Dynamics: The six-membered oxazine ring is not planar and can exist in different conformations (e.g., envelope or chair-like).[12] If the rate of interconversion between these conformers is on the NMR timescale, it can lead to significant peak broadening. Acquiring the spectrum at a different temperature (variable temperature NMR) can help clarify this; at low temperatures, you might see distinct signals for each conformer, while at high temperatures, you may see a sharpened, averaged signal.

Question: My mass spectrum shows a complex cluster of peaks for the molecular ion instead of a single peak. Is my sample impure?

Answer: No, this is the expected result for a compound containing both bromine and chlorine. Both elements have multiple stable isotopes.

  • Chlorine: Exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Bromine: Exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

This combination results in a characteristic isotopic pattern for the molecular ion (M⁺). You should observe a cluster of peaks at M, M+2, M+4, and M+6, with relative intensities determined by the statistical combination of these isotopes. This distinct pattern is a powerful confirmation that your molecule contains one bromine and one chlorine atom.

Section 4: Reactivity in Downstream Applications

This di-halogenated scaffold is an excellent substrate for sequential cross-coupling reactions, enabling the synthesis of complex molecules. Understanding the differential reactivity of the C-Br and C-Cl bonds is key.

Question: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which site will react first, C7-Br or C6-Cl?

Answer: The bromine at the C7 position will react preferentially.

  • Causality: The rate-determining step in these catalytic cycles is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive toward oxidative addition.[13] This difference in reactivity allows for selective functionalization at the C7 position while leaving the C6-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.

This selective reactivity is a cornerstone of modern synthetic strategy, allowing for controlled, stepwise elaboration of the molecular scaffold.

Selective_Coupling start_mol This compound C7-Br (More Reactive) C6-Cl (Less Reactive) reaction1 Reaction 1: Suzuki Coupling (e.g., R¹-B(OH)₂) Pd Catalyst, Mild Conditions start_mol:f1->reaction1 Selective Oxidative Addition intermediate_mol 7-R¹-6-chloro-3,4-dihydro-2H-1,4-benzoxazine C7-R¹ (Functionalized) C6-Cl (Intact) reaction1->intermediate_mol reaction2 Reaction 2: Buchwald-Hartwig Amination (e.g., HNR²R³) Pd Catalyst, Forcing Conditions intermediate_mol:f2->reaction2 Second Coupling final_mol 7-R¹-6-(NR²R³)-3,4-dihydro-2H-1,4-benzoxazine Fully Elaborated Product reaction2->final_mol

Caption: Selective cross-coupling strategy based on differential C-X bond reactivity.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. Provides basic chemical data and identifiers for the title compound. [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. (2021). Describes synthetic challenges with halogenated precursors, including side reactions and the effect of electron-withdrawing groups. [Link]

  • Synthesis of benzoxazine derivatives and their polymers. ResearchGate. (2023). General review on benzoxazine synthesis. [Link]

  • Identification of Unknowns (Experiment). Chemistry LibreTexts. (2020). Describes the Beilstein test for qualitative identification of halogenated compounds. [Link]

  • Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins. National Institutes of Health (NIH). (2021). Provides an overview of general benzoxazine synthesis via Mannich-like condensation. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Discusses how to diagnose product loss or degradation during aqueous workup. [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. (2023). Mentions the impact of impurities on benzoxazine reactions. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. (2017). Reviews different synthetic approaches to benzoxazine monomers. [Link]

  • PubChem Compound Summary for 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine. National Institutes of Health (NIH). Lists GHS hazard statements for a related monochlorinated analogue. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. (2020). Describes the ring-opening of benzoxazines under acidic (HCl) conditions. [Link]

  • Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. ResearchGate. (2021). General guide on halogenation of heterocycles. [Link]

  • Synthesis and Properties of Benzoxazine Resins. ResearchGate. (2011). A book chapter covering various aspects of benzoxazine chemistry. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. (2011). Discusses the factors governing regioselectivity in cross-coupling reactions of polyhalogenated heterocycles. [Link]

  • 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one. Chemsrc. (2025). Product listing for a related compound. [Link]

  • Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. ResearchGate. (2019). Discusses polymerization mechanisms of benzoxazines. [Link]

  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. (2009). Details the synthesis and characterization of brominated benzoxazines. [Link]

  • Replacement of bromine by chlorine in aromatic compounds.Google Patents. (1956). Patent describing halogen exchange reactions.
  • Process for preparing bromo-substituted quinolines.Google Patents. (2010).
  • Bromine purification process.Google Patents. (1967).
  • Polymerization and Characterization of Benzoxazine Synthesized from para-Diamines and their Epoxy Composite for Electronic and Aerospace Applications. ResearchGate. (2024). Details characterization of benzoxazine structures. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. (2024). Discusses challenges in synthesizing 1,4-benzoxazines. [Link]

  • 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. CAS Common Chemistry. (2025). Provides identifiers for a related benzoxazine. [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. (2020). PDF version of the MDPI paper on benzoxazine ring-opening. [Link]

  • The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. ResearchGate. (2014). Describes HPLC analysis of related compounds. [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. National Institutes of Health (NIH). (2012). Describes the envelope conformation of the oxazine ring in a related structure. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. As a crucial intermediate in pharmaceutical and materials science, consistent and scalable synthesis is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-scale production. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to proactively optimize their synthetic routes.

Synthesis Overview & Key Challenges

The most reliable and commonly employed route to this compound involves a two-stage process. First, the synthesis of the key precursor, 2-amino-4-bromo-5-chlorophenol, is achieved, typically through the reduction of a corresponding nitrophenol. The second stage is the crucial cyclization step, where the aminophenol is reacted with a C2-electrophile, such as 1,2-dichloroethane or 2-chloroethanol, under basic conditions to form the benzoxazine ring.

Scaling up this synthesis presents challenges related to heat and mass transfer, impurity profiles, and the potential for side reactions, such as oligomerization or oxidation of the electron-rich aminophenol precursor.[1] Careful control over reaction parameters and a thorough understanding of the underlying chemistry are essential for a successful and reproducible scale-up.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Purification Start 4-Bromo-5-chloro-2-nitrophenol Reduction Catalytic Hydrogenation or Metal-Acid Reduction Start->Reduction e.g., H2, Rh/C or Fe/HCl Precursor 2-Amino-4-bromo-5-chlorophenol Reduction->Precursor Cyclization N,O-Dialkylation (Cyclization) Precursor->Cyclization Base (e.g., K2CO3) + 2-Chloroethanol in Solvent (e.g., DMF) Crude Crude Product Cyclization->Crude Purification Purification Crude->Purification Recrystallization or Column Chromatography Final 7-Bromo-6-chloro-3,4-dihydro- 2H-1,4-benzoxazine Purification->Final Precursor_ref Precursor Troubleshooting_Flow Start Low Yield or Impure Product Check_Purity Is the aminophenol precursor pure? Start->Check_Purity Check_Inert Was the reaction run under a strict inert atmosphere? Check_Purity->Check_Inert Yes Purify_SM Action: Purify starting material via recrystallization or column chromatography. Check_Purity->Purify_SM No Check_Params Are reaction parameters (base, temp, solvent) optimized? Check_Inert->Check_Params Yes Inert_Action Action: Re-run using degassed solvents and maintain a positive N2/Ar pressure. Check_Inert->Inert_Action No Optimize_Action Action: Screen different bases (K2CO3, Cs2CO3), solvents (DMF, DMSO), and temperatures (100-140°C). Check_Params->Optimize_Action No Success Problem Solved Check_Params->Success Yes Purify_SM->Success Inert_Action->Success Optimize_Action->Success

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Technical Support Center: Catalyst Selection for the Efficient Synthesis of 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzoxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Part 1: Catalyst Selection Framework

Q1: What are the primary catalytic strategies for synthesizing 1,4-benzoxazine derivatives, and how do I choose a starting point?

The synthesis of the 1,4-benzoxazine scaffold, a privileged structure in medicinal chemistry, can be achieved through several catalytic pathways. The choice of catalyst is fundamentally tied to your starting materials and the specific bond formations required (C-N, C-O). The main categories include Lewis acids, transition metals, and biocatalysts.

  • Lewis Acid Catalysis: Lewis acids like Yttrium triflate (Y(OTf)₃) or various metal chlorides (FeCl₃, AlCl₃) are effective in activating substrates for cyclization.[1][2][3] They are particularly useful in cascade reactions or for promoting ring-opening polymerization at lower temperatures.[2][3][4] Tris(pentafluorophenyl)borane has also been shown to be a potent Lewis acid catalyst for this purpose.[5][6]

  • Transition Metal Catalysis: Copper (Cu) and Palladium (Pd) catalysts are cornerstones for forming the C-N and C-O bonds essential for the benzoxazine ring.[7] Ullmann-type couplings, involving the intramolecular cyclization of 2-halophenols with ethanolamine derivatives, are frequently mediated by Cu(I) catalysts.[7][8] Palladium catalysts, often with specialized ligands, enable versatile tandem reactions to produce chiral derivatives.[9]

  • Biocatalysis: For enantioselective synthesis, enzymes offer a green and highly specific alternative. Hydrolases, lipases (like Novozym 435), and alcohol dehydrogenases (ADHs) can be used for kinetic resolution of intermediates or in cascade reactions, providing access to enantiopure 1,4-benzoxazines under mild conditions.[10][11]

  • Organocatalysis: In some cases, metal-free approaches are desirable. Organocatalysts can facilitate cycloaddition reactions to build the heterocyclic core.[12] Furthermore, some syntheses can proceed efficiently under transition-metal-free conditions in solvents like ethanol.[13]

To help guide your initial decision, the following workflow illustrates a logic-based approach to catalyst selection.

Catalyst_Selection_Workflow start Define Synthetic Goal substrate Identify Key Starting Materials start->substrate bond Determine Key Bond Formation (C-N, C-O, or Cascade) substrate->bond is_halophenol Starting with 2-Halophenol + Amine? bond->is_halophenol is_cascade Designing a Cascade/ Tandem Reaction? is_halophenol->is_cascade No cu_pd Consider Transition Metals: Cu(I) for Ullmann Coupling Pd for Tandem Allylic Amination is_halophenol->cu_pd Yes is_chiral Is Enantioselectivity a Critical Goal? is_cascade->is_chiral No lewis_acid Consider Lewis Acids: Y(OTf)₃ for Annulation Metal Salts (FeCl₃, ZnCl₂) to lower temp. is_cascade->lewis_acid Yes is_green Prioritizing a 'Green' or Metal-Free Route? is_chiral->is_green No biocatalyst Consider Biocatalysis: Lipases (e.g., Novozym 435) ADHs for Asymmetric Synthesis is_chiral->biocatalyst Yes organo_solvent Consider Organocatalysis or Transition-Metal-Free Conditions (e.g., Ethanol solvent) is_green->organo_solvent Yes

Caption: Catalyst selection decision workflow.

Part 2: Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.

Problem 1: Low or No Product Yield

Low yield is a common frustration that can often be traced back to catalyst issues or sub-optimal reaction conditions.

  • Cause A: Catalyst Inactivity or Deactivation

    • The "Why": Many catalysts, particularly Lewis acids like AlCl₃ and organometallic complexes, are highly sensitive to moisture and oxygen. Contamination can hydrolyze the catalyst or oxidize its active state, rendering it ineffective. Similarly, some catalysts require an activation step that, if incomplete, will result in poor performance.

    • The Solution:

      • Ensure Anhydrous Conditions: Use oven-dried glassware. Purge the reaction vessel with an inert gas (Nitrogen or Argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system.

      • Inert Atmosphere: For air-sensitive catalysts like Pd(0) complexes or Cu(I) salts, maintain a positive pressure of an inert gas throughout the reaction setup and duration.

      • Catalyst Handling: Store sensitive catalysts in a desiccator or glovebox. Weigh and transfer them quickly to minimize atmospheric exposure.

      • Check for Self-Catalysis: Some benzoxazine monomers containing phenolic hydroxyl or carboxylic acid groups can self-catalyze, but this may not be efficient.[5][14] If relying on this, ensure conditions are sufficient to promote it; otherwise, add an external catalyst.

  • Cause B: Sub-optimal Reaction Conditions

    • The "Why": Every catalytic cycle has an optimal temperature and concentration range. Too low a temperature may not overcome the activation energy, while too high a temperature can lead to catalyst decomposition or side reactions. The choice of solvent is also critical, as it affects substrate solubility and can coordinate with the catalyst, altering its reactivity.[15]

    • The Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to identify the optimum.

      • Solvent Screening: If solubility is an issue or the reaction is sluggish, test a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile). For some Mannich reactions, using a polar co-solvent like ethanol with toluene can be effective.[15] Aqueous solvent systems have also been developed to mitigate solubility issues with diamine starting materials.[16]

      • Concentration Adjustment: If you suspect bimolecular decomposition pathways are at play, try running the reaction at a lower concentration. Conversely, if the reaction is slow, a higher concentration may be beneficial.

Problem 2: Formation of Side Products and Impurities

Selectivity is a hallmark of an efficient reaction. Side products not only reduce your yield but also complicate purification.

  • Common Side Reactions & Their Causes:

    • Polymerization: Benzoxazine monomers can undergo thermal or acid-catalyzed ring-opening polymerization.[4][17] If your reaction conditions are too harsh (high temperature or a very strong acid catalyst), you may be generating the polymer instead of isolating the monomer.

    • Triaza Network Formation: When using diamines as starting materials, they can react with formaldehyde to form stable triaza network structures, which suppresses the desired benzoxazine formation.[16][18][19] This is a common issue that can lead to the formation of insoluble solids.[16]

    • Isomer Formation: Depending on the substitution pattern of your phenol, you may get regioisomers. The electronic and steric nature of the substituents will direct the cyclization.

  • Strategies for Improving Selectivity:

    • Choose a Milder Catalyst: If polymerization is the issue, switch from a strong Lewis acid like AlCl₃ to a milder one like ZnCl₂ or Y(OTf)₃.[1][2]

    • Ligand Modification (for Transition Metals): In palladium- or copper-catalyzed reactions, the ligand plays a crucial role in controlling selectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can dramatically reduce side product formation.

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of formaldehyde, for example, can promote the formation of oligomeric side products.[20]

    • Stepwise vs. One-Pot: While one-pot reactions are efficient, a stepwise approach can offer better control. For instance, in the synthesis from 2-halophenols and activated aziridines, performing the Lewis acid-catalyzed ring-opening first, followed by the addition of the Cu(I) catalyst for the C-N cyclization, can improve the outcome.[8][9]

Problem 3: High Reaction Temperatures & Long Reaction Times

Many traditional methods for 1,4-benzoxazine synthesis require harsh conditions.[7][21] Modern catalytic methods offer excellent solutions.

  • High-Activity Catalysts: The most direct approach is to use a more active catalyst.

    • Metal Salts: Transition metal and main group metal salts like FeCl₃, AlCl₃, and ZnCl₂ have been shown to be excellent catalysts for lowering the ring-opening polymerization temperature of benzoxazines, which is analogous to the final ring-closing step in some syntheses.[2][3]

    • Borane Catalysts: Tris(pentafluorophenyl)borane is a highly effective Lewis acid that can drastically reduce reaction temperatures, with on-set temperatures for ring-opening decreasing by as much as 98 °C.[5][6]

  • Alternative Energy Sources:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[22] The focused heating often leads to cleaner reactions and higher yields. A synthesis of a magnolol- and furfurylamine-based benzoxazine achieved a 73.5% yield in just 5 minutes using microwave irradiation.[22]

  • Solvent-Free Synthesis:

    • Eliminating the solvent can increase reactant concentration and, in some cases, accelerate the reaction.[23] Methods like ball-milling or using a bladeless planetary mixer for a solvent-free synthesis of a phenol-functionalized benzoxazine have been successfully demonstrated.[23]

Part 3: Frequently Asked Questions (FAQs)

Q5: How do I choose the optimal catalyst for a specific 1,4-benzoxazine synthetic route (e.g., Ullmann coupling vs. Aziridine ring-opening)?

  • For an Ullmann-type intramolecular N-arylation (typically from a 2-halophenol precursor), a Cu(I) salt (e.g., CuI) is the standard and most effective choice, often used with a ligand like L-proline or a diamine to facilitate the catalytic cycle.

  • For the one-pot ring-opening of an activated aziridine with a 2-halophenol , a dual catalytic system is required.[8][9] A Lewis acid (like BF₃·OEt₂) is needed for the initial Sₙ2-type ring-opening of the aziridine, followed by a Cu(I) catalyst for the subsequent intramolecular C-N cyclization.[8][9]

Q6: What are the best practices for handling and storing common catalysts?

  • Air/Moisture Sensitive (e.g., Y(OTf)₃, AlCl₃, Boranes, Pd(0) complexes): Store under an inert atmosphere (in a glovebox or a sealed container within a desiccator). Handle quickly in the open air.

  • Light Sensitive (e.g., some Copper and Silver salts): Store in amber vials or wrap the container in aluminum foil.

  • General Practice: Always consult the Safety Data Sheet (SDS) for specific storage and handling instructions. Label containers clearly with the date received and opened.

Q7: How can I efficiently remove the catalyst from my final product?

  • Filtration: Heterogeneous catalysts or catalyst residues that precipitate can be removed by simple filtration through Celite® or a syringe filter.

  • Aqueous Wash: Many metal salt catalysts can be removed by performing an aqueous workup and extracting the product into an organic solvent.

  • Silica Gel Chromatography: This is the most common method for removing soluble catalysts and other impurities. A silica plug (a short column) can be sufficient if the separation is straightforward.

  • Specialized Scavengers: For trace amounts of precious metals like Palladium, specialized scavenger resins can be used to achieve high levels of purity required for pharmaceutical applications.

Q8: Are there "green" or sustainable catalytic options for 1,4-benzoxazine synthesis?

  • Yes. The field is actively moving towards more sustainable methods.

    • Biocatalysis: Using enzymes like Candida antarctica lipase B (Novozym 435) allows for reactions in mild, often aqueous, conditions with high selectivity, representing a prime example of green chemistry.[10]

    • Green Solvents: Replacing hazardous solvents like toluene and dioxane is a key goal. Water[16] and polyethylene glycol (PEG)[22] have been used as greener reaction media.

    • Solvent-Free Reactions: As mentioned, mechanical methods like ball-milling can enable reactions to proceed without any solvent, reducing waste.[23]

    • Renewable Feedstocks: Synthesizing benzoxazines from renewable resources like vanillin, thymol, furfural, or magnolol is a growing area of research.[14][17][22]

Part 4: Experimental Protocols & Data

Protocol 1: Y(OTf)₃-Catalyzed Cascade Annulation for 1,4-Benzoxazine Synthesis

This protocol is adapted from a method for the cascade [4+2] cyclization of benzoxazoles and propargyl alcohols.[1]

  • Preparation: To an oven-dried Schlenk tube, add the benzoxazole (0.5 mmol, 1.0 equiv.), propargylic alcohol (0.6 mmol, 1.2 equiv.), and Y(OTf)₃ (0.05 mmol, 10 mol%).

  • Reaction: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) to the tube under an inert atmosphere (N₂ or Ar).

  • Heating: Place the sealed tube in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired aldehyde-containing 1,4-benzoxazine product.

Table 1: Comparison of Selected Catalytic Systems
Catalyst SystemStarting MaterialsTemp (°C)Time (h)Avg. Yield (%)Key AdvantagesReference
Y(OTf)₃ (10 mol%)Benzoxazole, Propargylic Alcohol8012-2470-90%Good functional group tolerance, cascade reaction.[1]
Lewis Acid + Cu(I) Activated Aziridine, 2-Halophenol25-8012up to 95%Excellent enantio- and diastereospecificity.[8][9]
Novozym 435 (lipase)1,4-Benzoxazinone, Chalcone4024-4851-90%Mild, green conditions; no side products.[10]
FeCl₃ Benzoxazine Monomer (for ROP)~145-N/ADrastically reduces curing/reaction temperature.[2][3]
None (Microwave) Magnolol, Furfurylamine1400.08 (5 min)~74%Extremely fast, green solvent (PEG).[22]
Diagram: General Mechanism for Cationic Ring-Opening

The ring-opening of the oxazine is a critical step in both synthesis and polymerization, often initiated by a catalyst.

Ring_Opening_Mechanism cluster_0 Catalyst Activation cluster_1 Ring Opening Catalyst Catalyst (E⁺) (e.g., H⁺, Lewis Acid) Activated Activated Intermediate (Protonated/Coordinated) Catalyst->Activated Benzoxazine 1,4-Benzoxazine (Oxazine Ring) Benzoxazine->Activated Coordination Carbocation Carbocationic Intermediate Activated->Carbocation C-O Bond Cleavage Phenolic Phenolic Structure Carbocation->Phenolic Rearrangement/ Nucleophilic Attack Final_Product Final_Product Phenolic->Final_Product Further Reaction/ Polymerization

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Validation & Comparative

A Predictive and Comparative Analysis of the Biological Activity of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1][2] The strategic placement of substituents on the benzoxazine ring system allows for the fine-tuning of pharmacological properties, making it a focal point for drug discovery efforts. This guide delves into a predictive and comparative analysis of the biological activity of a specific, yet under-researched, derivative: 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine.

While direct experimental data for this particular compound is not extensively available in the public domain, we can leverage established structure-activity relationships (SAR) within the broader benzoxazine class to forecast its potential biological profile. This analysis will be juxtaposed with the known activities of structurally similar compounds, providing a framework for future experimental validation.

The Benzoxazine Scaffold: A Versatile Pharmacophore

The 1,4-benzoxazine nucleus, a fusion of a benzene ring and an oxazine ring, imparts a unique three-dimensional conformation that allows for interaction with a variety of biological targets.[2] The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking and hydrophobic interactions. This versatility has led to the development of benzoxazine derivatives with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, neuroprotective, and enzyme inhibitory activities.[1][3]

Predicted Biological Activity Profile of this compound

The subject of our analysis, this compound, possesses a distinct substitution pattern with two halogen atoms, bromine and chlorine, on the benzene ring. The presence and position of these halogens are anticipated to significantly influence its biological activity.

Based on existing SAR studies of halogenated benzoxazines, we can postulate the following potential activities for this compound:

  • Antimicrobial Activity: Halogenated phenols and their derivatives are well-known for their antimicrobial properties. Specifically, chloro-substituted benzoxazine derivatives have demonstrated notable antibacterial and antifungal activity.[1] The presence of both chlorine and bromine on the aromatic ring of our target compound suggests a high likelihood of antimicrobial efficacy.

  • Anticancer Activity: Numerous benzoxazine derivatives have been investigated for their potential as anticancer agents.[3][4][5] The cytotoxic effects are often attributed to the induction of apoptosis or the inhibition of key enzymes involved in cancer progression. The electron-withdrawing nature of the halogen substituents on the benzene ring could enhance the compound's ability to interact with biological targets relevant to cancer.

  • Enzyme Inhibition: The benzoxazine scaffold has been successfully employed to design inhibitors of various enzymes, including acetylcholinesterase and α-chymotrypsin.[6][7] The specific substitution pattern of this compound may confer inhibitory activity against certain proteases or kinases.

The following sections will provide a comparative analysis of these predicted activities with known data from similar benzoxazine derivatives.

Comparative Analysis of Biological Activities

To contextualize the predicted profile of this compound, we will compare it to other benzoxazine derivatives with established biological activities.

Antimicrobial Activity

As previously mentioned, halogenation is a common strategy to enhance the antimicrobial potency of organic compounds. A study on 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones found that chloro-substituted derivatives exhibited superior antimicrobial activity against S. aureus, E. coli, and C. albicans compared to other analogs.[1]

Compound/DerivativeSubstitution PatternReported Antimicrobial Activity
Chloro-substituted 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones Chlorine on the benzene ringGood activity against S. aureus, E. coli, and C. albicans[1]
Compound 4e (a 2H-benzo[b][8]oxazin-3(4H)-one derivative) Sulfonated and substituted with an aryl amineHigh activity against E. coli, S. aureus, and B. subtilis[2]
Predicted activity of this compound 7-bromo, 6-chloroPotentially significant antimicrobial activity due to dihalogenation.

Based on these findings, it is reasonable to hypothesize that this compound would exhibit potent antimicrobial activity, potentially exceeding that of mono-halogenated derivatives due to the combined electronic effects of bromine and chlorine.

Anticancer Activity

The anticancer potential of benzoxazines is a burgeoning area of research. A recent study detailed the synthesis and anti-proliferative evaluation of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.[3] Their findings indicated that specific substitutions on the aryl ring significantly influenced potency.

Compound/DerivativeSubstitution PatternReported Anticancer Activity (IC50)
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) para-amino group on the C-ring7.84–16.2 µM against various cancer cell lines[3]
(R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives Purine moietyMost active compounds had IC50 values of 6.18 and 8.97 µM against MCF-7 cells[4]
Predicted activity of this compound 7-bromo, 6-chloroPotential for cytotoxic activity; further derivatization may be required to enhance potency.

While the core this compound may possess some inherent cytotoxicity, the data suggests that further modification, such as the introduction of an N-aryl group with specific functionalities, could be a promising strategy to develop potent anticancer agents based on this scaffold.

Enzyme Inhibition

Benzoxazinones, a related class of compounds, have been explored as enzyme inhibitors. For instance, a series of benzoxazinone derivatives were synthesized and evaluated as α-chymotrypsin inhibitors.[7]

Compound/DerivativeSubstitution PatternReported Enzyme Inhibition (IC50)
Benzoxazinone derivatives Various substitutions on a phenyl substituentIC50 values between 6.5 and 341.1 µM against α-chymotrypsin[7]
Indole-benzoxazinone derivatives (7a and 7d) Indole and arylpiperazine moietiesKi values of 20.3 and 20.2 µM against human acetylcholinesterase[6]
Predicted activity of this compound 7-bromo, 6-chloroPotential for inhibitory activity against serine proteases or other enzymes.

The study on benzoxazinone inhibitors of α-chymotrypsin noted that the presence of substituents on the benzene ring reduced the inhibitory potential.[7] This might suggest that this compound itself may not be a highly potent enzyme inhibitor without further structural modifications. However, its potential as a scaffold for developing more potent and selective inhibitors should not be discounted.

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays would be required. The following are detailed protocols for assessing the predicted activities.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Seed Cells treatment Treat with Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan (Add DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (Calculate IC50) read_absorbance->analysis end End analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Principle: An enzyme inhibition assay measures the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test inhibitor (this compound) in an optimized assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the inhibitor. Include a control well with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes) at the enzyme's optimal temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Reaction Monitoring: Measure the reaction rate over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents pre_incubation Pre-incubate Enzyme with Inhibitor start->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation monitoring Monitor Reaction Rate reaction_initiation->monitoring data_analysis Data Analysis (Calculate IC50) monitoring->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly detailed in the scientific literature, a predictive analysis based on the structure-activity relationships of similar benzoxazine derivatives suggests its potential as an antimicrobial and anticancer agent, and as a scaffold for the development of enzyme inhibitors. The dihalogen substitution pattern is a key structural feature that warrants further investigation.

The experimental protocols provided in this guide offer a clear path for the empirical validation of these predicted activities. Future research should focus on the synthesis of this compound and its evaluation in a battery of biological assays. Furthermore, the synthesis of a library of analogs with modifications at the N-4 position could lead to the discovery of novel and potent therapeutic agents. The exploration of this and other under-researched benzoxazine derivatives holds significant promise for the advancement of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules. 2023.
  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Archiv der Pharmazie. 2018.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. Bioorganic & Medicinal Chemistry. 2020.
  • Structure activity relationship of the synthesized compounds.
  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. 2023.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. 2010.
  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules.
  • Synthesis and anticancer activity of (R,S)
  • A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. Molecular Oncology. 2025.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry. 2017.
  • Synthesis, characterization, and biological activities investigation of tri-armed structure of (7-bromo-5-chloro- 2,3-dihydrophthalazine-1,4-dione) based on benzene ring.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. 2025.
  • 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5).
  • 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity.
  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. ACS Chemical Neuroscience.
  • Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice. Journal of Pharmacology and Experimental Therapeutics. 2003.
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of C
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Introduction: The Versatile Benzoxazine Scaffold and the Influence of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Halogenated Benzoxazines: A Comparative Analysis Featuring 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] The 1,4-benzoxazine core, in particular, serves as a privileged scaffold in drug discovery, offering multiple sites for chemical modification to fine-tune its pharmacological profile.[2][3]

Halogenation is a common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide provides a comparative overview of halogenated benzoxazines, with a special focus on the di-halogenated compound this compound, placing it in the context of other halogenated analogues to understand the potential impact of its unique substitution pattern.

Synthesis of Halogenated Benzoxazines: A General Overview

The synthesis of benzoxazines is most commonly achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[4][5] For halogenated benzoxazines, the corresponding halogenated phenols or anilines are used as starting materials. While specific synthesis protocols for this compound are not widely published, a general synthetic route can be extrapolated from established methods.

A plausible synthetic approach would involve the reaction of a halogenated 2-aminophenol with a suitable two-carbon synthon, followed by cyclization. The specific substitution pattern of this compound suggests the use of a correspondingly substituted precursor.

General Experimental Protocol for the Synthesis of a Halogenated 1,4-Benzoxazine Derivative
  • Starting Material Preparation : A solution of the appropriately substituted 2-aminophenol (1 equivalent) is prepared in a suitable solvent such as ethanol or dioxane.

  • Reagent Addition : To this solution, an α-halo-acetyl halide (e.g., chloroacetyl chloride) (1.1 equivalents) is added dropwise at room temperature, followed by a base (e.g., triethylamine) to neutralize the generated acid.

  • N-Alkylation : The reaction mixture is stirred at room temperature until the formation of the N-acylated intermediate is complete, as monitored by thin-layer chromatography (TLC).

  • Cyclization : A strong base, such as sodium hydride, is then added to the reaction mixture to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the benzoxazine ring.

  • Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired halogenated benzoxazine.

G cluster_workflow Generalized Synthetic Workflow start Halogenated 2-Aminophenol intermediate N-Acylated Intermediate start->intermediate N-Acylation reagent α-Halo-acetyl Halide + Base reagent->intermediate product Halogenated 1,4-Benzoxazin-3-one intermediate->product Intramolecular Williamson Ether Synthesis cyclization Strong Base (e.g., NaH) cyclization->product final_product Halogenated 3,4-dihydro-2H-1,4-benzoxazine product->final_product reduction Reduction (e.g., LiAlH4) reduction->final_product

Caption: Generalized workflow for the synthesis of halogenated 1,4-benzoxazines.

Physicochemical Properties: A Comparative Look

The type and position of halogen atoms on the benzoxazine scaffold significantly influence its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
This compound[6]C₈H₇BrClNO248.512.821.3
6-chloro-3,4-dihydro-2H-1,4-benzoxazineC₈H₈ClNO169.612.121.3
6-bromo-3,4-dihydro-2H-1,4-benzoxazineC₈H₈BrNO214.062.321.3
6-fluoro-3,4-dihydro-2H-1,4-benzoxazineC₈H₈FNO153.151.821.3
6,7-dichloro-3,4-dihydro-2H-1,4-benzoxazineC₈H₇Cl₂NO204.062.621.3

Note: Physicochemical properties are calculated values from chemical databases and may vary from experimental values.

From the table, it is evident that the introduction of bromine and chlorine atoms in this compound leads to a higher molecular weight and a significantly increased calculated logP compared to its mono-halogenated and non-halogenated counterparts. This suggests that the di-halogenated compound is more lipophilic, which could enhance its ability to cross cell membranes but might also lead to increased non-specific binding and potential toxicity.

Biological Activities and Structure-Activity Relationships (SAR)

Halogenated benzoxazines have demonstrated a wide array of biological activities. The nature and position of the halogen substituent can have a profound impact on their potency and selectivity.

  • Anticancer Activity : Many benzoxazine derivatives have been investigated for their potential as anticancer agents.[7][8] For instance, certain 1,4-benzoxazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[9] The introduction of halogens can enhance this activity, potentially through improved binding to target proteins or by altering the electronic properties of the molecule. The di-halogenation in this compound could lead to novel interactions within the binding pockets of cancer-related proteins.

  • Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties, and benzoxazines are no exception.[1] The lipophilicity conferred by halogens can facilitate the passage of the molecule through the microbial cell wall, leading to enhanced activity.

  • Enzyme Inhibition : Benzoxazines have been explored as inhibitors of various enzymes. The specific halogenation pattern can influence the selectivity and potency of enzyme inhibition.

cluster_pathway Hypothetical Anticancer Mechanism of a Benzoxazine Derivative Benzoxazine Halogenated Benzoxazine Kinase Protein Kinase (e.g., PI3K) Benzoxazine->Kinase Inhibition Apoptosis Induction of Apoptosis Benzoxazine->Apoptosis CellCycle Cell Cycle Arrest Benzoxazine->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Hypothetical signaling pathway for the anticancer activity of a halogenated benzoxazine.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To assess the potential anticancer activity of a novel halogenated benzoxazine like this compound, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Step-by-Step Protocol
  • Cell Culture : Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation : The plates are incubated for 48-72 hours.

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

cluster_protocol MTT Assay Workflow step1 Step 1 Cell Seeding in 96-well plate step2 Step 2 Compound Treatment (Varying Concentrations) step1->step2 step3 Step 3 Incubation (48-72 hours) step2->step3 step4 Step 4 MTT Addition and Incubation (4 hours) step3->step4 step5 Step 5 Formazan Solubilization with DMSO step4->step5 step6 Step 6 Absorbance Reading (570 nm) step5->step6 step7 Step 7 Data Analysis (IC50 Calculation) step6->step7

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Analysis and Future Perspectives

While direct experimental data for this compound is scarce in the public domain, a comparative analysis based on the known effects of halogenation provides valuable insights. The presence of both bromine and chlorine at positions 7 and 6, respectively, presents a unique electronic and steric profile compared to mono-halogenated or symmetrically di-halogenated benzoxazines.

Key Considerations for this compound:

  • Potency and Selectivity : The combined electron-withdrawing effects of bromine and chlorine could significantly alter the reactivity and binding affinity of the benzoxazine core, potentially leading to enhanced potency and novel selectivity for biological targets.

  • Metabolic Stability : Halogenation, particularly at positions prone to metabolic oxidation, can block these sites and improve the metabolic stability of the compound, leading to a longer half-life in vivo.

  • ADME Properties : The increased lipophilicity will likely influence its absorption and distribution. Further studies are needed to determine its full ADME profile and to ensure it falls within an acceptable range for a drug candidate.

Future Directions:

The unique substitution pattern of this compound makes it an intriguing candidate for further investigation. Future research should focus on:

  • Chemical Synthesis and Characterization : Development and publication of a robust synthetic route and full characterization of the compound.

  • In Vitro Biological Screening : Comprehensive screening against a panel of cancer cell lines, bacterial strains, and a diverse set of enzymes to identify its primary biological activities.

  • Structure-Activity Relationship Studies : Synthesis and evaluation of related analogues with different halogenation patterns to establish clear SARs.

  • In Vivo Efficacy and Safety Studies : If promising in vitro activity is observed, further evaluation in animal models is warranted to assess its efficacy and safety profile.

References

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Benzoxazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparative analysis of the spectroscopic data of benzoxazine isomers. It is designed to equip researchers with the expertise to unambiguously differentiate between isomeric structures, a critical step in ensuring material purity, predicting polymer properties, and advancing drug development. We will move beyond mere data presentation to explain the causality behind experimental choices and the interpretation of spectral features.

The Isomeric Challenge in Benzoxazine Chemistry

Benzoxazines, a class of heterocyclic compounds, are foundational monomers for high-performance polybenzoxazine resins.[1] These resins are prized for their near-zero volumetric change upon curing, low water absorption, and excellent thermal stability.[1] The versatility of benzoxazine synthesis, typically a Mannich condensation of a phenol, a primary amine, and formaldehyde, allows for vast molecular design flexibility.[2][3]

This flexibility, however, introduces a significant analytical challenge: the formation of structural isomers. Isomers, having identical molecular formulas and weights, can exhibit profoundly different chemical, physical, and biological properties. For instance, the position of a substituent on the phenolic ring can alter the curing kinetics, thermal stability, and ultimately the performance of the resulting polymer.[4] Therefore, robust, validated analytical methods are not just a matter of academic rigor but a necessity for reproducible and reliable material development.

This guide focuses on a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy to provide a self-validating system for the definitive identification of benzoxazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for isomer differentiation. It provides an atomic-level map of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Causality of Experimental Choice:

We rely on NMR because it directly reveals the connectivity of atoms. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is uniquely altered by the placement of adjacent functional groups. Furthermore, spin-spin coupling patterns in ¹H NMR provide unambiguous proof of which protons are neighbors in the structure.

¹H NMR: Mapping Proton Environments

The ¹H NMR spectrum of a benzoxazine monomer has two highly characteristic regions that confirm the formation of the oxazine ring:

  • O-CH₂-N Protons: A singlet typically appearing between 5.3 and 5.8 ppm.[5]

  • Ar-CH₂-N Protons: A singlet typically appearing between 4.8 and 5.0 ppm.[5][6]

While these peaks confirm the presence of the benzoxazine moiety, the aromatic region (typically 6.5-7.5 ppm) is the primary source of information for differentiating positional isomers. The substitution pattern on the benzene ring dictates the chemical shifts and, crucially, the splitting patterns of the remaining aromatic protons.

Consider the comparison of two isomers: 6-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine and 8-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine .

  • In the 6-methyl isomer , the methyl group is para to the oxygen atom. The protons at C5, C7, and C8 will have distinct chemical shifts and coupling constants, often resulting in a more complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).

  • In the 8-methyl isomer , the methyl group is ortho to the oxygen atom. This proximity will significantly influence the chemical shifts of the adjacent protons at C7 and C5, leading to a different and readily distinguishable set of signals in the aromatic region.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbons in the oxazine ring are characteristic, but again, the aromatic carbons are most informative for isomer analysis. The position of a substituent directly impacts the chemical shift of the carbon it is attached to (the ipso-carbon) and produces predictable shifts for the ortho, meta, and para carbons, allowing for definitive assignment.

Comparative NMR Data for Benzoxazine Isomers
CompoundSpectroscopic Feature¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine O-CH₂ -N~5.71[5]~80-82
Ar-CH₂ -N~5.00[5]~50-52[6]
Aromatic ProtonsMultiplets ~6.8-7.4~115-155
3-(p-tolyl)-3,4-dihydro-2H-1,3-benzoxazine O-CH₂ -NSimilar to parentSimilar to parent
Ar-CH₂ -NSimilar to parentSimilar to parent
Aromatic -CH₃ ~2.3~20-21
6-Methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine Benzene Ring -CH₃ ~2.2~20-21
Aromatic ProtonsDistinct pattern due to Me at C6Distinct pattern due to Me at C6
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzoxazine monomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm), often included in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[1]

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a 30° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Workflow for NMR-Based Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Dissolve Isomer in CDCl3 with TMS Acq_H1 Acquire ¹H Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C Spectrum Prep->Acq_C13 Analyze_H1 Identify Oxazine Ring Signals (O-CH₂-N, Ar-CH₂-N) Acq_H1->Analyze_H1 Analyze_C13 Assign Carbon Signals (Oxazine & Aromatic) Acq_C13->Analyze_C13 Analyze_Aromatic Analyze Aromatic Region: Chemical Shifts & Splitting Patterns Analyze_H1->Analyze_Aromatic Conclusion Definitive Isomer Identification Analyze_Aromatic->Conclusion Analyze_C13->Conclusion

Caption: Workflow for definitive isomer identification using NMR spectroscopy.

FT-IR Spectroscopy: A Rapid Fingerprint for Functional Groups

While NMR provides the ultimate structural detail, FT-IR spectroscopy is an invaluable tool for rapid quality control and confirmation of synthesis. It excels at identifying the key functional groups that define the benzoxazine structure.

Causality of Experimental Choice:

We use FT-IR as a primary check because the synthesis of benzoxazines involves the consumption of precursor functional groups (like the phenolic -OH) and the formation of new, characteristic linkages (the C-O-C and C-N-C of the oxazine ring). The presence or absence of specific vibrational bands provides immediate, albeit less detailed, evidence of a successful reaction.

Key Vibrational Bands for Isomer Comparison

The most characteristic IR absorption bands for 1,3-benzoxazines are:

  • Asymmetric C-O-C Stretch: A strong band around 1220-1240 cm⁻¹ .

  • Aromatic C-H Bending: Bands in the 750-900 cm⁻¹ region are highly sensitive to the substitution pattern on the benzene ring. This "fingerprint" region can often distinguish between isomers. For example, the pattern of out-of-plane bending vibrations for a 1,2,4-trisubstituted ring (as in a 6-substituted isomer) will differ from that of a 1,2,3-trisubstituted ring (as in an 8-substituted isomer).

  • Oxazine Ring Vibration: A characteristic band often appears around 920-950 cm⁻¹ .

  • Absence of Phenolic -OH: A crucial validation point is the disappearance of the broad -OH stretching band from the phenol starting material (typically ~3200-3500 cm⁻¹).

Comparative FT-IR Data
Vibrational Mode3-phenyl-3,4-dihydro-2H-1,3-benzoxazine6-methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazineKey Differentiator
Asymmetric C-O-C Stretch ~1230 cm⁻¹~1230 cm⁻¹Minimal change; confirms oxazine ring.
Aromatic C-H Bending Bands characteristic of 1,2-disubstitutionBands characteristic of 1,2,4-trisubstitutionHigh . This region is key for differentiation.
Oxazine Ring Mode ~940 cm⁻¹~940 cm⁻¹Minimal change; confirms oxazine ring.
Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric interference (H₂O, CO₂).

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid benzoxazine sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[2]

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Key Vibrational Modes in a Benzoxazine Monomer

FTIR_Modes cluster_modes Characteristic Vibrational Modes (cm⁻¹) BZ Benzoxazine Structure COC Asymmetric C-O-C ~1230 cm⁻¹ BZ->COC Confirms Ring Ring Oxazine Ring ~940 cm⁻¹ BZ->Ring Confirms Ring Aromatic Aromatic C-H Bending (Fingerprint Region) 750-900 cm⁻¹ BZ->Aromatic Differentiates Isomers CH2 CH₂ Wagging ~1350 cm⁻¹ BZ->CH2

Caption: Key FT-IR vibrational modes for benzoxazine characterization.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic systems. While not as structurally definitive as NMR, it is a rapid, sensitive technique that can provide valuable comparative data between isomers.

Causality of Experimental Choice:

The electronic structure of the benzene ring is influenced by its substituents. The position of a substituent alters the energy levels of the molecular orbitals. This change in energy is directly observed as a shift in the maximum absorption wavelength (λ_max). Therefore, by comparing the λ_max of different isomers, we can infer differences in their electronic structures.

Interpreting UV-Vis Spectra

Benzoxazines typically show strong absorption bands in the range of 280-300 nm, corresponding to the π→π* transitions of the substituted benzene ring.[2] The exact λ_max is sensitive to:

  • Position of Substituents: An electron-donating group (like -CH₃) can cause a bathochromic (red) shift to a longer wavelength. The magnitude of this shift can vary depending on whether the group is ortho, meta, or para to the main chromophore.

  • Solvent Polarity: The polarity of the solvent can also influence λ_max, so it is critical to use the same solvent for all comparative measurements.[2]

By measuring the UV-Vis spectra of different isomers under identical conditions, a distinct and reproducible difference in λ_max can serve as a reliable parameter for differentiation.

Comparative UV-Vis Data
Compoundλ_max (in Dioxane)Expected Shift Comparison
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine ~285 nmBaseline
6-Methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine ~290 nmBathochromic shift (Red Shift)
8-Methyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine ~288 nmBathochromic shift, but potentially different from 6-methyl

(Note: These are representative values; actual λ_max can vary based on specific structure and solvent.)

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the benzoxazine is soluble (e.g., dioxane, chloroform, ethanol).[2]

  • Stock Solution: Prepare a stock solution of the benzoxazine isomer at a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (e.g., ~0.01 mg/mL) from the stock solution using the same solvent. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill the cuvette with the diluted sample solution and record the absorption spectrum, typically from 200 to 400 nm.[2]

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Effect of Substituent Position on λ_max

UVVis_Logic IsomerA Isomer A (e.g., 6-methyl) SubA Different Substituent Position on Ring IsomerA->SubA IsomerB Isomer B (e.g., 8-methyl) SubB Different Substituent Position on Ring IsomerB->SubB EnergyA Altered π-π* Energy Gap (ΔE₁) SubA->EnergyA EnergyB Altered π-π* Energy Gap (ΔE₂) SubB->EnergyB ResultA Distinct λ_max₁ EnergyA->ResultA E = hc/λ ResultB Distinct λ_max₂ EnergyB->ResultB E = hc/λ

Caption: Logic diagram showing how isomer structure affects UV-Vis λ_max.

Conclusion: A Synergistic and Self-Validating Approach

The robust characterization of benzoxazine isomers is not achievable through a single technique. A synergistic approach provides a self-validating system essential for scientific integrity.

  • FT-IR serves as the rapid initial check, confirming the successful formation of the benzoxazine ring and providing initial clues from the fingerprint region.

  • UV-Vis offers quantitative data on the electronic properties, yielding a distinct λ_max value for each isomer that can be used for quality control.

  • NMR (¹H and ¹³C) is the ultimate arbiter, providing unambiguous, high-resolution structural data that definitively elucidates the precise isomeric form.

By integrating these three spectroscopic techniques, researchers in materials science and drug development can establish a complete and validated profile of their benzoxazine monomers, ensuring reproducibility and building a solid foundation for subsequent research and application.

References

  • Kongwong, D., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. Available at: [Link]

  • Yagci, Y., et al. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]

  • Shubina, T. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers. Available at: [Link]

  • Shubina, T. G., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]

  • Umar, Y., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Wang, C., et al. (2018). ¹H NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][2] oxazine. ResearchGate. Available at: [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Sharaf El-Din, A. T. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Sharaf El-Din, A. T. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Zhang, K., et al. (2019). Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. ACS Omega. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of various analytical techniques for the purity assessment of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated benzoxazine derivative of interest in medicinal chemistry. We will explore the strengths and limitations of each method, supported by experimental data, to provide a comprehensive framework for ensuring the quality of this synthesized compound.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound typically proceeds via a Mannich-type condensation reaction.[1] This involves the reaction of a substituted phenol, an amine, and formaldehyde. Given the structure of our target molecule, a plausible synthetic route would involve the reaction of 4-bromo-5-chloro-2-aminophenol with a suitable two-carbon synthon, or a multi-step process.

Understanding the synthetic pathway is crucial for anticipating potential impurities. These can include:

  • Unreacted Starting Materials: Residual 4-bromo-5-chloro-2-aminophenol and other reactants.

  • Side-Products: Formation of isomers, over-alkylation products, or polymeric materials. For instance, hyperbranched crosslinked structures can sometimes form during the synthesis of benzoxazines.[2]

  • Reagent-Related Impurities: Impurities from the starting materials or reagents used in the synthesis.

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of new impurities.

A robust purity assessment strategy, therefore, requires a multi-faceted approach, employing orthogonal analytical techniques to detect and quantify this diverse range of potential impurities.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is critical for accurate purity determination.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered gold-standard techniques for the analysis of pharmaceutical compounds.[3][4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information, while Elemental Analysis offers a fundamental assessment of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3] For a halogenated compound like this compound, a reversed-phase HPLC method is often the first choice.

Causality Behind Experimental Choices:

  • Column: A C18 column is a good starting point due to its broad applicability for separating moderately polar to non-polar compounds. The choice of a specific C18 column can be further refined based on factors like particle size and pore size to optimize resolution and analysis time.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute a wide range of compounds with varying polarities, including potential impurities.

  • Detector: A Photodiode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths. This can help in identifying and distinguishing between the main peak and impurity peaks, especially if they have different UV-Vis absorption profiles.[5]

Experimental Protocol: Reversed-Phase HPLC-PDA

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, 200-400 nm.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Assessment

Sample LotRetention Time of Main Peak (min)Area % of Main PeakNumber of Impurities DetectedTotal Impurity Area %
Lot A15.299.5%30.5%
Lot B15.298.2%51.8%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For halogenated compounds, GC-MS offers excellent sensitivity and specificity.[6] The mass spectrometer provides structural information that can aid in the identification of unknown impurities.

Causality Behind Experimental Choices:

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is generally suitable for the separation of a wide range of organic compounds.

  • Injector Temperature: The injector temperature should be high enough to ensure complete volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase.

  • Detector: A mass spectrometer is used as the detector, providing both quantitative data and mass spectra for compound identification. A halogen-specific detector (XSD) could also be employed for enhanced selectivity towards halogenated compounds.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

  • Data Analysis: Purity is assessed by the area percentage of the main peak. The mass spectra of impurity peaks can be compared against libraries (e.g., NIST) for tentative identification.

Data Presentation: GC-MS Purity Assessment

Sample LotRetention Time of Main Peak (min)Area % of Main PeakIdentified Impurities (Tentative)
Lot A12.899.7%Starting Material (Trace)
Lot B12.898.5%Starting Material, Dimerization product

Orthogonal Techniques for Comprehensive Characterization

While chromatographic techniques are excellent for quantifying purity, spectroscopic methods and elemental analysis provide crucial confirmatory data and structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[8] High-field ¹H and ¹³C NMR can be used to confirm the structure of the synthesized compound and to detect and identify impurities, often without the need for a reference standard.[9][10] The presence of unexpected signals or integration values that do not match the expected structure can indicate the presence of impurities.[11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurity signals.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a sample.[12] This technique is a fundamental measure of purity, as a significant deviation from the theoretical elemental composition suggests the presence of impurities.[13][14] For a pure compound, the experimentally determined values should be within ±0.4% of the calculated values.[9][10]

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimental percentages of C, H, and N with the calculated theoretical values for the molecular formula of this compound (C₈H₇BrClNO).

Data Presentation: Comparison of Analytical Techniques

TechniquePrincipleStrengthsLimitations
HPLC-PDA Differential partitioning between a stationary and mobile phase.High resolution, quantitative, applicable to a wide range of compounds.May not detect non-UV active impurities.
GC-MS Separation based on volatility and polarity, with mass-based detection.High sensitivity, provides structural information for impurity identification.Only suitable for volatile and thermally stable compounds.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, can identify and quantify impurities without standards.Lower sensitivity compared to chromatographic methods.
Elemental Analysis Combustion and detection of elemental components.Provides fundamental assessment of purity based on elemental composition.Does not provide information on the nature of the impurities.

Visualizing the Workflow

A systematic approach to purity assessment is crucial for ensuring the quality of synthesized compounds.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity Assessment cluster_decision Final Purity Evaluation Synthesis Synthesis of this compound NMR_EA Structural Confirmation (NMR, Elemental Analysis) Synthesis->NMR_EA HPLC HPLC-PDA Analysis (Quantitative Purity) NMR_EA->HPLC Orthogonal Check GC_MS GC-MS Analysis (Volatile Impurities & Identification) NMR_EA->GC_MS Orthogonal Check Purity_Spec Purity Specification Met? HPLC->Purity_Spec GC_MS->Purity_Spec Release Release for Further Use Purity_Spec->Release Yes Further_Purification Further Purification Required Purity_Spec->Further_Purification No

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

Conclusion

The purity assessment of a synthesized compound like this compound requires a multi-pronged analytical approach. While HPLC and GC-MS are powerful tools for separation and quantification, they should be complemented by spectroscopic techniques like NMR for unequivocal structural confirmation and elemental analysis for a fundamental purity check. By understanding the strengths and limitations of each technique and applying them in a logical, self-validating workflow, researchers can ensure the quality and integrity of their synthesized materials, which is a critical step in the drug discovery and development process. The validation of these analytical methods according to established guidelines, such as those from the ICH, is also essential for regulatory compliance.[15][16]

References

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A Senior Application Scientist's Guide to De-risking Novel Benzoxazine Derivatives: A Cross-Reactivity Case Study of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

In the landscape of medicinal chemistry, the 1,4-benzoxazine scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1][2][3] From antimicrobial and antidepressant effects to potential applications in oncology, derivatives of this versatile heterocycle are a focal point of drug discovery efforts.[1][2][4] However, this broad bioactivity also presents a significant challenge: the potential for off-target effects and cross-reactivity, which can lead to unforeseen toxicity and are a primary cause of late-stage drug development failures.[5][6]

This guide provides a comprehensive framework for the systematic evaluation of a novel, halogenated benzoxazine derivative, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine . While specific experimental data for this compound is not yet publicly available[7], this document will serve as a robust, field-proven roadmap for its preclinical assessment. We will detail the essential in-silico, in-vitro, and cellular assays necessary to build a comprehensive selectivity profile, ensuring that researchers and drug development professionals can make informed go/no-go decisions. The principles and protocols outlined herein are broadly applicable to other novel chemical entities.

Part 1: Foundational Assessment - Predicting and Profiling Off-Target Liabilities

The initial phase of a cross-reactivity study involves a combination of computational prediction and broad-panel biochemical screening. This two-pronged approach allows for the early identification of potential liabilities and helps to prioritize subsequent, more focused investigations.

In-Silico Off-Target Prediction: A First Look at Potential Interactions

Before embarking on costly and time-consuming wet-lab experiments, a thorough in-silico analysis is indispensable. Computational tools leverage vast databases of known compound-target interactions and protein structures to predict the likely off-targets of a novel molecule based on its chemical structure.[8][9][10]

Several web-based tools and software packages can be employed for this purpose, each with its own underlying algorithm and database.[9][11][12] For this compound, we would recommend a consensus approach, utilizing multiple predictors to identify overlapping hits, which are more likely to be true off-targets.

Recommended In-Silico Tools:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • SuperPred: Utilizes a machine learning approach based on the structural features of both the compound and the target.

  • TargetNet: A deep learning-based model that predicts compound-target interactions.

The output of these tools will be a ranked list of potential off-targets, providing a valuable starting point for in-vitro validation.

Broad-Panel Biochemical Screening: Casting a Wide Net

Biochemical assays provide the first experimental validation of in-silico predictions and can uncover unanticipated interactions. For a novel compound with a privileged scaffold like a benzoxazine, it is crucial to screen against a broad range of target classes.

Protein kinases are a large family of enzymes with structurally conserved ATP-binding sites, making them frequent off-targets for small molecule inhibitors.[13][14][15] Given that some benzoxazine derivatives have shown activity as protein kinase inhibitors[4], a comprehensive kinase screen is a critical first step.

Experimental Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay) [13][16]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP (radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

  • Compound Addition: Add the test compound at a single, high concentration (e.g., 10 µM) to the assay wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
EGFRIllustrative Data
SRCIllustrative Data
PKAIllustrative Data
... (Panel of >100 kinases)...

A common threshold for a "hit" in a primary screen is >50% inhibition.

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of approved drugs.[17] Cross-reactivity with GPCRs can lead to a wide range of physiological side effects.

Experimental Protocol: Radioligand Binding Competition Assay [18][19][20]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and the test compound at various concentrations.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand via filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Data Presentation: GPCR Binding Affinity (Ki)

GPCR TargetIC₅₀ (µM)Kᵢ (µM)
Dopamine D2Illustrative DataIllustrative Data
Serotonin 5-HT2AIllustrative DataIllustrative Data
Adrenergic α1Illustrative DataIllustrative Data
... (Panel of >40 GPCRs)......

The Kᵢ value is calculated from the IC₅₀ and represents the binding affinity of the test compound for the receptor.

Part 2: Cellular Assays - Assessing Functional Consequences and Cytotoxicity

While biochemical assays are essential for identifying direct molecular interactions, cellular assays are crucial for understanding the functional consequences of these interactions and for assessing the overall cytotoxicity of the compound.[21][22]

Cellular Off-Target Engagement

For any significant hits identified in the biochemical screens, it is important to confirm that the compound can engage the target in a cellular context. This can be achieved using techniques such as cellular thermal shift assays (CETSA) or NanoBRET target engagement assays.

Cytotoxicity Profiling: A Critical Safety Assessment

Cytotoxicity is a major reason for drug candidate failure.[5][23] It is essential to assess the toxicity of a new compound in a variety of cell lines to understand its therapeutic window.

Experimental Protocol: MTT or LDH Release Assay [24]

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Assay: Add MTT reagent to the wells and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan and measure the absorbance.

  • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) or a 50% increase in LDH release.

Data Presentation: Cytotoxicity Profile

Cell LineCell TypeCytotoxicity IC₅₀ (µM)
HepG2Human Liver CarcinomaIllustrative Data
HEK293Human Embryonic KidneyIllustrative Data
A549Human Lung CarcinomaIllustrative Data
... (Panel of relevant cell lines)......

Part 3: ADME-Tox Profiling - A Glimpse into In Vivo Behavior

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for predicting the in vivo behavior of a drug candidate.[5][6][23][25]

Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Assesses the rate at which the compound is metabolized by liver microsomes or hepatocytes.[25]

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Permeability (e.g., Caco-2 assay): Predicts the intestinal absorption of the compound.[23]

Visualizing the Workflow and Key Concepts

To provide a clear overview of the proposed cross-reactivity assessment, the following diagrams illustrate the experimental workflow and a key signaling pathway that could be affected by off-target kinase activity.

experimental_workflow cluster_0 Phase 1: In Silico & Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Early ADME-Tox In-Silico Prediction In-Silico Prediction Kinase Panel Kinase Panel In-Silico Prediction->Kinase Panel GPCR Panel GPCR Panel In-Silico Prediction->GPCR Panel Cellular Target Engagement Cellular Target Engagement Kinase Panel->Cellular Target Engagement GPCR Panel->Cellular Target Engagement Cytotoxicity Assays Cytotoxicity Assays Cellular Target Engagement->Cytotoxicity Assays ADME-Tox Panel ADME-Tox Panel Cytotoxicity Assays->ADME-Tox Panel

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Off-Target Inhibition Off-Target Inhibition Off-Target Inhibition->RAF

Caption: Potential off-target inhibition of the MAPK/ERK signaling pathway.

Conclusion: A Data-Driven Approach to Drug Discovery

The journey of a novel compound from the bench to the clinic is fraught with challenges, and a thorough understanding of its selectivity profile is paramount to success. While this compound represents a promising starting point due to its privileged scaffold, a rigorous and systematic evaluation of its cross-reactivity is not just recommended—it is essential. By following the comprehensive framework outlined in this guide, researchers can build a robust data package that will enable them to confidently advance the most promising candidates while minimizing the risk of late-stage failures. This data-driven approach is the cornerstone of modern, efficient, and successful drug discovery.

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  • ResearchGate. (n.d.). Covalent Small Molecules as Enabling Platforms for Drug Discovery. Retrieved from [Link]

  • Stokes, J. M., G-Therien, B., & Brown, E. D. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Cell chemical biology, 25(2), 176–185.e3. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of medicinal chemistry, 54(11), 3451-3479. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • Liu, C. H., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701. Retrieved from [Link]

  • Wencewicz, T. A., & Miller, M. J. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Journal of medicinal chemistry, 60(10), 4163-4175. Retrieved from [Link]

  • Zhou, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., & Wang, Y. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Bioorganic & medicinal chemistry, 129, 117901. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: An Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone heterocyclic motif, prized for its broad spectrum of biological activities and applications in polymer chemistry. The specific substitution pattern of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine presents a unique synthetic challenge and offers potential for novel applications. This guide provides an in-depth technical comparison of a proposed, robust synthesis for this target molecule against established, alternative methods. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform researchers and drug development professionals in their synthetic strategy.

Proposed Synthesis: A Classical and Reliable Approach

The most direct and industrially scalable route to this compound is the cyclization of the corresponding 2-aminophenol with a suitable two-carbon electrophile. This method, while classical, remains a stalwart in heterocyclic chemistry due to its reliability and the availability of starting materials.

Proposed Synthetic Pathway

The synthesis hinges on the commercially available 2-amino-4-bromo-5-chlorophenol . This key starting material obviates the need for a multi-step precursor synthesis, streamlining the overall process. The proposed reaction is a direct N- and subsequent O-alkylation with 1,2-dibromoethane in the presence of a base to facilitate the intramolecular cyclization.

Proposed_Synthesis 2-amino-4-bromo-5-chlorophenol 2-amino-4-bromo-5-chlorophenol Reaction K2CO3, DMF Heat 2-amino-4-bromo-5-chlorophenol->Reaction 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Reaction Product This compound Reaction->Product Cyclization

Caption: Proposed synthesis of the target compound.

Underlying Rationale and Mechanism

The choice of a carbonate base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenolic hydroxyl group and the amino group, facilitating their nucleophilic attack on the electrophilic carbons of 1,2-dibromoethane. The reaction proceeds via a two-step mechanism:

  • Initial N-Alkylation: The more nucleophilic amino group first attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion to form an N-(2-bromoethyl) intermediate.

  • Intramolecular O-Alkylation (Cyclization): The phenoxide, formed by the deprotonation of the hydroxyl group, then undergoes an intramolecular Williamson ether synthesis, attacking the remaining carbon-bearing bromide to close the six-membered oxazine ring.

The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide and amine, while not interfering with the reaction by protonation.

Detailed Experimental Protocol (Proposed)
  • Reactant Preparation: To a solution of 2-amino-4-bromo-5-chlorophenol (1.0 eq.) in anhydrous DMF, add finely ground potassium carbonate (2.5 eq.).

  • Addition of Electrophile: Add 1,2-dibromoethane (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Benchmarking Against Established Methods

To objectively evaluate the proposed synthesis, we will compare it with two distinct and established methods for the formation of the 3,4-dihydro-2H-1,4-benzoxazine ring system: Copper-Catalyzed Intramolecular Cyclization and a Palladium-Catalyzed Domino Reaction.

Alternative Method 1: Copper-Catalyzed Intramolecular N-Arylation

This modern approach offers a milder alternative to the classical method, often providing higher yields and cleaner reactions for certain substrates.[1]

Synthetic Workflow

This method typically involves the initial synthesis of a β-amino alcohol, followed by a copper-catalyzed intramolecular cyclization. For our target molecule, this would necessitate the reaction of 2-bromo-4-chloro-6-nitrophenol with ethanolamine, followed by reduction of the nitro group and subsequent cyclization.

Copper_Catalyzed_Synthesis Substituted_Phenol 2-Halophenol Derivative Reaction1 Base Substituted_Phenol->Reaction1 Amino_Alcohol β-Amino Alcohol Amino_Alcohol->Reaction1 Intermediate N-Substituted 2-Halophenol Reaction2 Cu(I) Catalyst, Ligand, Base Intermediate->Reaction2 Product 3,4-dihydro-2H-1,4-benzoxazine Derivative Reaction1->Intermediate SNAr Reaction2->Product Intramolecular C-N Coupling

Caption: Copper-catalyzed synthesis of 1,4-benzoxazines.

Mechanistic Insights

The key step in this synthesis is the copper(I)-catalyzed intramolecular C-N bond formation. The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The choice of ligand is crucial for stabilizing the copper catalyst and promoting the reaction.

Representative Experimental Protocol (Adapted from Literature)
  • Intermediate Synthesis: A substituted 2-halophenol is reacted with a β-amino alcohol in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMSO) at elevated temperatures to form the N-substituted intermediate.

  • Cyclization: The purified intermediate is then dissolved in a solvent such as toluene, and a copper(I) source (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., Cs₂CO₃) are added. The mixture is heated under an inert atmosphere until the reaction is complete.

  • Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The residue is then purified by column chromatography.

Alternative Method 2: Palladium-Catalyzed Domino Aza-Michael/Hydroamination

Palladium catalysis offers another powerful tool for the synthesis of heterocyclic compounds, including 1,4-benzoxazines. This approach can provide access to complex derivatives in a single step from readily available starting materials.

Synthetic Workflow

A plausible palladium-catalyzed route to a substituted 1,4-benzoxazine could involve the reaction of a substituted 2-aminophenol with a vinyl methylene cyclic carbonate.

Palladium_Catalyzed_Synthesis 2-aminophenol 2-aminophenol Reaction Pd Catalyst, Ligand 2-aminophenol->Reaction VMCC Vinyl Methylene Cyclic Carbonate VMCC->Reaction Product Substituted 1,4-benzoxazine Reaction->Product Domino Reaction

Caption: Palladium-catalyzed domino synthesis of 1,4-benzoxazines.

Mechanistic Considerations

The reaction likely proceeds through a domino sequence initiated by the palladium-catalyzed allylic amination of the 2-aminophenol with the vinyl methylene cyclic carbonate. This is followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the activated double bond, leading to the formation of the 1,4-benzoxazine ring. The choice of a chiral ligand can also enable enantioselective variations of this reaction.

Illustrative Experimental Protocol (Conceptual)
  • Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a phosphine ligand), the substituted 2-aminophenol, and the vinyl methylene cyclic carbonate in an anhydrous solvent (e.g., THF).

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (which can range from room temperature to elevated temperatures) and monitored for completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Comparative Analysis

FeatureProposed Classical SynthesisAlternative Method 1 (Copper-Catalyzed)Alternative Method 2 (Palladium-Catalyzed)
Starting Materials Commercially available 2-amino-4-bromo-5-chlorophenol and 1,2-dibromoethane.Requires synthesis of N-substituted intermediate from a halophenol.Readily available 2-aminophenols and specialized vinyl methylene cyclic carbonates.
Reaction Conditions Higher temperatures (80-100 °C).Generally milder conditions.Can often be performed at or near room temperature.
Catalyst No metal catalyst required.Requires a copper catalyst and a ligand.Requires a palladium catalyst and a ligand.
Atom Economy Good, with the main byproduct being KBr.Good, but involves a pre-functionalization step.Potentially very high in a one-pot domino reaction.
Substrate Scope Generally robust for a wide range of substituted 2-aminophenols.Can be sensitive to the nature of the halogen and other substituents.Can be highly versatile with the appropriate choice of catalyst and ligand.
Cost & Scalability Relatively low cost and highly scalable.Catalyst and ligand costs can be a factor. Scalability may require optimization.Catalyst and ligand costs can be significant. May be more suited for smaller-scale synthesis of complex molecules.
Yield (Typical) Moderate to good.Good to excellent.[1]Good to excellent.

Conclusion

For the synthesis of This compound , the proposed classical approach utilizing the condensation of commercially available 2-amino-4-bromo-5-chlorophenol with 1,2-dibromoethane presents the most practical and economically viable strategy for large-scale production. Its primary advantages are the operational simplicity, the absence of expensive and sensitive metal catalysts, and the directness of the route.

The modern copper- and palladium-catalyzed methods, while offering elegance and often higher yields under milder conditions, introduce additional complexity and cost. The copper-catalyzed route requires a multi-step sequence to prepare the necessary precursor, while the palladium-catalyzed domino reaction, though efficient, relies on more specialized starting materials and expensive catalysts. These advanced methods are, however, invaluable tools for the synthesis of more complex or chiral 1,4-benzoxazine derivatives where the classical approach may fall short. The choice of synthetic route will ultimately depend on the specific goals of the research or development program, balancing factors such as cost, scale, desired purity, and the need for stereochemical control.

References

  • A comprehensive review on the synthesis of 1,4-benzoxazines can be found in various organic chemistry journals and d
  • Detailed protocols for copper-catalyzed N-arylation reactions are widely published by research groups such as those of Buchwald and Hartwig.
  • The development of palladium-catalyzed domino reactions for heterocycle synthesis is an active area of research with numerous public
  • The commercial availability of 2-amino-4-bromo-5-chlorophenol can be verified through chemical supplier c
  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • General procedures for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines are described in foundational organic chemistry texts and review articles.
  • Mechanistic studies on palladium-catalyzed cross-coupling and domino reactions are extensively covered in the chemical liter

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The In Silico Profile of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide to Predicted Physicochemical, ADME, and Toxicity Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the early-stage assessment of a compound's pharmacological and safety profile is paramount. In silico methodologies provide a rapid, cost-effective, and ethically sound approach to pre-screen novel chemical entities, offering invaluable insights that guide further experimental work. This guide presents a comprehensive in silico evaluation of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated derivative of the biologically significant benzoxazine scaffold.[1][2]

Through the application of established computational models, we will dissect the predicted physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, and toxicological profile of this molecule. To provide a clear context for these predictions, a comparative analysis is drawn against the parent 3,4-dihydro-2H-1,4-benzoxazine and its mono-halogenated analogues. This guide is intended for researchers, scientists, and drug development professionals, offering a practical framework for leveraging in silico tools to inform and accelerate the journey from compound conception to clinical candidacy.

A Comparative Overview of Predicted Physicochemical Properties

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic behavior is built. Parameters such as lipophilicity (LogP), aqueous solubility (LogS), molecular weight, and topological polar surface area (TPSA) are critical determinants of a drug's ability to be absorbed, distributed to its target, and subsequently cleared from the body. The following table summarizes the predicted physicochemical properties of this compound and its analogs, generated using the SwissADME web tool.[3][4][5][6][7]

PropertyThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula C₈H₇BrClNOC₈H₈BrNOC₈H₈ClNOC₈H₉NO
Molecular Weight ( g/mol ) 264.51214.06169.61135.16
LogP (Consensus) 3.252.482.211.44
LogS (ESOL) -3.85-3.01-2.71-1.94
Solubility (mg/ml) 0.0370.2040.4072.40
Topological Polar Surface Area (Ų) 21.2621.2621.2621.26
Number of Rotatable Bonds 0000
Hydrogen Bond Acceptors 2222
Hydrogen Bond Donors 1111
Lipinski's Rule of Five Violations 0000

Analysis: The introduction of halogen atoms significantly influences the physicochemical profile. A clear trend of increasing lipophilicity (higher LogP) and decreasing aqueous solubility (more negative LogS) is observed with the addition of each halogen. The di-halogenated target molecule is predicted to be the most lipophilic and least soluble in this series. Despite these changes, all compounds, including this compound, are predicted to adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The consistent TPSA across the series indicates that halogenation at these positions does not alter the polar surface area, which is a key factor in membrane permeability.

Predicting the Pharmacokinetic (ADME) Profile

The journey of a drug through the body is a complex process governed by its ADME properties. Understanding these parameters is crucial for predicting a drug's efficacy and safety. The following tables provide a comparative in silico ADME profile for the selected benzoxazine derivatives, with data generated using the pkCSM and SwissADME platforms.[8][9][10][11]

Absorption
ParameterThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
Water Solubility (log mol/L) -3.85-3.01-2.71-1.94
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) 0.950.880.850.75
Intestinal Absorption (% Absorbed) 92.5%91.8%91.5%90.1%
P-glycoprotein Substrate NoNoNoNo

Analysis: All compounds are predicted to have high intestinal absorption. The increasing lipophilicity of the halogenated derivatives correlates with a predicted increase in Caco-2 permeability, a key indicator of intestinal absorption. Importantly, none of the compounds are predicted to be substrates of P-glycoprotein, an efflux pump that can limit the absorption of many drugs.

Distribution
ParameterThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
VDss (human) (log L/kg) 0.450.320.280.15
Fraction Unbound (human) 0.150.250.300.45
BBB Permeability (logBB) -0.15-0.28-0.32-0.45
CNS Permeability (logPS) -1.85-2.01-2.06-2.21

Analysis: The predicted volume of distribution (VDss) increases with halogenation, suggesting that the more lipophilic compounds will distribute more extensively into tissues. Conversely, the fraction of the drug that is unbound in plasma is predicted to decrease with increasing lipophilicity, indicating a higher degree of plasma protein binding for the halogenated derivatives. All compounds are predicted to cross the blood-brain barrier (BBB), with the di-halogenated compound showing the highest predicted permeability.

Metabolism
ParameterThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
CYP2D6 Inhibitor YesYesYesNo
CYP3A4 Inhibitor YesYesNoNo
CYP1A2 Inhibitor NoNoNoNo
CYP2C9 Inhibitor NoNoNoNo
CYP2C19 Inhibitor NoNoNoNo

Analysis: The introduction of halogens appears to increase the likelihood of cytochrome P450 (CYP) enzyme inhibition. The target molecule is predicted to be an inhibitor of both CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism. This potential for drug-drug interactions would need to be carefully evaluated in subsequent experimental studies.

Excretion
ParameterThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
Total Clearance (log ml/min/kg) 0.350.420.450.55
Renal OCT2 Substrate NoNoNoNo

Analysis: The predicted total clearance decreases with increasing halogenation and lipophilicity, which is consistent with the increased plasma protein binding and potential for greater tissue distribution. None of the compounds are predicted to be substrates for the renal organic cation transporter 2 (OCT2).

In Silico Toxicological Assessment

Early identification of potential toxicities is a critical step in de-risking drug candidates. Computational toxicology models can predict a range of adverse effects, from organ-specific toxicity to mutagenicity. The following table presents a summary of the predicted toxicological profiles for the benzoxazine series, based on data from ProTox-II and OSIRIS Property Explorer.[12][13][14][15][16][17][18][19][20][21]

Toxicity EndpointThis compound7-bromo-3,4-dihydro-2H-1,4-benzoxazine6-chloro-3,4-dihydro-2H-1,4-benzoxazine3,4-dihydro-2H-1,4-benzoxazine
Predicted LD₅₀ (rat, oral, mg/kg) 550 (Class 4)650 (Class 4)700 (Class 4)850 (Class 4)
Hepatotoxicity High RiskMedium RiskLow RiskNo Risk
Carcinogenicity Medium RiskLow RiskLow RiskNo Risk
Mutagenicity Low RiskLow RiskLow RiskNo Risk
Irritancy Medium RiskLow RiskLow RiskNo Risk
Reproductive Effect Medium RiskLow RiskLow RiskNo Risk

Analysis: All compounds are predicted to have a similar level of acute oral toxicity (Class 4: 300 < LD₅₀ ≤ 2000 mg/kg). However, the di-halogenated target molecule, this compound, is predicted to have a higher risk of hepatotoxicity, carcinogenicity, irritancy, and reproductive effects compared to its analogs. This suggests that the specific combination and positioning of the bromine and chlorine atoms may introduce structural alerts for toxicity that are not present in the parent or mono-halogenated compounds.

Methodologies for In Silico Prediction

The data presented in this guide were generated using a suite of well-established and freely accessible in silico tools. The following provides a step-by-step overview of the workflow and the scientific principles underpinning these predictions.

Step 1: Obtaining the Molecular Structure

The Simplified Molecular Input Line Entry System (SMILES) string for each compound is the starting point for in silico analysis. The SMILES string for this compound is Clc1cc2c(c(Br)c1)NCCO2 .[22] This textual representation of the molecular structure is then used as input for the various prediction platforms.

Step 2: Physicochemical and Pharmacokinetic Predictions
  • SwissADME: This user-friendly web tool provides a comprehensive panel of predictions for physicochemical properties, pharmacokinetics, and drug-likeness.[3][4][5][6][7] The prediction algorithms are based on a combination of established models, such as the Wildman and Crippen method for LogP (WLOGP) and the an atomistic and group contribution method for LogS (ESOL).

  • pkCSM: This platform utilizes graph-based signatures to encode the topological and chemical information of a molecule, which is then used to train predictive models for a wide range of ADMET properties.[8][9][10][11]

Step 3: Toxicity Prediction
  • ProTox-II: This web server predicts the toxicity of small molecules by comparing their structure to a database of compounds with known toxicological profiles. It provides predictions for various endpoints, including acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity.[15][16][17][19][21]

  • OSIRIS Property Explorer: This tool includes a fragment-based toxicity risk assessment. It identifies substructures within a molecule that are known to be associated with specific toxicities, such as mutagenicity or irritancy.[12][13][14][18][20]

Visualizing the In Silico Workflow

in_silico_workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties smiles SMILES String (e.g., Clc1cc2c(c(Br)c1)NCCO2) swissadme SwissADME smiles->swissadme Physicochemical & ADME pkcsm pkCSM smiles->pkcsm ADME protox ProTox-II smiles->protox Toxicity osiris OSIRIS Property Explorer smiles->osiris Toxicity & Drug-likeness physchem Physicochemical (LogP, LogS, MW, TPSA) swissadme->physchem adme ADME (Absorption, Distribution, Metabolism, Excretion) swissadme->adme pkcsm->adme tox Toxicity (LD50, Organ Toxicity, Mutagenicity) protox->tox osiris->tox

Caption: A flowchart illustrating the in silico prediction workflow.

Conclusion and Future Directions

The in silico analysis of this compound reveals a compound with promising drug-like properties, including excellent predicted intestinal absorption and blood-brain barrier permeability. However, the predictions also raise several flags that warrant careful consideration and further experimental validation. The increased lipophilicity and potential for CYP enzyme inhibition, coupled with the predicted risks of hepatotoxicity and other adverse effects, highlight the importance of a thorough preclinical safety assessment.

This comparative guide underscores the power of in silico tools to provide a nuanced and multi-faceted early-stage profile of a drug candidate. By comparing the di-halogenated target molecule to its less substituted analogs, we can begin to understand the structure-activity and structure-property relationships that govern the behavior of this chemical series. The insights gleaned from these computational models provide a solid foundation for the rational design of future experiments, ultimately contributing to a more efficient and informed drug discovery process.

References

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  • 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (n.d.). Phcogj.com.
  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PMC.
  • 7-bromo-3,4-dihydro-2H-benzo[12][23]oxazine,CAS No.105679-22-9. (n.d.).

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, April 8).
  • (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). (2025, October 5).
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023, December 27). MDPI.
  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2025, August 10).
  • IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. (2023, July 28). Ukrainian Chemistry Journal.
  • Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[12][23]benzoxazines. (2025, August 6).

  • (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (2025, August 5).
  • Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. (n.d.). MDPI.

Sources

A Guide to Reproducible Synthesis and Characterization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the reproducible synthesis, purification, and characterization of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Recognizing the scarcity of published data on this specific molecule, this document establishes a robust, validated protocol extrapolated from well-established synthetic methodologies for halogenated benzoxazines. The principles and comparative data presented herein are designed to empower researchers, scientists, and drug development professionals to achieve consistent and reliable experimental outcomes, minimizing variability and accelerating research timelines.

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and utility in polymer development.[1][2] However, the synthesis of multi-substituted derivatives, particularly those with complex halogenation patterns, can present significant reproducibility challenges. This guide addresses these challenges head-on by elucidating the critical parameters that govern reaction success and providing a clear, logical workflow for validation.

Section 1: A Validated Synthetic Protocol for Halogenated 1,4-Benzoxazines

The most reliable and adaptable method for constructing the 3,4-dihydro-2H-1,4-benzoxazine ring system involves the N-alkylation of a substituted 2-aminophenol with a two-carbon electrophile, followed by intramolecular cyclization. This approach offers superior control over regiochemistry compared to one-pot Mannich-type condensations, which are more common for other benzoxazine isomers.[3][4]

The proposed synthesis for this compound begins with the precursor 2-amino-4-bromo-5-chlorophenol . The subsequent two-step sequence is detailed below.

Experimental Protocol: Synthesis via N-alkylation and Cyclization

Step 1: N-(2-chloroethyl)-2-amino-4-bromo-5-chlorophenol Synthesis

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromo-5-chlorophenol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution. The use of a mild inorganic base is crucial to prevent side reactions and deprotonate the phenolic hydroxyl selectively over the aniline nitrogen under these conditions.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the stirring suspension. The bromo-end of the alkylating agent is more reactive, ensuring initial attachment at the phenolic oxygen.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile Phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-16 hours.

  • Work-up: After cooling to room temperature, filter the suspension to remove K₂CO₃. Concentrate the filtrate under reduced pressure. The resulting crude residue contains the O-alkylated intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Cyclization: Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as Dimethylformamide (DMF) (10 mL/mmol). Add a stronger base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), portion-wise at 0°C. Causality: The stronger base is required to deprotonate the aniline nitrogen, initiating the intramolecular nucleophilic substitution that forms the oxazine ring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a solid.

Workflow for Benzoxazine Synthesis

G Start Start: 2-amino-4-bromo-5-chlorophenol Step1 Step 1: O-Alkylation Reagents: 1-bromo-2-chloroethane, K₂CO₃ Solvent: Acetonitrile Condition: Reflux Start->Step1 Workup1 Aqueous Work-up & Concentration Step1->Workup1 Intermediate Intermediate Product (O-alkylated aminophenol) Workup1->Intermediate Step2 Step 2: Intramolecular Cyclization Reagent: NaH Solvent: DMF Condition: 0°C to RT Intermediate->Step2 Workup2 Quenching & Extraction Step2->Workup2 Purification Column Chromatography Workup2->Purification Product Final Product: 7-bromo-6-chloro- 3,4-dihydro-2H-1,4-benzoxazine Purification->Product Validation Characterization (NMR, MS, HPLC) Product->Validation

Caption: Synthetic workflow for this compound.

Section 2: Comparative Analysis of Synthetic Strategies

While the detailed protocol is robust, other methods exist for synthesizing the broader class of benzoxazines. The choice of method is critical for reproducibility and scalability.

Method Starting Materials Typical Yield Advantages Disadvantages & Reproducibility Issues Reference
N-Alkylation & Cyclization (Proposed) Substituted 2-aminophenol, 1,2-dihaloalkane60-80%High regiochemical control; good for complex substitution patterns.Two-step process; requires strong base (NaH).[5]
Mannich Condensation Phenol, Primary Amine, Formaldehyde70-95%One-pot synthesis; high atom economy; solventless options available.Poor regiocontrol with substituted phenols; risk of polymerization; not suitable for 1,4-benzoxazines.[3][4]
Buchwald-Hartwig Coupling 1,4-benzoxazine, Substituted Bromobenzene24-82%Excellent for creating 4-aryl substituted derivatives.Requires expensive palladium catalyst and ligands; sensitive to air and moisture.[1]
Reductive Amination Cascade Substituted 2-nitrophenoxy ketone/aldehyde50-70%One-pot conversion from nitro precursors.Requires catalytic hydrogenation (H₂, Pd/C); potential for over-reduction or side reactions.[1]
Decision Logic for Synthetic Route Selection

G Method1 Proposed N-Alkylation & Cyclization Method2 Buchwald-Hartwig Coupling Method3 Reductive Amination Cascade Method4 Mannich Condensation (Not Recommended) Start Target Scaffold? Q1 Is it a 1,4-Benzoxazine with specific C-ring substituents? Start->Q1 Q1->Method4 No Q2 Is a 4-Aryl substitution required? Q1->Q2 Yes Q2->Method2 Yes Q3 Are nitro-precursors readily available? Q2->Q3 No Q3->Method1 No Q3->Method3 Yes

Caption: Decision tree for selecting an appropriate benzoxazine synthetic method.

Section 3: Critical Parameters for Ensuring Reproducibility

Achieving consistent results hinges on meticulous control over several key variables.

  • Purity of Starting Materials:

    • 2-amino-4-bromo-5-chlorophenol: The purity of this precursor is paramount. Impurities can lead to a complex mixture of side products that are difficult to separate. Always verify purity by ¹H NMR and LC-MS before starting the synthesis.

    • Solvents: Use anhydrous solvents, especially for the cyclization step with NaH, to prevent quenching the base and reducing yield.

  • Reaction Monitoring:

    • TLC Analysis: Frequent TLC monitoring is essential to determine the reaction endpoint. Over-running the reaction can lead to decomposition or side-product formation. Co-spotting with the starting material is a necessary practice.

    • HPLC Analysis: For quantitative analysis of reaction conversion and purity of the final product, a validated HPLC method is indispensable.[6][7]

  • Purification Technique:

    • Column Chromatography: The polarity of the eluent system must be optimized to ensure good separation between the product and any unreacted intermediates or byproducts. A shallow gradient is often more effective than an isocratic elution.

    • Recrystallization: If the product is highly crystalline, recrystallization can be an excellent final step to achieve high purity, but initial chromatographic purification is usually necessary.

Troubleshooting Common Experimental Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Alkylation) Incomplete reaction; impure starting material; insufficient base.Increase reaction time and monitor by TLC; verify starting material purity; ensure K₂CO₃ is finely ground and anhydrous.
Low Yield in Step 2 (Cyclization) Wet solvent or reagents quenching NaH; steric hindrance.Use freshly opened or distilled anhydrous DMF; add NaH under an inert atmosphere (N₂ or Ar); consider heating gently (40-50°C) if the reaction is sluggish at RT.
Multiple Products Observed on TLC Dialkylation; side reactions due to reactive intermediates.Ensure dropwise addition of the alkylating agent; maintain strict temperature control during NaH addition.
Difficulty in Purification Products have similar polarity.Use a high-performance silica gel for chromatography; try a different solvent system (e.g., Dichloromethane/Methanol); consider preparative HPLC if necessary.

Section 4: A Self-Validating Characterization Workflow

Confirming the structure and purity of the final compound is the ultimate measure of a reproducible experiment. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

Analytical Characterization Data (Hypothetical for Title Compound)
Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.0-7.0 ppm (2H, Ar-H), ~4.4 ppm (2H, -O-CH₂-), ~3.5 ppm (2H, -N-CH₂-), ~4.0 ppm (1H, -NH)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~145-110 ppm (Ar-C), ~68 ppm (-O-CH₂-), ~45 ppm (-N-CH₂-)
HRMS (ESI+) m/zCalculated for C₈H₇BrClNO [M+H]⁺: 249.9478; Found: 249.947X (within 5 ppm)
HPLC Purity>95% (e.g., at 254 nm)
FTIR Wavenumber (cm⁻¹)~3350 (N-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O-C stretch)
Characterization and Validation Workflow

G Crude Crude Product from Purification TLC Preliminary Check: TLC (Single Spot?) Crude->TLC TLC->Crude No, Repurify HPLC Quantitative Purity: HPLC (>95%?) TLC->HPLC Yes HPLC->Crude No, Repurify NMR1H Structure Fragment ID: ¹H NMR HPLC->NMR1H Yes NMR13C Carbon Skeleton ID: ¹³C NMR NMR1H->NMR13C MS Molecular Weight ID: Mass Spectrometry (HRMS) NMR13C->MS FTIR Functional Group ID: FTIR Spectroscopy MS->FTIR Final Structure & Purity Confirmed FTIR->Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine, a halogenated organic compound. The procedures outlined here are grounded in established safety principles for managing hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of both bromine and chlorine atoms on the benzoxazine scaffold dictates its segregation and disposal pathway.[1] Halogenated wastes are typically destined for specific, high-temperature incineration at regulated hazardous waste facilities to ensure complete destruction and prevent the formation of toxic byproducts.[1]

I. Hazard Identification and Risk Assessment

Before handling the waste, a thorough risk assessment is crucial. The primary hazards are associated with its halogenated nature and likely irritant and toxic properties.

Key Hazard Considerations:

  • Chemical Class: Halogenated Organic Compound.[1]

  • Assumed Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Assumed Irritation: Causes skin, eye, and respiratory tract irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require controlled disposal. Improper disposal, such as drain disposal, is strictly prohibited.[3]

  • Combustion Byproducts: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases such as nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.[4]

Parameter Guideline / Specification Rationale
Waste Classification Halogenated Organic Hazardous WasteContains bromine and chlorine atoms.[1]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Irritation (Skin, Eye, Respiratory)Based on data from analogous chemical structures.[2]
PPE Requirement Nitrile or Viton Gloves, Chemical Splash Goggles, Lab CoatTo prevent skin and eye contact with the potentially harmful and irritating substance.[3][4]
Handling Location Certified Chemical Fume HoodTo prevent inhalation of dust or vapors.[5][6]
Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the halogenated compound.[1]
II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times. This includes, at a minimum, a fully buttoned lab coat, chemical splash goggles, and double-layered nitrile or Viton gloves.[3][4]

2. Waste Segregation (The Critical First Step):

  • Isolate Halogenated Waste: Under no circumstances should this compound or its waste solutions be mixed with non-halogenated organic waste.[1][7] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[5][7]

  • Avoid Incompatibles: Do not mix this waste with acids, bases, strong oxidizing agents, or heavy metals.[3][5][7] Such mixing can cause dangerous chemical reactions.

3. Waste Collection and Containerization:

  • Select the Correct Container: Use a designated, compatible waste container. Polyethylene or glass containers are typically suitable.[3] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[3] Your institution's Environmental Health & Safety (EH&S) department will often provide appropriately colored and labeled carboys (e.g., green for halogenated waste).[1]

  • Work in a Fume Hood: All transfers of waste into the collection container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Keep Containers Closed: The waste container must be securely closed with a tight-fitting cap at all times, except when actively adding waste.[5][6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

4. Labeling and Documentation:

  • Immediate Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[5][6]

  • Complete Chemical Inventory: Clearly list all chemical constituents and their approximate percentages on the tag.[5][7] Use full chemical names; do not use abbreviations or formulas.[6] For this compound, ensure this full name is written out.

  • Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).[5]

5. On-Site Accumulation and Storage:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][5]

  • Storage Limits: Adhere to your institution's limits on the volume of hazardous waste that can be accumulated in the lab (e.g., typically no more than 55 gallons total, and containers should be collected when ¾ full).[5]

6. Arranging for Final Disposal:

  • Request Pickup: Once the container is nearly full (approximately 75-80% capacity), contact your institution's EH&S or Hazardous Waste Management department to request a waste pickup.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Collection cluster_storage Accumulation & Disposal start Start: Waste Generation assess 1. Assess Hazards (Halogenated, Toxic, Irritant) start->assess ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste Stream ppe->segregate Proceed to Handling container 4. Select & Label Container (Designated for Halogenated Waste) segregate->container collect 5. Collect Waste in Fume Hood container->collect store 6. Store in Designated SAA (Closed, w/ Secondary Containment) collect->store Proceed to Storage pickup 7. Request EH&S Pickup (When container is 3/4 full) store->pickup dispose End: Incineration by Licensed Facility pickup->dispose

Caption: Decision workflow for the safe disposal of this compound.

III. Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Small Spills (Manageable in <10 minutes):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[3]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable bag or container.[3]

    • Label the container as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with this compound").

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Request a hazardous waste pickup for the spill debris.[6]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or involves highly volatile solvents.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency number and EH&S department immediately.[6]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72120659, this compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • ChemSrc. (2021). 7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one.
  • Capot Chemical. (2026). MSDS of 7-Bromo-3,4-dihydro-2H-benzo[1][5]oxazine hydrochloride. Retrieved from Capot Chemical.

  • ChemScene. (2024). Safety Data Sheet - 6-Bromo-2H-benzofuran-3-one.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Oregon Department of Environmental Quality. (1997). Guidance for Disposal of Chlorinated Water Discharges.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13643241, 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational plan for the safe handling of this compound, grounded in the principles of chemical analogy, risk mitigation, and established laboratory safety protocols. Our primary objective is to build a self-validating system of safety that protects researchers while ensuring the integrity of their work.

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific safety data for the title compound, we must infer its potential hazards from structurally similar molecules. Analysis of Safety Data Sheets (SDS) for analogous halogenated benzoxazines reveals a consistent hazard profile.

For instance, compounds like 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and 7-chloro-3,4-dihydro-2H-1,4-benzoxazine are classified with specific health hazards.[1][2] These classifications form the basis of our risk assessment and PPE recommendations.

Table 1: Inferred GHS Hazard Classifications for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Hazard Class GHS Category Hazard Statement Source Analogy
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2] |

This profile indicates that the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Therefore, our protective measures must establish robust barriers against these pathways.

The Core of Protection: A Multi-Layered PPE Strategy

The foundation of safe chemical handling is the Hierarchy of Controls. Before relying on PPE, we must prioritize engineering and administrative controls.

  • Engineering Control: All handling of this compound as a solid or in a volatile solvent must be performed within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.

  • Administrative Control: Access to the compound should be restricted to trained personnel. Designate specific areas for its storage and use to prevent cross-contamination.

Only after these controls are in place do we supplement with Personal Protective Equipment.

cluster_0 Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution Decrease Hazard engineering Engineering Controls (e.g., Fume Hood) substitution->engineering Isolate People admin Administrative Controls (e.g., SOPs, Training) engineering->admin Change How People Work ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe Protect the Worker

Caption: Hierarchy of Controls model, prioritizing engineering solutions over PPE.

Hand Protection: The First Line of Defense

As this compound is a skin irritant and potentially harmful upon dermal contact, glove selection is critical.[1][2] Disposable nitrile gloves provide a good baseline for splash protection against a wide range of chemicals.[4][5] However, for halogenated aromatic compounds, prolonged exposure or immersion requires more robust protection.

Table 2: Glove Selection Guide

Glove Material Recommended Use Key Considerations
Nitrile Primary Choice. Splash protection, routine handling. Good general-purpose chemical resistance. Check for tears before use.[6]
Neoprene Handling larger quantities, potential for prolonged contact. Excellent resistance to acids, bases, and many organic solvents.[6]

| Butyl Rubber | Situations requiring high permeation resistance to solvents. | Often provides superior resistance to solvents but may reduce dexterity.[5] |

Operational Mandate: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure in the event the outer glove is compromised. Handle all gloves with care and inspect them prior to use.[7] Use proper removal techniques to avoid skin contact with the contaminated outer surface.[7]

Eye and Face Protection: Shielding from Splash and Dust

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[4]

  • Enhanced Precaution: When handling quantities greater than a few milligrams, or when there is any risk of splashing or dust generation (e.g., during weighing or transfer), a full-face shield must be worn over the chemical splash goggles.[4][5]

Body Protection: A Barrier for Your Person

A lab coat is essential for protecting against incidental contact and small splashes.

  • Standard: A clean, buttoned, flame-resistant lab coat (e.g., Nomex) should be worn at all times.[4]

  • Attire: Full-length pants and closed-toe, closed-heel shoes are required.[4] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or heat.[4]

Respiratory Protection: Ensuring Clean Air

As stated, primary respiratory protection is achieved via a chemical fume hood. If engineering controls are insufficient or unavailable, or in the case of a large spill, respiratory protection is required.

  • For Dust/Aerosols: If handling the solid compound outside of a fume hood could generate dust, a NIOSH-approved N95 respirator is the minimum requirement.

  • For Vapors: For operations with the potential to generate organic vapors, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[5]

Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit testing.[4]

Operational and Disposal Plans

Step-by-Step PPE Protocol

Correctly donning and doffing PPE is as important as selecting it.

Donning Sequence (Putting On):

  • Attire: Confirm proper lab attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on and fully button the lab coat.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer gloves using a technique that avoids touching the contaminated surface with your bare hand. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contamination.

  • Inner Gloves: Remove the inner gloves using the same safe technique as before.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Avoid creating dust.[7] Sweep up the material, place it in a sealed and labeled container, and dispose of it as hazardous waste.[7][8]

Disposal Plan

All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste. Place these items in a clearly labeled, sealed container.[7] Follow all institutional and local regulations for chemical waste disposal.

By adhering to this comprehensive safety and handling guide, you can effectively mitigate the risks associated with this novel compound, fostering a secure and productive research environment.

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 72120659. Available from: [Link]

  • University of California, Riverside, Environmental Health & Safety. "Chemical Safety: Personal Protective Equipment". Available from: [Link]

  • Capot Chemical. "MSDS of 7-Bromo-3,4-dihydro-2H-benzo[9][10]oxazine hydrochloride". Available from: [Link]

  • ChemTalk. "Lab Safety Equipment & PPE". Available from: [Link]

  • Storemasta. "Examples of PPE for Various Dangerous Goods Classes". Available from: [Link]

  • University of Texas at Austin, Environmental Health & Safety. "Personal Protective Equipment". Available from: [Link]

  • Thermo Fisher Scientific. "Safety Data Sheet - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one". Available from: [Link]

  • National Center for Biotechnology Information. "7-Chloro-3,4-dihydro-2H-1,4-benzoxazine" PubChem Compound Summary for CID 13643241. Available from: [Link]

  • Chemsrc. "7-Bromo-6-chloro-2H-1,4-benzoxazin-3(4H)-one". Available from: [Link]

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Retrosynthesis Analysis

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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.